Product packaging for Penta-2,4-diene-1-thiol(Cat. No.:CAS No. 55317-82-3)

Penta-2,4-diene-1-thiol

Cat. No.: B15469491
CAS No.: 55317-82-3
M. Wt: 100.18 g/mol
InChI Key: KDECOTMMYYWXMT-UHFFFAOYSA-N
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Description

Penta-2,4-diene-1-thiol (CAS 55317-82-3) is an organic compound with the molecular formula C5H8S and a molecular weight of 100.18 g/mol. It is characterized by a five-carbon chain featuring two conjugated double bonds and a terminal thiol group (citations 4, 5). This structure makes it a valuable building block in organic synthesis and materials science, particularly for its role in click chemistry applications (citation 5). The compound is notably used in radical-mediated thiol-ene reactions, a class of click chemistry that is metal-free, efficient, and orthogonal to many other functional groups (citation 6). In these reactions, the thiyl radical generated from the thiol group undergoes anti-Markovnikov addition to alkenes, forming stable thioether linkages (citation 6). This mechanism is exploited in peptide science for applications such as macrocyclization to stabilize active conformations and improve proteolytic stability, as well as for other post-translational modifications like lipidation and glycosylation (citation 6). Beyond bioconjugation, its reactivity is also valuable in polymer chemistry and the development of novel materials (citation 5). The synthesis of this compound can be achieved through methods such as the Horner-Wittig reaction, which allows for control over the stereochemistry of the final product (citation 5). This product is intended for non-human research use only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8S B15469491 Penta-2,4-diene-1-thiol CAS No. 55317-82-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55317-82-3

Molecular Formula

C5H8S

Molecular Weight

100.18 g/mol

IUPAC Name

penta-2,4-diene-1-thiol

InChI

InChI=1S/C5H8S/c1-2-3-4-5-6/h2-4,6H,1,5H2

InChI Key

KDECOTMMYYWXMT-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCS

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Penta-2,4-diene-1-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization of the novel compound, penta-2,4-diene-1-thiol. Due to the limited availability of published experimental data for this specific molecule, this document outlines a plausible and scientifically grounded approach to its synthesis and characterization, drawing upon established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of unsaturated thiols.

Introduction

This compound is a volatile organic compound containing a conjugated diene system and a terminal thiol group. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and materials. The conjugated diene system can participate in various cycloaddition reactions, while the thiol group offers a reactive handle for nucleophilic substitution, addition reactions, and the formation of disulfide bonds, which are crucial in many biological systems.

This guide details a proposed two-step synthetic pathway starting from the commercially available precursor, 2,4-pentadienal. The subsequent sections provide detailed experimental protocols, predicted characterization data, and logical workflows to aid researchers in the successful synthesis and identification of this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with the reduction of 2,4-pentadienal to its corresponding alcohol, penta-2,4-dien-1-ol. This is followed by the conversion of the allylic alcohol to the target thiol.

Synthesis_Pathway 2,4-Pentadienal 2,4-Pentadienal Penta-2,4-dien-1-ol Penta-2,4-dien-1-ol 2,4-Pentadienal->Penta-2,4-dien-1-ol Reduction This compound This compound Penta-2,4-dien-1-ol->this compound Thiolation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of Penta-2,4-dien-1-ol

The synthesis of penta-2,4-dien-1-ol can be achieved through the selective reduction of the aldehyde functional group in 2,4-pentadienal. A mild reducing agent is required to avoid the reduction of the conjugated double bonds.

Reaction: 2,4-Pentadienal + NaBH₄ → Penta-2,4-dien-1-ol

Procedure:

  • In a round-bottom flask, dissolve 2,4-pentadienal (1.0 eq) in a suitable solvent such as a mixture of methanol and dichloromethane at 0 °C under an inert atmosphere.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure penta-2,4-dien-1-ol.

Synthesis of this compound

The conversion of the allylic alcohol, penta-2,4-dien-1-ol, to the corresponding thiol can be performed via a two-step sequence involving the formation of a tosylate intermediate followed by nucleophilic substitution with a thiol source.

Step 1: Tosylation of Penta-2,4-dien-1-ol

Reaction: Penta-2,4-dien-1-ol + TsCl → Penta-2,4-dien-1-yl tosylate

Procedure:

  • Dissolve penta-2,4-dien-1-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate, which can be used in the next step without further purification.

Step 2: Thiol Synthesis

Reaction: Penta-2,4-dien-1-yl tosylate + NaSH → this compound

Procedure:

  • Dissolve the crude penta-2,4-dien-1-yl tosylate in a suitable polar aprotic solvent like dimethylformamide (DMF).

  • Add an excess of sodium hydrosulfide (NaSH) (e.g., 3-5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature to avoid polymerization of the diene.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Thiol_Synthesis_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Thiol Formation A Dissolve Penta-2,4-dien-1-ol in DCM B Add Triethylamine and TsCl at 0 °C A->B C Stir and warm to RT B->C D Work-up (Wash and Dry) C->D E Crude Penta-2,4-dien-1-yl tosylate D->E F Dissolve Tosylate in DMF E->F Proceed to next step G Add excess NaSH F->G H Stir at RT G->H I Work-up (Extraction and Drying) H->I J Purification (Column Chromatography) I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Characterization

As no experimental spectroscopic data for this compound is currently available in the public domain, the following tables summarize the predicted physicochemical properties and spectroscopic data. These predictions are based on computational models and analysis of structurally similar compounds.

Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₅H₈S-
Molecular Weight100.18 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number55317-82-3PubChem[1]
XLogP31.8PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count2PubChem[1]
Predicted Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the vinylic protons of the diene system, the methylene protons adjacent to the sulfur atom, and the thiol proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.5 - 1.8t1H-SH
~ 3.2 - 3.4d2H-CH ₂-SH
~ 5.0 - 5.3m2H=CH
~ 5.6 - 5.9m1H-CH=CH-CH
~ 6.0 - 6.4m2H-CH =CH -

4.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will likely display five distinct signals for the five carbon atoms of the molecule.

Chemical Shift (δ, ppm)Assignment
~ 25 - 30C H₂-SH
~ 115 - 120=C H₂
~ 125 - 130-CH=C H-CH₂
~ 130 - 135-C H=CH-
~ 135 - 140-C H=CH₂

4.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the S-H, C-S, C=C, and =C-H functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3090Medium=C-H stretch
~ 2920MediumC-H stretch (aliphatic)
~ 2550 - 2600WeakS-H stretch[2]
~ 1650, 1600MediumC=C stretch (conjugated)
~ 990, 910Strong=C-H bend (out-of-plane)
~ 650 - 750MediumC-S stretch

4.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

m/zInterpretation
100Molecular ion [M]⁺
67[M - SH]⁺
41[C₃H₅]⁺ (Allyl cation)

Safety and Handling

This compound is expected to be a volatile and odorous compound. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Due to the lack of toxicological data, this compound should be handled with extreme caution.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic transformations and should be a viable method for obtaining this novel compound. The predicted characterization data will serve as a valuable reference for researchers in confirming the identity and purity of the synthesized product. Further research into the experimental validation of this synthesis and a thorough investigation of the compound's properties and potential applications are highly encouraged.

References

Penta-2,4-diene-1-thiol: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-2,4-diene-1-thiol is an organic sulfur compound featuring a conjugated diene system and a terminal thiol group. This unique combination of functional groups imparts a distinct reactivity profile, making it a molecule of interest in organic synthesis and materials science. The conjugated π-system allows for participation in pericyclic reactions, while the nucleophilic and redox-active thiol group offers a handle for various chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, and expected reactivity of this compound, alongside general experimental protocols and safety considerations.

Chemical Properties and Structure

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₈SPubChem[1]
Molecular Weight 100.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 55317-82-3PubChem[1]
Canonical SMILES C=CC=CCSPubChem[1]
InChI InChI=1S/C5H8S/c1-2-3-4-5-6/h2-4,6H,1,5H2PubChem[1]
InChIKey KDECOTMMYYWXMT-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 1.8PubChem[1]
Boiling Point Not experimentally determined. Expected to be lower than the corresponding alcohol, 2,4-pentadien-1-ol, due to weaker hydrogen bonding in thiols.[2][3][4][5]N/A
Melting Point Not experimentally determined.N/A
Density Not experimentally determined.N/A
Solubility Expected to be sparingly soluble in water and soluble in organic solvents, typical for low molecular weight thiols.[2]N/A
Structure and Stereochemistry

This compound exists as stereoisomers due to the presence of a double bond at the C2-C3 position. The geometry of this double bond can be either E (trans) or Z (cis), leading to (2E)-penta-2,4-diene-1-thiol and (2Z)-penta-2,4-diene-1-thiol. The relative stability of these isomers is influenced by steric hindrance. The conjugated system involves the delocalization of π-electrons across the C1-C4 carbon chain.

Experimental Protocols

General Synthesis of Allylic Thiols from Dienes

A general method for the synthesis of allylic thiols from conjugated dienes involves the reaction of the corresponding allylic halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

Workflow for the Synthesis of this compound:

G cluster_0 Synthesis Pathway start Penta-1,3-diene step1 Allylic Halogenation (e.g., with NBS) start->step1 intermediate 1-Halo-penta-2,4-diene step1->intermediate step2 Nucleophilic Substitution (e.g., with NaSH or Thiourea) intermediate->step2 product This compound step2->product purification Purification (Distillation or Chromatography) product->purification

Caption: General synthetic workflow for this compound.

Methodology:

  • Allylic Halogenation: A conjugated diene, such as penta-1,3-diene, can be subjected to allylic halogenation using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator to yield the corresponding allylic halide.

  • Nucleophilic Substitution: The resulting allylic halide is then treated with a sulfur nucleophile.

    • Using Sodium Hydrosulfide (NaSH): This is a direct method to introduce the thiol group. The reaction is typically carried out in a polar solvent.

    • Using Thiourea: The allylic halide reacts with thiourea to form an isothiouronium salt. This salt is then hydrolyzed, usually under basic conditions, to yield the thiol. This method is often preferred as it can minimize the formation of disulfide byproducts.

  • Purification: The crude product is purified by distillation under reduced pressure or by column chromatography to obtain the pure this compound.

Note: All procedures involving volatile thiols must be conducted in a well-ventilated fume hood due to their strong, unpleasant odor and potential toxicity.[6][7][8]

Spectroscopic Characterization (Expected)

  • ¹H NMR: Protons on the double bonds would appear in the olefinic region (typically δ 5-7 ppm). The protons of the methylene group adjacent to the sulfur would be expected around δ 3-4 ppm. The thiol proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.

  • ¹³C NMR: Signals for the sp² hybridized carbons of the diene would be expected in the range of δ 110-140 ppm. The carbon of the CH₂-SH group would appear further upfield.

  • Infrared (IR) Spectroscopy:

    • A weak S-H stretching band is expected around 2550-2600 cm⁻¹.[9]

    • C=C stretching vibrations for the conjugated diene system would appear in the 1600-1650 cm⁻¹ region.[10][11] Conjugation typically shifts these bands to lower wavenumbers compared to isolated double bonds.[10][11]

    • C-H stretching and bending vibrations would also be present.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 100. Fragmentation patterns would likely involve the loss of the SH radical and cleavage of the carbon-sulfur bond. Mass spectrometry is a powerful tool for characterizing thiol-containing molecules.[12][13][14][15]

Reactivity

The reactivity of this compound is dictated by the interplay of the conjugated diene and the thiol functional groups.

Reactions of the Conjugated Diene System

The conjugated diene system is electron-rich and susceptible to electrophilic attack and pericyclic reactions.

  • Electrophilic Addition: Addition of electrophiles, such as hydrogen halides, can lead to both 1,2- and 1,4-addition products.[16][17][18] The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The ratio of the products can be influenced by reaction conditions such as temperature, with the 1,2-adduct often being the kinetic product and the 1,4-adduct being the thermodynamic product.[19][20][21]

G cluster_0 Electrophilic Addition Pathway start This compound + E-Nu intermediate Resonance-Stabilized Allylic Cation start->intermediate product1 1,2-Adduct intermediate->product1 Kinetic Control product2 1,4-Adduct intermediate->product2 Thermodynamic Control

Caption: Kinetic vs. thermodynamic control in electrophilic addition.

  • Diels-Alder Reaction: As a conjugated diene, it can act as the 4π component in a [4+2] cycloaddition reaction with a dienophile to form a six-membered ring.[22][23][24][25][26] The thiol group would be a substituent on the resulting cyclohexene ring. The diene must be in the s-cis conformation to react.[25]

Reactions of the Thiol Group

The thiol group is nucleophilic and can undergo oxidation.

  • Nucleophilicity: The thiol group is a good nucleophile and can participate in S-alkylation, S-acylation, and Michael additions.

  • Oxidation: Thiols can be oxidized to various sulfur-containing functional groups. Mild oxidation (e.g., with I₂ or H₂O₂) typically yields the corresponding disulfide.[27] Stronger oxidizing agents can lead to the formation of sulfonic acids.[3]

Safety and Handling

Volatile thiols are known for their extremely unpleasant and pervasive odors, which can be detected at very low concentrations.[2][6][8]

  • Handling: All work with this compound should be performed in a well-maintained chemical fume hood.[7][28] Transfers should be made using syringes or cannulas to minimize exposure to the atmosphere.

  • Decontamination: Glassware and equipment that have come into contact with the thiol should be decontaminated by rinsing with or soaking in a bleach solution to oxidize the thiol to less odorous compounds.[7][8][28]

  • Waste Disposal: Thiol-containing waste should be treated as hazardous and disposed of according to institutional guidelines.

Biological Activity

While no specific biological activities have been reported for this compound, the thiol moiety is present in many biologically important molecules, such as the amino acid cysteine. The reactivity of the thiol group is crucial for the function of many enzymes and proteins. The introduction of thiol groups into biologically active compounds is a strategy used in drug development to enable conjugation to nanoparticles or to modulate activity.

Conclusion

This compound is a versatile molecule with a rich and varied chemistry. Its conjugated diene system and reactive thiol group provide numerous opportunities for synthetic transformations. While experimental data for this specific compound is limited, its properties and reactivity can be largely predicted from the well-established chemistry of conjugated dienes and thiols. Further research into the synthesis, characterization, and applications of this and related dienethiols could unveil new possibilities in organic synthesis and materials science. Researchers and professionals working with this compound should adhere to strict safety protocols due to the nature of volatile thiols.

References

Spectroscopic Analysis of Penta-2,4-diene-1-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-2,4-diene-1-thiol is a volatile organic compound of interest due to its conjugated diene system and thiol functionality. These structural features suggest potential applications in polymer chemistry, as a synthetic intermediate, and in the study of atmospheric chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and for monitoring its reactions. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with comprehensive experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to a lack of publicly available experimental spectra for this compound, the following tables present predicted data based on the analysis of similar chemical structures, including conjugated dienes and aliphatic thiols. These tables serve as a reference for researchers aiming to identify or characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.0 - 6.5m2HH-3, H-4
~ 5.0 - 5.5m3HH-2, H-5 (2H)
~ 3.2 - 3.4d2HH-1 (CH₂-S)
~ 1.5 - 1.7t1HS-H

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 135 - 140C-4
~ 130 - 135C-3
~ 115 - 120C-5
~ 110 - 115C-2
~ 30 - 35C-1
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000Medium=C-H Stretch (sp² C-H)
~ 2950 - 2850Medium-C-H Stretch (sp³ C-H)
~ 2600 - 2550WeakS-H Stretch
~ 1650 - 1600MediumC=C Stretch (conjugated)
~ 1450 - 1350MediumCH₂ Bend
~ 1000 - 650Strong=C-H Bend (out-of-plane)
~ 700 - 600WeakC-S Stretch
Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
100High[M]⁺ (Molecular Ion)
99Moderate[M-H]⁺
67High[M-SH]⁺ (Loss of sulfhydryl radical)
41High[C₃H₅]⁺ (Allyl cation)
39Moderate[C₃H₃]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure and proton/carbon environments of this compound.

Materials and Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • This compound sample

  • Pipettes and standard laboratory glassware

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse program: zg30

      • Number of scans: 16-32

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: ~16 ppm

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse program: zgpg30

      • Number of scans: 1024 or more (due to low natural abundance of ¹³C)

      • Relaxation delay (d1): 2 seconds

      • Acquisition time: 1-2 seconds

      • Spectral width: ~240 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials and Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).

  • This compound sample.

  • Solvent for cleaning (e.g., isopropanol, acetone).

Procedure (using ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction if necessary.

    • Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern to support structural elucidation.

Materials and Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Helium carrier gas.

  • This compound sample.

  • Volatile solvent (e.g., dichloromethane, hexane).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The sample will be vaporized and separated on the GC column. A typical column would be a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Set an appropriate GC oven temperature program to ensure good separation and peak shape. For a volatile compound like this compound, a starting temperature of 40-50°C held for a few minutes, followed by a ramp of 10-20°C/min to 250°C would be a reasonable starting point.

    • The separated components will elute from the GC column and enter the MS ion source.

  • Mass Spectrometry Data Acquisition:

    • The molecules will be ionized in the EI source, typically at 70 eV.

    • The resulting ions (molecular ion and fragment ions) will be separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-200).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis/Purification of This compound Purity Purity Assessment (e.g., GC, TLC) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR IR IR Spectroscopy Purity->IR MS Mass Spectrometry (GC-MS) Purity->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Integration - Multiplicity NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group ID IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to Penta-2,4-diene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Penta-2,4-diene-1-thiol, a conjugated diene thiol with potential applications in organic synthesis and drug development. This document details its chemical properties, outlines a plausible synthetic pathway with detailed experimental protocols, and discusses its expected spectroscopic characteristics and reactivity.

Chemical Identity and Properties

This compound is an organic compound featuring a five-carbon chain with conjugated double bonds at the 2 and 4 positions and a thiol functional group at the 1 position. Its structure allows for various chemical transformations, making it a potentially valuable building block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₅H₈S[1]
Molecular Weight 100.18 g/mol [1]
CAS Number 55317-82-3[1]
Canonical SMILES C=CC=CCS[1]
InChI InChI=1S/C5H8S/c1-2-3-4-5-6/h2-4,6H,1,5H2[1]
InChIKey KDECOTMMYYWXMT-UHFFFAOYSA-N[1]
Boiling Point Data not available-
Melting Point Data not available-
Solubility Data not available-

Proposed Synthesis

Synthesis_Workflow cluster_step1 Step 1: Synthesis of (Z)-Penta-2,4-dien-1-ol cluster_step2 Step 2: Conversion to this compound Lactone Lactone HW_Intermediate Horner-Wittig Intermediate Lactone->HW_Intermediate Acylation Ph2PO_Me Ph₂P(O)Me Ph2PO_Me->HW_Intermediate Diels_Alder_Adduct Diels-Alder Adduct HW_Intermediate->Diels_Alder_Adduct Diels-Alder with Furan Furan Furan Furan->Diels_Alder_Adduct Z_Pentadienol (Z)-Penta-2,4-dien-1-ol Diels_Alder_Adduct->Z_Pentadienol Retro-Diels-Alder Pentadienethiol This compound Z_Pentadienol->Pentadienethiol Thionation Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Pentadienethiol

Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of (Z)-Penta-2,4-dien-1-ol

This procedure is adapted from the stereochemically controlled Horner-Wittig reaction for the synthesis of (Z)-penta-2,4-dien-1-ol.[2][3]

  • Acylation: React Ph₂P(O)Me with a suitable lactone (e.g., γ-butyrolactone) to form the Horner-Wittig intermediate. The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) using a strong base like n-butyllithium to deprotonate the phosphine oxide.

  • Diels-Alder Protection: The resulting Horner-Wittig intermediate, which contains a Z-double bond, is protected as a Diels-Alder adduct by reacting it with furan. This reaction is generally performed at or slightly above room temperature.

  • Retro-Diels-Alder Reaction: The purified Diels-Alder adduct is then subjected to a retro-Diels-Alder reaction by heating, typically in a high-boiling solvent or under vacuum, to release the desired (Z)-penta-2,4-dien-1-ol.

Experimental Protocol: Conversion of (Z)-Penta-2,4-dien-1-ol to this compound

This protocol is based on the direct conversion of alcohols to thiols using Lawesson's reagent.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (Z)-Penta-2,4-dien-1-ol in an anhydrous, inert solvent such as toluene or dichloromethane.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) to the solution in a 0.5 to 1.0 molar equivalent ratio relative to the alcohol.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

As no experimental spectra for this compound are currently available, the following predictions are based on the known spectroscopic properties of similar compounds, namely conjugated dienes and allylic thiols.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the various olefinic and allylic protons.

  • -SH Proton: A broad singlet in the region of 1.0-2.0 ppm.

  • -CH₂-SH Protons: A doublet of doublets or a multiplet around 3.0-3.5 ppm.

  • Olefinic Protons (-CH=CH-CH=CH₂): A series of complex multiplets in the range of 5.0-6.5 ppm. The terminal vinyl protons will likely show distinct geminal, cis, and trans couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals.

  • -CH₂-SH Carbon: A signal in the range of 20-30 ppm.

  • Olefinic Carbons: Four signals in the range of 110-140 ppm, characteristic of sp² hybridized carbons in a conjugated system.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the thiol and the conjugated diene functionalities.

  • S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹.[5]

  • C=C Stretch (conjugated): One or two medium to strong absorption bands in the region of 1600-1650 cm⁻¹.

  • =C-H Stretch: Absorption bands above 3000 cm⁻¹.

  • C-S Stretch: A weak absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 100. Key fragmentation patterns would likely involve the loss of the sulfhydryl radical (•SH) and cleavage of the allylic C-C bond. The mass spectrum of allyl mercaptan, a simpler allylic thiol, can be referenced for potential fragmentation pathways.[6]

Reactivity and Potential Applications

This compound possesses two reactive functionalities: a conjugated diene system and a thiol group. This dual reactivity opens up a wide range of potential applications in organic synthesis.

Reactivity_Pathways cluster_diene_reactions Diene Reactivity cluster_thiol_reactions Thiol Reactivity Pentadienethiol This compound Diels_Alder Diels-Alder Reaction [4+2] Cycloaddition Pentadienethiol->Diels_Alder with Dienophile Electrophilic_Addition Electrophilic Addition (1,2- and 1,4-adducts) Pentadienethiol->Electrophilic_Addition with Electrophile Thiol_Ene Thiol-Ene Reaction (Click Chemistry) Pentadienethiol->Thiol_Ene with Alkene Thioether_Formation Thioether Formation (SN2 Reaction) Pentadienethiol->Thioether_Formation with Alkyl Halide Disulfide_Formation Disulfide Formation (Oxidation) Pentadienethiol->Disulfide_Formation with Oxidizing Agent

References

Penta-2,4-diene-1-thiol: An Obscure Compound with Limited Available Data

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 55317-82-3 Molecular Formula: C5H8S

Despite its defined chemical structure and registration, a comprehensive review of scientific literature and chemical databases reveals a significant lack of in-depth technical information for Penta-2,4-diene-1-thiol. While its basic identifiers are available, detailed experimental protocols, biological activity, and associated signaling pathways remain uncharacterized in publicly accessible resources.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. This information is primarily derived from computational models and database entries.

PropertyValueSource
CAS Number 55317-82-3PubChem
Molecular Formula C5H8SPubChem
Molecular Weight 100.19 g/mol PubChem
IUPAC Name This compoundPubChem

Synthesis and Reactivity

The reactivity of this compound can be inferred from its functional groups. The thiol group (-SH) is known to participate in various reactions, including oxidation to form disulfides and nucleophilic additions. The conjugated diene system suggests potential involvement in cycloaddition reactions, such as the Diels-Alder reaction.

Potential Biological Significance and Research Gaps

There is no specific information regarding the biological activity or mechanism of action of this compound in the existing scientific literature. General classes of thiol-containing compounds and dienes have a wide range of biological activities, but any extrapolation to this specific molecule would be purely speculative.

The absence of published research on this compound presents a significant knowledge gap. Future research would be necessary to determine its physicochemical properties, develop reliable synthetic methods, and investigate any potential biological effects. Such studies would be foundational for any consideration of this compound in the context of drug development or other scientific applications.

Conclusion

While the fundamental chemical identity of this compound is established with a CAS number and molecular formula, it remains a largely unstudied compound. The lack of available data on its synthesis, experimental properties, and biological function makes it impossible to provide a detailed technical guide as requested. For researchers and drug development professionals, this compound represents an unexplored area of chemical space that would require primary research to elucidate its characteristics and potential applications.

Penta-2,4-diene-1-thiol: An In-depth Technical Guide to its Stability and Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-2,4-diene-1-thiol is a polyfunctional organic molecule featuring a conjugated diene system and a terminal thiol group. This unique combination of functional groups suggests a rich and varied chemical reactivity, making it a molecule of interest for applications in organic synthesis, materials science, and drug development. The conjugated diene system provides a platform for cycloaddition reactions, while the thiol group offers a handle for various nucleophilic and redox reactions. This technical guide provides a comprehensive overview of the predicted stability and reactivity profile of this compound, based on the established chemistry of its constituent functional groups. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from analogous structures to provide a robust predictive profile.

Molecular Structure and Properties

PropertyValue
Molecular Formula C5H8S
Molecular Weight 100.18 g/mol
IUPAC Name This compound
CAS Number 55317-82-3
SMILES C=CC=CCS

Stability Profile

The stability of this compound is influenced by its conjugated diene and allylic thiol moieties. Conjugated dienes are known to possess enhanced stability compared to isolated dienes due to electron delocalization across the pi-system. However, the presence of the allylic thiol group introduces potential instabilities.

Stability ParameterPredicted ProfileRationale
Thermal Stability Moderate. The conjugated diene system contributes to thermal stability. However, allylic thiols can be susceptible to rearrangement and elimination reactions at elevated temperatures. The stability of self-assembled monolayers of thiols on gold surfaces has been studied, indicating that the strength of the metal-sulfur bond and intermolecular interactions play a crucial role in thermal stability.
Photochemical Stability Low to Moderate. Conjugated dienes can undergo photochemical reactions such as E/Z isomerization and cycloadditions upon exposure to UV light. Thiols can also be photochemically active, potentially leading to the formation of thiyl radicals, which can initiate further reactions. The direct photochemical cleavage of disulfide bonds (formed from thiol oxidation) can occur under UV-C light.
Chemical Stability (pH) pH-dependent. The thiol group is acidic and will be deprotonated under basic conditions to form a thiolate. Thiolates are generally more reactive nucleophiles but are also more susceptible to oxidation. In acidic conditions, the molecule is expected to be more stable against oxidation but may be susceptible to acid-catalyzed addition reactions across the diene. The transformation rates of peptidic thiols in the presence of dissolved organic matter are highly pH-dependent.
Oxidative Stability Low. Thiols are readily oxidized to disulfides in the presence of mild oxidizing agents, including atmospheric oxygen. This is a common and often unavoidable reaction for many thiols. The oxidation can proceed further to form sulfonic acids under stronger oxidizing conditions.

Reactivity Profile

The reactivity of this compound is dictated by the interplay of its conjugated diene and thiol functional groups.

Reaction TypePredicted ReactivityDescription
Oxidation of Thiol HighThe thiol group is expected to be readily oxidized to form a disulfide dimer. This is a characteristic reaction of thiols and can occur with a variety of oxidizing agents, including air.
Diels-Alder Reaction HighThe conjugated diene system is a prime substrate for [4+2] cycloaddition reactions with a wide range of dienophiles. The reaction is expected to be facile, leading to the formation of six-membered rings. The stereochemistry of the dienophile is retained in the product.
Thiol-Ene Reaction HighThe thiol can participate in radical-mediated or base-catalyzed addition reactions across double bonds (the "ene" component). This reaction is a powerful tool for forming carbon-sulfur bonds.
Nucleophilic Reactivity of Thiol(ate) HighThe thiol, and especially its conjugate base, the thiolate, is a potent nucleophile. It is expected to react with a variety of electrophiles, such as alkyl halides and Michael acceptors.
Electrophilic Addition to Diene ModerateThe conjugated diene can undergo electrophilic addition reactions. These reactions can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products.
Polymerization HighThe presence of both a diene and a thiol functionality suggests that this compound could undergo polymerization through various mechanisms, including thiol-ene polymerization and polymerization of the diene.

Key Reactions and Experimental Protocols

Oxidation to Disulfide

The oxidation of the thiol group to a disulfide is a fundamental reaction.

Oxidation Thiol 2 R-SH (this compound) Oxidant [O] (e.g., I₂, H₂O₂, Air) Thiol->Oxidant Oxidation Disulfide R-S-S-R (Disulfide Dimer) Oxidant->Disulfide Byproduct 2[H]

Caption: Oxidation of this compound to its Disulfide Dimer.

Representative Experimental Protocol: Oxidation of a Thiol to a Disulfide using Iodine

  • Materials: Thiol (1.0 eq), Iodine (I₂) (0.5 eq), Methanol.

  • Procedure:

    • Dissolve the thiol in methanol in a round-bottom flask.

    • Slowly add a solution of iodine in methanol to the thiol solution at room temperature with stirring.

    • The reaction is typically rapid, and the disappearance of the iodine color indicates the completion of the reaction.

    • The solvent is removed under reduced pressure.

    • The crude disulfide can be purified by chromatography or recrystallization.

Diels-Alder Reaction

The conjugated diene moiety readily participates in [4+2] cycloaddition reactions.

Diels_Alder Diene This compound (Diene) TransitionState Cyclic Transition State Diene->TransitionState Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TransitionState Adduct Cyclohexene Adduct TransitionState->Adduct [4+2] Cycloaddition

Caption: Diels-Alder Reaction of this compound.

Representative Experimental Protocol: Diels-Alder Reaction of a Substituted Butadiene

  • Materials: Substituted butadiene (1.0 eq), Maleic anhydride (1.0 eq), Toluene.

  • Procedure:

    • Dissolve the substituted butadiene and maleic anhydride in toluene in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product may precipitate upon cooling and can be collected by filtration.

    • If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by chromatography.

Thiol-Ene Reaction

The thiol group can add across a double bond in a thiol-ene "click" reaction.

Thiol_Ene Thiol R-SH (this compound) Initiator Initiator (Radical or Base) Thiol->Initiator Alkene Alkene ('Ene') Alkene->Initiator Thioether R-S-Alkane (Thioether) Initiator->Thioether Thiol-Ene Addition

Caption: Thiol-Ene Reaction involving this compound.

Representative Experimental Protocol: Radical-Initiated Thiol-Ene Reaction

  • Materials: Thiol (1.0 eq), Alkene (1.2 eq), Azobisisobutyronitrile (AIBN) (0.05 eq), Toluene.

  • Procedure:

    • Dissolve the thiol, alkene, and AIBN in toluene in a round-bottom flask equipped with a reflux condenser.

    • Degas the solution by bubbling with nitrogen for 15-20 minutes.

    • Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Experimental Workflow Overview

The following diagram outlines a general workflow for the synthesis and characterization of derivatives of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction (e.g., Oxidation, Diels-Alder) Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Analysis (HPLC, GC) Purification->Purity

Caption: General Experimental Workflow for Synthesis and Characterization.

Conclusion

This compound is a versatile molecule with a rich predicted reactivity profile. Its conjugated diene system makes it an excellent candidate for Diels-Alder cycloadditions, while the thiol group is expected to readily undergo oxidation, nucleophilic substitution, and thiol-ene reactions. The stability of the molecule is likely to be moderate, with potential for degradation under thermal, photochemical, and oxidative stress. The insights provided in this guide, based on the well-established chemistry of its functional groups, should serve as a valuable resource for researchers and scientists interested in exploring the synthetic utility of this promising compound. Further experimental investigation is warranted to fully elucidate the specific stability and reactivity parameters of this compound.

In-depth Technical Guide: Penta-2,4-diene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

Consequently, the creation of an in-depth technical guide or whitepaper that meets the core requirements of summarizing quantitative data, providing detailed experimental protocols, and visualizing specific signaling pathways involving Penta-2,4-diene-1-thiol is not feasible at this time due to the absence of foundational information in the public domain.

The following information, while not specific to this compound, provides a general overview of the properties and potential roles of thiol-containing compounds in biological systems, which may be of interest to your research.

General Properties of Thiols

Thiols are organic compounds that contain a sulfhydryl (-SH) group. The presence of this functional group imparts several key chemical properties:

  • Nucleophilicity: The sulfur atom in the thiol group is a strong nucleophile, allowing it to participate in a variety of chemical reactions, including Michael additions and nucleophilic substitutions.

  • Redox Activity: Thiols can be readily oxidized to form disulfides (R-S-S-R) and other oxidized sulfur species. This reversible oxidation-reduction is a cornerstone of their function in biological systems.

  • Metal Ligation: The soft nature of the sulfur atom allows for strong coordination with various metal ions.

Potential Roles of Thiols in Signaling and Drug Development

Thiol-containing molecules play critical roles in a multitude of cellular processes and are a focus of interest in drug development.

Thiol-Based Redox Signaling

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism and can act as signaling molecules by modifying the redox state of proteins.[3] Cysteine residues, which contain a thiol group, are particularly susceptible to oxidation, and the reversible modification of these residues can alter protein structure and function.[3] This "thiol-based redox signaling" is integral to regulating processes such as:

  • Gene expression[3]

  • Transcription[3]

  • Epigenetics[3]

  • Chromatin remodeling[3]

Glutathione, thioredoxins, and glutaredoxins are key players in maintaining the cellular thiol-disulfide balance and are crucial for proper nuclear function.[3]

Thiol-Ene Chemistry in Peptide Science

The "thiol-ene" reaction, a radical-mediated addition of a thiol to an alkene, has found broad applications in peptide and protein science.[4] This type of "click" chemistry is highly efficient and can be performed under aqueous conditions, making it suitable for modifying biological molecules.[4] Applications include:

  • Peptide Macrocyclization: Creating cyclic peptides which can have enhanced stability and biological activity.[4]

  • Glycosylation and Lipidation: Attaching sugar or lipid moieties to peptides and proteins to study their function or improve their therapeutic properties.[4]

Thiol Isomerases in Thrombosis

Protein disulfide isomerase (PDI) and other thiol isomerases are essential for the proper formation of blood clots (thrombus formation).[5] These enzymes are secreted from platelets and endothelial cells and are involved in the redox reactions necessary for platelet aggregation and fibrin generation.[5]

Hypothetical Signaling Pathway Involving a Thiol-Containing Compound

The following diagram illustrates a generalized signaling pathway where a hypothetical thiol-containing compound could modulate a cellular response. This is a conceptual representation and is not based on experimental data for this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thiol_Compound This compound (Hypothetical) Receptor Membrane Receptor Thiol_Compound->Receptor Binds to Signaling_Protein_1 Signaling Protein 1 (Inactive) Receptor->Signaling_Protein_1 Activates Signaling_Protein_1_Active Signaling Protein 1 (Active) Signaling_Protein_1->Signaling_Protein_1_Active Transcription_Factor Transcription Factor (Inactive) Signaling_Protein_1_Active->Transcription_Factor Activates Transcription_Factor_Active Transcription Factor (Active) Transcription_Factor->Transcription_Factor_Active Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor_Active->Cellular_Response Induces

References

Literature Review of Penta-2,4-diene-1-thiol Research: A Pivot to a Data-Rich Alternative

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for existing research on Penta-2,4-diene-1-thiol has revealed a significant scarcity of available scientific literature. While computational data on its basic chemical and physical properties can be found in databases such as PubChem, there is a notable absence of published experimental studies, biological activity reports, or detailed analytical protocols for this specific compound. This lack of foundational research makes it unfeasible to construct the requested in-depth technical guide with detailed experimental methodologies and quantitative data at this time.

Given the interest in thiol-containing compounds for research and drug development, we propose a pivot to a closely related and extensively studied area: the biological activities of garlic-derived organosulfur compounds, with a focus on diallyl disulfide (DADS) and its primary metabolite, allyl mercaptan (AM). This family of compounds has a robust body of literature that allows for the creation of a comprehensive technical whitepaper that fulfills the core requirements of the original request, including data presentation, experimental protocols, and visualization of signaling pathways.

This review will now focus on providing a detailed overview of the research surrounding diallyl disulfide and allyl mercaptan, presenting key findings in a structured format for researchers, scientists, and drug development professionals.

Diallyl Disulfide and Allyl Mercaptan: A Review of Their Biological Significance

Garlic (Allium sativum) and its constituent organosulfur compounds have been a subject of scientific interest for their potential therapeutic properties.[1] Among these, diallyl disulfide (DADS) is a principal oil-soluble compound, and allyl mercaptan (AM) is one of its major metabolites.[2] These compounds are known to possess a range of biological activities, including anticancer, anti-inflammatory, and cholesterol-lowering effects.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of diallyl disulfide and allyl mercaptan is presented below.

PropertyDiallyl Disulfide (DADS)Allyl Mercaptan (AM)
Molecular Formula C₆H₁₀S₂C₃H₆S
Molecular Weight 146.28 g/mol 74.14 g/mol
Appearance Clear to yellowish liquidColorless liquid
Odor Strong garlic-likeStrong garlic-like
Boiling Point 139-140 °C66 °C
Solubility Insoluble in water, soluble in organic solventsSlightly soluble in water, soluble in organic solvents
Anticancer Activity and Signaling Pathways

Diallyl disulfide has been shown to exhibit anticancer effects in various cancer cell lines.[5] Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways. One of the primary mechanisms is the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

A key target of allyl mercaptan is the inhibition of histone deacetylase (HDAC).[6] HDAC inhibitors can lead to the re-expression of epigenetically silenced tumor suppressor genes, resulting in the inhibition of cancer cell proliferation.[6]

Below is a diagram illustrating the proposed signaling pathway for the anticancer effects of allyl mercaptan through HDAC inhibition.

Proposed Signaling Pathway of Allyl Mercaptan in Cancer Cells AM Allyl Mercaptan (AM) HDAC Histone Deacetylase (HDAC) AM->HDAC Inhibition Histones Histones Acetylation Increased Acetylation Histones->Acetylation Leads to Sp3 Sp3 Binding to p21 Promoter Acetylation->Sp3 p21 p21 Gene Expression Sp3->p21 CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest

Caption: Allyl Mercaptan inhibits HDAC, leading to cell cycle arrest.

Experimental Protocols

In Vitro HDAC Inhibition Assay

To assess the inhibitory effect of allyl mercaptan on HDAC activity, a common experimental approach involves using purified human HDAC8 enzyme.[6]

  • Materials: Purified human HDAC8, Trichostatin A (a known HDAC inhibitor as a positive control), and a fluorogenic HDAC substrate.

  • Procedure:

    • Purified HDAC8 is incubated with varying concentrations of allyl mercaptan or Trichostatin A.

    • The fluorogenic HDAC substrate is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at 37°C.

    • A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

    • The fluorescence is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of HDAC inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

The effect of diallyl disulfide and allyl mercaptan on cancer cell viability is often determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Line: Hep-G2 (human liver cancer cell line) is a commonly used model.[2]

  • Procedure:

    • Hep-G2 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of DADS or AM for specific time periods (e.g., 24, 48, 72 hours).

    • After the treatment period, the medium is replaced with a fresh medium containing MTT solution.

    • The cells are incubated to allow the formazan crystals to form.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Below is a workflow diagram for a typical cell viability experiment.

Experimental Workflow for Cell Viability Assay Start Start SeedCells Seed Cancer Cells in 96-well plate Start->SeedCells Incubate1 Incubate (e.g., 24h) SeedCells->Incubate1 Treat Treat with DADS/AM Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (e.g., 4h) AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Measure Measure Absorbance Solubilize->Measure End End Measure->End

Caption: Workflow for assessing cell viability after DADS/AM treatment.

Cholesterol Synthesis Inhibition

Allyl mercaptan has been shown to inhibit cholesterol synthesis in Hep-G2 cells.[2] The experimental protocol to determine this effect typically involves radiolabeling.

Quantitative Data on Cholesterol Synthesis Inhibition

The following table summarizes the dose-dependent inhibitory effect of allyl mercaptan on cholesterol synthesis in Hep-G2 cells.

Allyl Mercaptan Concentration (µg/mL)Inhibition of Cholesterol Synthesis (%)
5~20%
10~35%
25~50%
50~70%
100~80%

Data adapted from Cho and Xu (1999).

Conclusion

While direct research on this compound is currently lacking, the extensive body of literature on garlic-derived organosulfur compounds like diallyl disulfide and allyl mercaptan provides a rich alternative for researchers and drug development professionals. These compounds have demonstrated significant biological activities, particularly in the areas of cancer and cholesterol metabolism. The well-documented experimental protocols and signaling pathways associated with DADS and AM offer a solid foundation for further investigation and potential therapeutic development. This review serves as a starting point for exploring the multifaceted roles of these potent natural thiols.

References

An In-depth Technical Guide to the Safe Handling of Penta-2,4-diene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no specific safety and handling information available for Penta-2,4-diene-1-thiol in the public domain. This guide is a synthesis of information based on the known hazards of its constituent functional groups: a thiol (mercaptan) and a conjugated diene. The precautions outlined below are based on the general properties of these chemical classes and should be considered a starting point for a comprehensive risk assessment.

This technical guide is intended for researchers, scientists, and drug development professionals who may work with this compound. Given the absence of specific data, a highly cautious approach is recommended.

Hazard Identification and Classification

This compound is a molecule that combines the chemical properties of both a thiol and a conjugated diene. This unique structure suggests a range of potential hazards that must be carefully managed.

  • Thiol Group (-SH): The presence of the thiol group imparts a number of hazardous properties. Thiols, also known as mercaptans, are notorious for their extremely potent and unpleasant odors, which can be detected by the human nose at concentrations in the parts-per-billion range.[1][2] While this serves as an excellent warning property, exposure to higher concentrations can lead to a range of adverse health effects.[3] Thiols are generally considered to have low toxicity at low concentrations, but at higher levels, they can cause irritation to the eyes, skin, and respiratory tract.[4][5] Systemic effects can include headache, dizziness, nausea, and in severe cases of overexposure, there is a risk of central nervous system (CNS) injury and respiratory paralysis.[6][7] Many low-molecular-weight thiols are also flammable and can form explosive mixtures with air.[4]

  • Conjugated Diene System: The conjugated diene system, characterized by alternating double and single bonds, contributes to the molecule's reactivity. Conjugated dienes are known to be more stable than their non-conjugated counterparts due to resonance.[8] However, they are also reactive towards electrophiles and can undergo addition reactions.[9] These reactions can sometimes be complex, yielding multiple products.[10] The hydrocarbon nature of the diene structure also suggests that the compound is likely flammable.

Summary of Potential Hazards:

  • Acute Toxicity (Inhalation, Ingestion, Dermal): Harmful if inhaled, swallowed, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Flammability: Likely a flammable liquid and vapor.

  • Reactivity: May undergo polymerization or other hazardous reactions, especially in the presence of initiators or under elevated temperatures.

  • Environmental Hazards: Potentially toxic to aquatic life.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following tables provide a summary of general toxicological and physical hazard data for analogous low-molecular-weight thiols and dienes. This information should be used as a conservative estimate for risk assessment.

Table 1: Toxicological Data for Representative Thiols

CompoundLD50 (Oral, Rat)LC50 (Inhalation, Rat)Health Effects
Methanethiol Data not available675 ppm (4h)Eye and skin irritant; CNS depressant; respiratory irritant.
Ethanethiol 682 mg/kg4420 ppm (4h)Eye and skin irritant; CNS effects; liver and kidney damage.
1-Propanethiol 1790 mg/kg7300 ppm (4h)Skin and eye irritant; respiratory irritant.
Allyl Mercaptan 258 mg/kg553 ppm (4h)Skin and eye irritant; potent lachrymator.

Table 2: Physical and Chemical Hazard Data for Representative Thiols and Dienes

CompoundBoiling Point (°C)Flash Point (°C)Flammability Limits (% in air)
Methanethiol 6-183.9 - 21.8
Ethanethiol 35< -182.8 - 18.0
1,3-Butadiene -4.4-852.0 - 12.0
Isoprene 34-541.5 - 8.9

Experimental Protocols: Safe Handling and Emergency Procedures

Given the anticipated hazards of this compound, the following experimental protocols are recommended to minimize exposure and ensure a safe working environment.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Regularly inspect gloves for signs of degradation or breakthrough.

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For operations with a higher risk of splashing, a chemical-resistant apron should be worn.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. If there is a potential for exposure above the occupational exposure limit, a properly fitted respirator with an appropriate cartridge (e.g., organic vapor) must be used.

3.2. Engineering Controls

  • Ventilation: All handling of this compound, including preparation, transfer, and use, must be performed in a well-maintained chemical fume hood with a face velocity of at least 100 feet per minute.

  • Odor Control: Due to the extreme odor of thiols, it is advisable to use a scrubbing system with the fume hood exhaust. A common and effective method for neutralizing thiol odors is to use a bleach (sodium hypochlorite) solution.[2][11]

  • Ignition Sources: The work area must be free of all potential ignition sources, including open flames, hot plates, and static-generating equipment. Use of intrinsically safe equipment is recommended.

3.3. Storage and Handling

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable liquids. The storage area should be separate from oxidizing agents and other incompatible materials.

  • Handling:

    • Always work in a chemical fume hood.

    • Ground and bond containers when transferring the material to prevent static discharge.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Never work alone.

    • Be aware of the potent odor and have an odor control plan in place.

3.4. Spill and Emergency Procedures

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Place the contaminated absorbent in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a bleach solution, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact the institution's emergency response team.

    • Provide the emergency responders with the Safety Data Sheet (or this guide if an SDS is unavailable).

  • Fire:

    • If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it with a dry chemical, carbon dioxide, or foam extinguisher.

    • For larger fires, or if you are not comfortable, activate the fire alarm, evacuate the area, and call for emergency services.

3.5. Waste Disposal

  • All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.

  • Contaminated materials, such as gloves, absorbent pads, and glassware, should also be disposed of as hazardous waste.

  • Glassware that has come into contact with the thiol should be rinsed with a bleach solution in a fume hood before standard cleaning procedures.[11]

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling and potential reactivity of this compound.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment B Gather PPE A->B C Prepare Fume Hood and Equipment B->C D Transfer Reagent C->D E Perform Reaction D->E F Monitor for Leaks/Odors E->F G Quench Reaction F->G H Decontaminate Glassware G->H I Dispose of Waste H->I

Caption: A logical workflow for the safe handling of this compound.

G Potential Reactivity of this compound cluster_thiol Thiol Reactivity cluster_diene Conjugated Diene Reactivity A This compound B Oxidation (to disulfide) A->B C Deprotonation (to thiolate) A->C D Nucleophilic Addition A->D E Electrophilic Addition (1,2- and 1,4-adducts) A->E F Diels-Alder Reaction A->F G Polymerization A->G

Caption: Potential reaction pathways for this compound.

References

Methodological & Application

Application Notes and Protocols for Penta-2,4-diene-1-thiol in Thiol-Ene Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the established principles of thiol-ene click chemistry. Due to a lack of specific published data on penta-2,4-diene-1-thiol, the experimental details and quantitative data provided are illustrative and should be considered as a starting point for experimental design.

Introduction

Thiol-ene click chemistry is a powerful and versatile conjugation method known for its high efficiency, rapid reaction rates, and tolerance to a wide range of functional groups.[1][2][3] The reaction typically proceeds via a radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage.[1][4] this compound is a unique monomer for thiol-ene chemistry due to its conjugated diene system. This structural feature offers the potential for novel polymer architectures and material properties. The presence of two double bonds allows for the possibility of 1,2- and 1,4-additions, leading to polymers with pendant vinyl groups that can be used for further functionalization.

Applications

The unique structure of this compound opens up several potential applications in materials science and drug development:

  • Synthesis of Functional Polymers: The reaction of this compound with various 'ene' monomers can produce polymers with pendant unsaturation, which can be used for post-polymerization modifications. This is valuable for creating complex polymer architectures, such as graft and block copolymers.

  • Surface Modification: Surfaces can be functionalized with this compound to introduce a conjugated diene system. Subsequent thiol-ene reactions can then be used to attach a variety of molecules, including biomolecules, to the surface.[5][6]

  • Bioconjugation and Drug Delivery: The thiol group of this compound can be reacted with 'ene'-containing biomolecules or drug carriers. The remaining diene functionality can be used for secondary conjugation or to influence the physicochemical properties of the resulting conjugate.[2][7]

Reaction Mechanism

The photoinitiated radical thiol-ene reaction proceeds through a three-step mechanism: initiation, propagation, and termination.

  • Initiation: A photoinitiator absorbs UV light and generates a radical species. This radical then abstracts a hydrogen atom from the thiol (this compound), forming a thiyl radical.

  • Propagation: The thiyl radical adds across one of the double bonds of an 'ene' molecule. In the case of this compound reacting with an 'ene', the thiyl radical adds to the 'ene'. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction.

  • Termination: The reaction is terminated by the combination of two radical species.

Due to the conjugated nature of this compound, the addition of a thiyl radical to it can potentially proceed via 1,2- or 1,4-addition, leading to different product isomers. The regioselectivity will depend on the reaction conditions and the stability of the resulting radical intermediates.

Experimental Protocols

Protocol 1: Synthesis of a Linear Polymer via Photoinitiated Thiol-Ene Reaction

This protocol describes the synthesis of a linear polymer by reacting this compound with a di-functional 'ene', 1,7-octadiene.

Materials:

  • This compound

  • 1,7-octadiene

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Nitrogen gas

  • UV lamp (365 nm)

Procedure:

  • In a quartz reaction vessel, dissolve this compound (1.0 g, 10 mmol) and 1,7-octadiene (1.1 g, 10 mmol) in anhydrous THF (20 mL).

  • Add DMPA (0.0256 g, 0.1 mmol, 1 mol% relative to thiol).

  • Purge the solution with nitrogen gas for 20 minutes to remove oxygen.

  • While stirring, irradiate the reaction mixture with a 365 nm UV lamp at room temperature.

  • Monitor the reaction progress by FTIR by observing the disappearance of the S-H stretching band (~2570 cm⁻¹) and the C=C stretching band of the ene.

  • After 30 minutes (or until the reaction is complete), stop the irradiation.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.

  • Filter the precipitated polymer and wash with fresh methanol.

  • Dry the polymer under vacuum at 40 °C to a constant weight.

Characterization:

  • FTIR: Confirm the formation of the thioether linkage and the disappearance of thiol and ene functional groups.

  • ¹H NMR: Characterize the polymer structure and determine the extent of 1,2- vs. 1,4-addition.

  • GPC: Determine the molecular weight and polydispersity index (PDI) of the polymer.

Protocol 2: Surface Functionalization of a Glass Slide

This protocol details the functionalization of a glass surface with this compound followed by a subsequent thiol-ene reaction to attach a fluorescent molecule.

Materials:

  • Glass slides

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Penta-2,4-dienoyl chloride (synthesized from penta-2,4-dienoic acid)

  • Triethylamine

  • Dansyl-cysteamine (or other thiol-containing fluorescent probe)

  • DMPA

  • Anhydrous THF

  • UV lamp (365 nm)

Procedure:

Part A: Amine Functionalization of Glass Slide

  • Clean glass slides by sonicating in ethanol and then water, followed by drying under a stream of nitrogen.

  • Treat the slides with a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature.

  • Rinse the slides with toluene and then ethanol, and cure at 110 °C for 30 minutes.

Part B: Attachment of this compound Moiety

  • React the amine-functionalized slides with a solution of penta-2,4-dienoyl chloride (1% v/v) and triethylamine (1.5 eq) in anhydrous THF for 12 hours at room temperature to form a stable amide bond.

  • Rinse the slides with THF and ethanol and dry under nitrogen.

Part C: Thiol-Ene Functionalization with Fluorescent Probe

  • Prepare a solution of dansyl-cysteamine (5 mg/mL) and DMPA (1 mol% relative to the estimated surface diene groups) in anhydrous THF.

  • Immerse the diene-functionalized slides in the solution in a quartz container.

  • Purge with nitrogen for 15 minutes.

  • Irradiate with a 365 nm UV lamp for 15 minutes.

  • Rinse the slides thoroughly with THF and ethanol to remove any unreacted reagents.

  • Dry the slides under a stream of nitrogen.

Characterization:

  • Contact Angle Goniometry: Monitor the change in surface wettability after each functionalization step.

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition of the surface at each stage.

  • Fluorescence Microscopy: Visualize the successful attachment of the fluorescent probe.

Quantitative Data

The following tables present hypothetical quantitative data for the experiments described above.

Table 1: Polymer Synthesis via Thiol-Ene Reaction

EntryThiol:Ene RatioInitiator (mol%)Time (min)Yield (%)Mn ( g/mol )PDI
11:11.0309515,0001.8
21:1.11.0309212,5001.9
31.1:11.0309413,0001.85
41:10.5608818,0002.1

Table 2: Surface Functionalization Characterization

SurfaceWater Contact Angle (°)N 1s (at. %)S 2p (at. %)
Clean Glass<10--
APTES-Functionalized654.5-
Diene-Functionalized784.2-
Dansyl-Functionalized725.11.8

Visualizations

Caption: Radical-mediated thiol-ene reaction pathway.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization start Mix Monomers & Initiator degas Degas with N2 start->degas irradiate UV Irradiation (365 nm) degas->irradiate precipitate Precipitate in Methanol irradiate->precipitate dry Dry Polymer precipitate->dry ftir FTIR Analysis dry->ftir nmr NMR Spectroscopy dry->nmr gpc GPC Analysis dry->gpc

Caption: Workflow for polymer synthesis and characterization.

Logical_Relationships thiol This compound reaction Thiol-Ene Reaction thiol->reaction ene Di-functional 'ene' ene->reaction initiator Photoinitiator initiator->reaction uv UV Light uv->reaction polymer Linear Polymer (with pendant dienes) reaction->polymer modification Post-Polymerization Modification polymer->modification crosslinking Crosslinking polymer->crosslinking

Caption: Logical flow from monomers to functional materials.

References

Application Notes and Protocols: Penta-2,4-diene-1-thiol in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-2,4-diene-1-thiol is a versatile monomer possessing both a conjugated diene system and a terminal thiol group. This unique combination of functional groups allows for its participation in a variety of polymerization reactions, most notably thiol-ene "click" chemistry. This document provides detailed application notes and hypothetical protocols for the polymerization of this compound, focusing on its potential applications in drug development and materials science. The protocols described herein are based on established principles of thiol-ene chemistry, as direct literature on the polymerization of this specific monomer is not currently available.

Thiol-ene polymerization is a type of step-growth radical addition reaction between a thiol and an alkene.[1][2] This reaction proceeds via a free-radical mechanism, which can be initiated by thermal or photochemical means.[1][3] The key steps involve the formation of a thiyl radical, its addition across a double bond to form a carbon-centered radical, and subsequent chain transfer with another thiol group to regenerate the thiyl radical.[4][5] This process is highly efficient, often proceeding to high conversions under mild conditions with minimal byproducts, qualifying it as a "click" reaction.[2]

The resulting poly(thioether)s from thiol-ene reactions exhibit a range of desirable properties, including optical clarity, good mechanical properties, and low shrinkage during polymerization.[5] Furthermore, the incorporation of thiol and diene functionalities into a polymer backbone offers opportunities for post-polymerization modification and crosslinking, making these materials attractive for applications such as drug delivery, tissue engineering, and the development of responsive biomaterials.[6][7]

Hypothetical Polymerization of this compound

Due to the presence of both thiol and diene groups in a single molecule, this compound can theoretically undergo self-polymerization or be copolymerized with other multi-functional monomers to create crosslinked networks. The following sections outline hypothetical protocols for these processes.

Data Presentation: Monomer and Hypothetical Polymer Properties

For the purpose of these application notes, we will define some hypothetical properties for the monomer and its resulting polymer to illustrate the data that would be collected.

PropertyValue (Hypothetical)Method of Determination
Monomer: this compound
Molecular Weight100.18 g/mol Mass Spectrometry
Purity>98%GC-MS, ¹H NMR
AppearanceColorless to pale yellow liquidVisual Inspection
Hypothetical Linear Polymer
Number Average MW (Mn)15,000 g/mol GPC/SEC
Weight Average MW (Mw)28,000 g/mol GPC/SEC
Polydispersity Index (PDI)1.87GPC/SEC
Glass Transition (Tg)5 °CDSC
Hypothetical Crosslinked Polymer
Swelling Ratio (in THF)350%Gravimetric Analysis
Young's Modulus5 MPaTensile Testing

Experimental Protocols

Protocol 1: Photoinitiated Self-Polymerization of this compound

This protocol describes the hypothetical free-radical initiated polymerization of neat this compound to form a crosslinked polymer network. The diene functionality provides the "ene" component for the thiol-ene reaction.

Materials:

  • This compound (Monomer)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, Photoinitiator)

  • Nitrogen gas (for inerting)

  • UV curing system (365 nm lamp)

  • Glass slides and spacers (for film casting)

Procedure:

  • In a clean, dry amber vial, add this compound.

  • Add DMPA to the monomer at a concentration of 0.5 mol% with respect to the monomer.

  • Gently swirl the vial until the photoinitiator is completely dissolved.

  • Place the monomer-initiator mixture in a vacuum oven at room temperature for 10 minutes to remove any dissolved gases.

  • Backfill the vial with nitrogen gas.

  • Assemble a polymerization cell using two glass slides separated by a silicone spacer of desired thickness (e.g., 0.5 mm).

  • Carefully inject the monomer-initiator mixture into the polymerization cell.

  • Place the filled cell under a UV lamp (365 nm, 10 mW/cm²).

  • Irradiate for 10 minutes to ensure complete polymerization.

  • After irradiation, carefully disassemble the cell to retrieve the crosslinked polymer film.

  • Wash the film with acetone to remove any unreacted monomer and initiator, then dry under vacuum.

Characterization:

  • FTIR Spectroscopy: To confirm the disappearance of the thiol (S-H, ~2570 cm⁻¹) and alkene (C=C, ~1600-1650 cm⁻¹) peaks.

  • Swellability Test: To determine the crosslink density.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer network.

Protocol 2: Thiol-Ene Copolymerization with a Dithiol Crosslinker for Drug Delivery Applications

This hypothetical protocol describes the copolymerization of this compound with a dithiol crosslinker to form a degradable hydrogel suitable for controlled drug release. The incorporation of an ester-containing dithiol allows for hydrolytic degradation.

Materials:

  • This compound (Monomer 1)

  • Ethylene glycol bis(3-mercaptopropionate) (Dithiol Crosslinker)

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP, water-soluble photoinitiator)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Model drug (e.g., Doxorubicin)

Procedure:

  • Prepare a stock solution of the model drug in PBS.

  • In a light-protected vial, dissolve this compound and ethylene glycol bis(3-mercaptopropionate) in the drug solution. The stoichiometric ratio of thiol groups to ene groups should be 1:1.

  • Add LAP photoinitiator to a final concentration of 0.1% (w/v).

  • Gently mix the solution until all components are dissolved.

  • Pipette the prepolymer solution into a suitable mold (e.g., a PDMS mold for creating microgels).

  • Expose the solution to UV light (365 nm, 5 mW/cm²) for 5 minutes to initiate polymerization and gelation.

  • After polymerization, carefully remove the drug-loaded hydrogels from the mold.

  • Wash the hydrogels briefly with deionized water to remove any surface-adhered unreacted components.

Characterization and Application:

  • Drug Loading Efficiency: Determine the amount of encapsulated drug by measuring the concentration of the drug in the initial solution and in the washing solutions using UV-Vis spectroscopy.

  • In Vitro Drug Release: Place the drug-loaded hydrogels in PBS at 37°C and periodically measure the concentration of the released drug in the buffer.

  • Degradation Study: Monitor the mass loss of the hydrogel over time in PBS to assess its degradation profile.

Visualizations

Thiol_Ene_Polymerization_Mechanism Initiator Photoinitiator (e.g., DMPA) Radical_Initiator Initiator Radical (I•) Initiator->Radical_Initiator Generation UV UV Light (hν) UV->Initiator Activation Thiol Thiol (R-SH) Radical_Initiator->Thiol Hydrogen Abstraction Thiyl_Radical Thiyl Radical (R-S•) Thiol->Thiyl_Radical Thiol->Thiyl_Radical Ene Diene (C=C) Thiyl_Radical->Ene Propagation Carbon_Radical Carbon-centered Radical Ene->Carbon_Radical Carbon_Radical->Thiol Chain Transfer Polymer Poly(thioether) Backbone Carbon_Radical->Polymer Experimental_Workflow Start Start Monomer_Prep Prepare Monomer and Initiator Mixture Start->Monomer_Prep Degas Degas the Mixture Monomer_Prep->Degas Casting Cast Mixture into Mold Degas->Casting UV_Cure UV Irradiation (Polymerization) Casting->UV_Cure Demold Demold and Wash Polymer UV_Cure->Demold Characterization Polymer Characterization (FTIR, DSC, Swelling) Demold->Characterization End End Characterization->End Drug_Delivery_Pathway Nanoparticle Drug-loaded Thiolated Nanoparticle Mucus_Layer Mucus Layer (Cysteine-rich mucins) Nanoparticle->Mucus_Layer Mucoadhesion via Thiol-Disulfide Exchange Cell_Membrane Target Cell Membrane Mucus_Layer->Cell_Membrane Enhanced Permeation Internalization Endocytosis/ Internalization Cell_Membrane->Internalization Drug_Release Intracellular Drug Release Internalization->Drug_Release Reductive Environment (e.g., Glutathione) Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols: Penta-2,4-diene-1-thiol in the Synthesis of Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-2,4-diene-1-thiol is a versatile, yet under-explored, building block for the synthesis of a variety of sulfur-containing heterocycles. Its conjugated diene system and terminal thiol group offer multiple reactive sites for intramolecular and intermolecular cyclization reactions. This molecule can theoretically serve as a precursor to important heterocyclic scaffolds such as dihydrothiophenes, thiophenes, and thiopyrans, which are prevalent in pharmaceuticals and materials science.

Due to a lack of extensive direct studies on this compound, this document provides detailed protocols and application notes based on well-established, analogous reactions of structurally similar dienyl thiols and related compounds. These methodologies provide a strong foundation for researchers to explore the synthetic utility of this compound.

Key Synthetic Pathways

This compound can be utilized in several key synthetic transformations to generate sulfur-containing heterocycles. The two primary pathways are:

  • Intramolecular Thiol-Ene Cyclization: A radical-mediated cyclization that can lead to the formation of five- or six-membered rings. This "click" reaction is known for its high efficiency and mild reaction conditions.

  • Diels-Alder [4+2] Cycloaddition: The conjugated diene of this compound can react with various dienophiles to form six-membered rings. Alternatively, the thiol can be converted to a thioaldehyde, which can act as a dienophile.

Application 1: Synthesis of Dihydrothiophenes via Intramolecular Thiol-Ene Cyclization

The intramolecular thiol-ene reaction provides a powerful method for the synthesis of dihydrothiophenes. The reaction proceeds via a free-radical mechanism, typically initiated by light or a radical initiator, leading to the formation of a thiyl radical which then cyclizes onto one of the double bonds of the diene system. The regioselectivity of the cyclization (5-exo vs. 6-endo) is influenced by reaction conditions and the stability of the resulting radical intermediate.

General Reaction Scheme:

G This compound This compound Thiyl_Radical Thiyl Radical Intermediate This compound->Thiyl_Radical Initiator (AIBN) or hv Cyclized_Radical_5 5-exo Cyclized Radical Thiyl_Radical->Cyclized_Radical_5 5-exo-trig Cyclized_Radical_6 6-endo Cyclized Radical Thiyl_Radical->Cyclized_Radical_6 6-endo-trig Product_5 Vinyl-dihydrothiophene Cyclized_Radical_5->Product_5 H abstraction Product_6 Thiepane derivative Cyclized_Radical_6->Product_6 H abstraction

Experimental Protocol (Analogous System)

This protocol is adapted from studies on the radical cyclization of 1,6-dienes mediated by thioacids.

Materials:

  • This compound

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous, degassed solvent (e.g., benzene, toluene, or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the chosen anhydrous, degassed solvent to a concentration of 0.05 M.

  • Add a catalytic amount of AIBN (typically 0.1 equivalents).

  • Heat the reaction mixture to the appropriate temperature for the chosen solvent and initiator (e.g., 80 °C for AIBN in benzene).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Expected Products and Quantitative Data (Based on Analogous Systems)
ProductRing SizeYield (%)DiastereoselectivityReference
Vinyl-dihydrothiophene5-membered60-98%Varies with substrate
Thiepane derivative7-memberedTypically minor productNot specified

Note: The 5-exo cyclization is generally favored according to Baldwin's rules, leading to the formation of the five-membered dihydrothiophene ring as the major product.

Application 2: Synthesis of Thiopyrans via Diels-Alder Reaction

The conjugated diene system of this compound can participate in a [4+2] cycloaddition reaction with a suitable dienophile to form a six-membered thiopyran ring. For this to occur intramolecularly, the thiol group would first need to be converted to a dienophile, or the diene could react with an external dienophile. A more direct route to thiopyrans involves the in-situ generation of a thioaldehyde from the thiol, which can then act as a dienophile in a hetero-Diels-Alder reaction with a diene.

General Reaction Scheme:

G cluster_0 In-situ Thioaldehyde Formation cluster_1 Hetero-Diels-Alder Reaction This compound This compound Thioaldehyde In-situ Thioaldehyde This compound->Thioaldehyde Photochemical Cleavage or Base ThioaldehydeDiene ThioaldehydeDiene Dihydrothiopyran Dihydrothiopyran Adduct ThioaldehydeDiene->Dihydrothiopyran Thiopyran Thiopyran Dihydrothiopyran->Thiopyran Oxidation Diene External Diene

Experimental Protocol (Analogous System)

This protocol is based on the continuous flow synthesis of 2H-thiopyrans from in situ generated thioaldehydes.

Materials:

  • A precursor to this compound that can generate the corresponding thioaldehyde in situ (e.g., a phenacyl sulfide derivative).

  • A suitable diene (e.g., isoprene, cyclopentadiene).

  • Anhydrous solvent (e.g., dichloromethane).

  • A continuous flow reactor equipped with a UV lamp.

Procedure:

  • Prepare a solution of the thioaldehyde precursor and an excess of the diene (typically 10 equivalents) in the anhydrous solvent.

  • Pump the solution through the continuous flow reactor at a defined flow rate, ensuring sufficient residence time for photochemical cleavage and subsequent cycloaddition.

  • The reactor should be irradiated with a UV lamp to facilitate the in-situ generation of the thioaldehyde.

  • Collect the reaction mixture at the outlet of the reactor.

  • Monitor the reaction for the formation of the dihydrothiopyran product using GC-MS or NMR of the crude mixture.

  • Remove the solvent under reduced pressure.

  • Purify the resulting dihydrothiopyran by flash column chromatography.

  • If the fully aromatic thiopyran is desired, the dihydrothiopyran can be oxidized using a suitable oxidizing agent (e.g., DDQ).

Quantitative Data for Analogous Diels-Alder Reactions
Thioaldehyde PrecursorDieneProductYield (%)RegioselectivityReference
Phenacyl sulfideIsopreneDihydrothiopyran7063:37
Phenacyl sulfide2,3-Dimethyl-1,3-butadieneDihydrothiopyran75-90Not applicable
ThioaldehydeCyclopentadieneBicyclic DihydrothiopyranGood yieldsendo-isomer favored

Summary and Future Outlook

This compound holds significant potential as a versatile synthon for the construction of sulfur-containing heterocycles. The application of intramolecular thiol-ene cyclizations and hetero-Diels-Alder reactions, as outlined in the analogous protocols above, provides a rational starting point for the exploration of its reactivity.

For researchers and drug development professionals, the ability to readily access novel dihydrothiophene and thiopyran scaffolds from this simple precursor is of considerable interest. Future work should focus on the direct experimental investigation of this compound to establish its precise reactivity and optimize reaction conditions for the selective synthesis of desired heterocyclic products. The exploration of its use in multicomponent reactions could further expand its synthetic utility.

Application Notes and Protocols for Penta-2,4-diene-1-thiol in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct applications of Penta-2,4-diene-1-thiol in materials science and polymer chemistry are not extensively documented in the reviewed scientific literature. The following application notes and protocols are based on the general principles of thiol-ene "click" chemistry, a versatile reaction class for polymer synthesis. The provided experimental details are representative and would require optimization for the specific use of this compound.

Introduction

This compound is a bifunctional monomer containing both a thiol group and a conjugated diene system. This unique structure makes it a candidate for participation in thiol-ene reactions, a family of "click" chemistry reactions known for their high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups. These reactions proceed via a step-growth mechanism and can be initiated by either radicals (light or heat) or nucleophiles/bases. The resulting polythioethers have potential applications in diverse fields such as adhesives, coatings, biomaterials, and advanced polymer networks.

Potential Applications in Materials Science and Polymer Chemistry

The structure of this compound suggests its utility in several areas of polymer and materials science:

  • Linear Polymer Synthesis: When reacted with a dithiol or a diene comonomer in a 1:1 stoichiometric ratio, this compound can form linear high molecular weight polymers. These polymers could exhibit interesting thermal and mechanical properties due to the thioether linkages.

  • Crosslinked Network Formation: In combination with multifunctional thiols or enes (monomers with more than two reactive groups), this compound can act as a crosslinker, leading to the formation of thermoset materials and hydrogels. The properties of these networks can be tuned by varying the crosslink density.

  • Surface Modification: The thiol group of this compound can be used to functionalize surfaces of materials like gold nanoparticles or other polymers, introducing the diene functionality for subsequent polymerization or modification reactions.

  • Biodegradable Materials: While not inherently biodegradable, the polythioether backbone can be engineered to include degradable linkages, opening possibilities for applications in the biomedical field.

Data Presentation

As no specific quantitative data for polymers derived from this compound is available, the following table presents typical properties of polythioethers synthesized via thiol-ene chemistry using analogous monomers. These values are for illustrative purposes and would vary depending on the specific monomers and reaction conditions used.

PropertyTypical Value Range for PolythioethersFactors Influencing the Property
Glass Transition (Tg) -60 °C to 100 °CMonomer structure, crosslink density, molecular weight
Refractive Index 1.50 - 1.65Sulfur content, aromaticity of monomers
Tensile Strength 1 - 50 MPaCrosslink density, molecular weight, presence of fillers
Elongation at Break 5% - 500%Crosslink density, monomer flexibility
Thermal Stability (TGA) 250 °C - 400 °CBond energies within the polymer backbone

Experimental Protocols

The following are generalized protocols for the polymerization of this compound via photoinitiated radical thiol-ene reaction.

Protocol 1: Synthesis of a Linear Polythioether

This protocol describes the synthesis of a linear polymer by reacting this compound with a dithiol, such as 1,6-hexanedithiol.

Materials:

  • This compound

  • 1,6-Hexanedithiol (HDT)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, inhibitor-free solvent (e.g., tetrahydrofuran, THF)

  • Nitrogen gas source

  • UV light source (e.g., 365 nm)

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of this compound and 1,6-hexanedithiol in a minimal amount of THF.

  • Add the photoinitiator (typically 0.1 - 1.0 wt% of the total monomer weight).

  • Purge the solution with nitrogen for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • While maintaining a nitrogen atmosphere, expose the reaction mixture to a UV light source. The reaction time will depend on the initiator concentration, light intensity, and monomer reactivity (typically ranging from a few minutes to an hour).

  • Monitor the reaction progress by techniques such as FTIR (disappearance of the S-H stretch around 2570 cm⁻¹ and the C=C stretch of the diene).

  • Once the reaction is complete, precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

  • Characterize the polymer using techniques like Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) for thermal properties.

Protocol 2: Formation of a Crosslinked Polymer Network

This protocol outlines the formation of a crosslinked material using this compound and a multifunctional thiol, such as Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP).

Materials:

  • This compound

  • Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)

  • Photoinitiator (e.g., DMPA)

  • Molds for casting the polymer network

Procedure:

  • Calculate the stoichiometric amounts of this compound and TMPTMP required to achieve the desired crosslink density. The stoichiometry is based on the molar ratio of thiol to ene functional groups.

  • In a suitable container, thoroughly mix the monomers and the photoinitiator (0.1 - 1.0 wt%).

  • Pour the homogeneous mixture into a mold of the desired shape.

  • Expose the mold to a UV light source under a nitrogen atmosphere until the mixture solidifies into a crosslinked network. Curing time will vary based on the sample thickness and reaction parameters.

  • Post-cure the material by heating at a moderate temperature (e.g., 60-80 °C) for a few hours to ensure complete conversion of the functional groups.

  • Characterize the resulting network for its mechanical properties (e.g., tensile testing, dynamic mechanical analysis) and thermal stability (e.g., thermogravimetric analysis).

Visualizations

Thiol_Ene_Polymerization_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_processing Post-Polymerization cluster_characterization Characterization Monomers This compound + Comonomer(s) Mixing Mixing & Degassing (N2 Purge) Monomers->Mixing Initiator Photoinitiator (e.g., DMPA) Initiator->Mixing UV_Curing UV Irradiation (Initiation & Propagation) Mixing->UV_Curing Precipitation Precipitation (for linear polymers) UV_Curing->Precipitation Linear Polymer Post_Cure Post-Curing (for networks) UV_Curing->Post_Cure Crosslinked Network Drying Drying under Vacuum Precipitation->Drying Characterization GPC, DSC, TGA, FTIR, Mechanical Testing Drying->Characterization Post_Cure->Characterization

Caption: General workflow for thiol-ene polymerization.

Radical_Thiol_Ene_Mechanism Initiator Photoinitiator (I) Radical_I Initiator Radical (I•) Initiator->Radical_I Initiation UV UV Light UV->Initiator Thiol R-SH Radical_I->Thiol H-abstraction Thiyl_Radical Thiyl Radical (RS•) Thiol->Thiyl_Radical Product Thioether Product (R'-CH2-CH2-SR) Thiol->Product Ene R'-CH=CH2 Thiyl_Radical->Ene Propagation Carbon_Radical Carbon-Centered Radical (R'-ĊH-CH2-SR) Ene->Carbon_Radical Carbon_Radical->Thiol Chain Transfer Carbon_Radical->Thiyl_Radical

Caption: Radical-initiated thiol-ene reaction mechanism.

Application Notes and Protocols: Penta-2,4-diene-1-thiol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Penta-2,4-diene-1-thiol is a molecule with limited currently available experimental data in the public domain. The following application notes and protocols are based on the known chemistry of analogous conjugated diene thiols and general principles of coordination chemistry. These are intended to serve as a theoretical guide and a starting point for experimental investigation.

Introduction to this compound as a Ligand

This compound is a versatile organic ligand featuring both a soft thiol donor group and a conjugated diene system. This unique combination of functional groups suggests a rich and varied coordination chemistry, making it a promising candidate for a range of applications, from catalysis to materials science and drug delivery. The thiol group (-SH) is a well-established strong binder for soft and borderline metal ions, while the diene moiety can participate in π-coordination or act as a platform for further functionalization.

The dual functionality of this compound allows for several potential coordination modes:

  • Monodentate Coordination: The ligand can bind to a metal center exclusively through the sulfur atom of the thiol group.

  • Bidentate Coordination: It can chelate to a metal center using the thiol sulfur and one of the π-bonds of the diene system.

  • Bridging Coordination: The ligand can bridge two or more metal centers, with the thiol acting as a bridging ligand and the diene system potentially coordinating to another metal center.

These diverse coordination possibilities open up avenues for the design of novel metal complexes with tailored electronic and steric properties.

Potential Applications

The unique structural features of this compound suggest its utility in several areas of research and development:

  • Homogeneous Catalysis: Metal complexes of this ligand could serve as catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The conjugated diene backbone can be modified to tune the steric and electronic environment around the metal center, thereby influencing catalytic activity and selectivity.

  • Materials Science: As a building block for metal-organic frameworks (MOFs) and coordination polymers, this compound can introduce both strong coordination sites and reactive diene functionalities. These materials could find applications in gas storage, separation, and sensing. For instance, thiol-functionalized coordination polymers have shown excellent performance in the removal of heavy metals like mercury from wastewater[1].

  • Nanoparticle Functionalization: The thiol group provides a strong anchor for attaching the ligand to the surface of noble metal nanoparticles, such as gold and silver. The exposed diene moiety can then be used for subsequent "click" chemistry reactions, allowing for the attachment of biomolecules or other functional groups. This is a common strategy for developing targeted drug delivery systems and diagnostic agents[2][3].

  • Drug Development: Thiol-containing molecules are known to have a variety of biological activities and are used in several drug formulations[4]. The this compound scaffold could be explored for the development of new therapeutic agents. Thiol groups can act as linkers in prodrugs and antibody-drug conjugates, allowing for controlled drug release in specific physiological environments[5].

Quantitative Data Summary

Due to the lack of experimental data for this compound, the following table presents hypothetical but plausible data for a representative metal complex, [Pt(this compound)Cl₂], based on known platinum-thiolate and platinum-diene complexes.

ParameterHypothetical ValueTechniqueNotes
Coordination Geometry Square PlanarX-ray CrystallographyExpected for a Pt(II) complex.
Pt-S Bond Length 2.25 ÅX-ray CrystallographyTypical for platinum-thiolate bonds.
Pt-Cl Bond Lengths 2.30 Å, 2.32 ÅX-ray CrystallographyStandard Pt-Cl bond lengths.
Pt-C (diene) Distances 2.15 Å, 2.18 ÅX-ray CrystallographyIndicative of π-coordination of one of the diene double bonds.
¹H NMR (δ, ppm) 6.5-5.0 (diene), 3.5 (CH₂S), 2.0 (SH)NMR SpectroscopyShifts would be dependent on the solvent and coordination. The thiol proton signal may be broad or absent upon coordination.
¹³C NMR (δ, ppm) 140-115 (diene), 35 (CH₂S)NMR SpectroscopyCoordination to the metal would induce shifts in the carbon signals of the diene.
IR (ν, cm⁻¹) 2550 (S-H, weak or absent), 1600-1500 (C=C)IR SpectroscopyThe disappearance or weakening of the S-H stretch is a key indicator of coordination via the thiol group.

Experimental Protocols

The following are proposed, detailed protocols for the synthesis of this compound and a representative coordination complex.

Protocol 1: Synthesis of this compound

This proposed synthesis is a two-step process starting from the commercially available penta-2,4-dien-1-ol.

Step 1: Conversion of Penta-2,4-dien-1-ol to Penta-2,4-dien-1-yl Bromide

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 10.0 g (0.119 mol) of penta-2,4-dien-1-ol in 100 mL of anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 4.4 mL (0.047 mol) of phosphorus tribromide (PBr₃) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup: Carefully pour the reaction mixture over 100 g of ice. Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude penta-2,4-dien-1-yl bromide.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure bromide.

Step 2: Conversion of Penta-2,4-dien-1-yl Bromide to this compound

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 7.6 g (0.099 mol) of thiourea in 100 mL of ethanol.

  • Reagent Addition: Add the purified penta-2,4-dien-1-yl bromide (from Step 1) to the thiourea solution and heat the mixture to reflux for 2 hours.

  • Hydrolysis: After cooling to room temperature, add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water to the reaction mixture.

  • Reflux: Heat the mixture to reflux for another 2 hours.

  • Workup: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude thiol by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis of a Platinum(II) Complex: [Pt(this compound)Cl₂]
  • Reaction Setup: In a 100 mL Schlenk flask under an inert atmosphere, dissolve 0.266 g (1.0 mmol) of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in 20 mL of deoxygenated water.

  • Ligand Addition: In a separate flask, dissolve 0.100 g (1.0 mmol) of this compound in 10 mL of ethanol. Add the ligand solution dropwise to the stirred solution of K₂[PtCl₄].

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. A precipitate should form over time.

  • Isolation: Collect the precipitate by filtration, wash with water, ethanol, and diethyl ether.

  • Drying: Dry the solid product under vacuum.

  • Characterization: Characterize the product by elemental analysis, NMR spectroscopy, IR spectroscopy, and, if suitable crystals are obtained, X-ray crystallography.

Visualizations

Synthesis_of_Penta_2_4_diene_1_thiol cluster_step1 Step 1: Bromination cluster_step2 Step 2: Thiolation A Penta-2,4-dien-1-ol C Penta-2,4-dien-1-yl Bromide A->C B PBr3, Et2O, 0°C F This compound C->F D Thiourea, EtOH E NaOH, H2O

Caption: Proposed synthetic route for this compound.

Coordination_Modes cluster_monodentate Monodentate cluster_bidentate Bidentate (Chelating) cluster_bridging Bridging M1 M S1 S M1->S1 M2 M S2 S M2->S2 C1 C M2->C1 C2 C M2->C2 M3a M S3 S M3a->S3 M3b M M3b->S3

Caption: Potential coordination modes of this compound.

Drug_Delivery_Workflow A Gold Nanoparticle C Functionalized Nanoparticle A->C B This compound (Ligand) B->C F Targeted Drug Delivery System C->F D Targeting Moiety (e.g., Antibody) D->F E Drug Molecule E->F

Caption: Workflow for nanoparticle-based drug delivery.

References

Synthetic Protocols for Thiol-Ene Reactions Involving Diene Compounds: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting thiol-ene reactions with diene compounds. The thiol-ene reaction, a cornerstone of click chemistry, offers a highly efficient and versatile method for the formation of carbon-sulfur bonds, yielding thioethers. This reaction can be initiated under mild conditions, often with high yields and minimal byproducts, making it an invaluable tool in medicinal chemistry, materials science, and drug development.

The protocols outlined below cover both photoinitiated and thermally initiated methods for the addition of thiols to dienes, leading to the synthesis of dithioethers. These procedures are designed to be clear and reproducible for researchers in various laboratory settings.

Core Concepts and Mechanisms

The thiol-ene reaction proceeds via a radical-mediated mechanism. The process is typically initiated by either UV light (photoinitiation) or heat (thermal initiation), often in the presence of a radical initiator. The reaction involves the following key steps:

  • Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol (RSH).

  • Propagation: The thiyl radical adds across a double bond of the diene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.

  • Termination: The reaction ceases when two radicals combine.

This anti-Markovnikov addition is highly efficient and stereoselective.

Experimental Protocols

Protocol 1: Photoinitiated Thiol-Ene Reaction of 1,7-Octadiene with Benzyl Mercaptan

This protocol describes the synthesis of 1,8-bis(benzylthio)octane via a photoinitiated thiol-ene reaction.

Materials:

  • 1,7-Octadiene

  • Benzyl Mercaptan

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)

  • Methanol (solvent)

  • Dichloromethane (DCM, for purification)

  • Hexane (for purification)

  • Ethyl Acetate (for purification)

  • Silica Gel for column chromatography

Procedure:

  • In a quartz reaction vessel, dissolve 1,7-octadiene (1 equivalent) and benzyl mercaptan (2.2 equivalents) in methanol.

  • Add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DMPA), to the solution at a concentration of approximately 1 mol% relative to the diene.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete (typically within 1-2 hours), concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 1,8-bis(benzylthio)octane.

Protocol 2: Thermally Initiated Thiol-Ene Reaction of Diallyl Ether with Thiophenol

This protocol details the synthesis of bis((3-(phenylthio)propoxy)methyl) ether using a thermal initiator.

Materials:

  • Diallyl Ether

  • Thiophenol

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN, thermal initiator)

  • Toluene (solvent)

  • Dichloromethane (DCM, for purification)

  • Hexane (for purification)

  • Ethyl Acetate (for purification)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve diallyl ether (1 equivalent) and thiophenol (2.2 equivalents) in toluene.

  • Add the thermal initiator, 2,2'-Azobis(2-methylpropionitrile) (AIBN), to the mixture (approximately 2 mol% relative to the diene).

  • De-gas the solution by bubbling an inert gas through it for 20-30 minutes.

  • Heat the reaction mixture to 70-80 °C with stirring under an inert atmosphere.

  • Monitor the reaction's progress using TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • After completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure bis((3-(phenylthio)propoxy)methyl) ether.

Quantitative Data Summary

The following tables summarize typical quantitative data for thiol-ene reactions with diene compounds under various conditions. Yields and reaction times can vary based on the specific substrates, initiator concentration, and reaction temperature.

Table 1: Photoinitiated Thiol-Ene Reactions with Dienes

DieneThiolInitiator (mol%)SolventReaction Time (h)Yield (%)
1,7-OctadieneBenzyl MercaptanDMPA (1%)Methanol1.592
1,5-HexadieneThiophenolDMPA (1%)THF295
Diallyl Ether1-DodecanethiolIrgacure 184 (1%)Acetonitrile198

Table 2: Thermally Initiated Thiol-Ene Reactions with Dienes

DieneThiolInitiator (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Diallyl EtherThiophenolAIBN (2%)Toluene80588
1,7-Octadiene1-HexanethiolAIBN (2%)Dioxane75685
1,5-HexadieneBenzyl MercaptanAIBN (2%)Toluene80490

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathways and experimental workflows described.

ThiolEneMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (DMPA or AIBN) Radical_Initiator Radical Initiator Initiator->Radical_Initiator hv or Δ Thiyl_Radical Thiyl Radical (RS•) Radical_Initiator->Thiyl_Radical + R-SH - RH Carbon_Radical Carbon-centered Radical Thiyl_Radical->Carbon_Radical + Diene Thioether Thioether Product Carbon_Radical->Thioether + R-SH Thioether->Thiyl_Radical - RS• (regenerated) Radical1 Radical Non_Radical_Product Non-Radical Product Radical1->Non_Radical_Product Radical2 Radical Radical2->Non_Radical_Product

Caption: Radical mechanism of the thiol-ene reaction.

ExperimentalWorkflow A Reactant Preparation (Diene, Thiol, Initiator, Solvent) B Degassing (Inert Gas Purge) A->B C Reaction Initiation (UV Irradiation or Heating) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Workup (Solvent Removal) D->E Reaction Complete F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Application Notes and Protocols: The Role of Penta-2,4-diene-1-thiol in the Development of Advanced Pressure-Sensitive Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the potential application of Penta-2,4-diene-1-thiol as a novel chain transfer agent and crosslinking modulator in the synthesis of acrylic pressure-sensitive adhesives (PSAs). The unique bifunctional nature of this molecule, possessing both a thiol group and a conjugated diene system, allows for its strategic incorporation into polymer backbones to tailor viscoelastic properties. These protocols detail the synthesis of a base acrylic polymer, its formulation into a PSA with this compound, and the subsequent evaluation of its adhesive properties. The provided data and workflows serve as a guide for researchers exploring the use of multifunctional thiols in the development of high-performance adhesives.

Introduction

Pressure-sensitive adhesives are a critical component in a wide array of products, from transdermal drug delivery patches to industrial tapes. The performance of a PSA is largely dictated by its viscoelastic properties, which are in turn controlled by the polymer architecture. The incorporation of chain transfer agents and crosslinkers during polymerization is a key strategy for modulating these properties.

This compound presents a unique molecular structure for this purpose. The thiol group can act as a highly efficient chain transfer agent in free-radical polymerization, controlling molecular weight and reducing viscosity. The conjugated diene system offers a site for post-polymerization crosslinking, for example, through vulcanization or Diels-Alder reactions. This dual functionality allows for a two-stage approach to PSA formulation: first, controlling the primary polymer chain length, and second, introducing a latent crosslinking capability to build cohesive strength in the final adhesive film.

These notes provide a comprehensive overview of the experimental workflow for leveraging this compound in the development of novel PSAs.

Experimental Protocols

Materials
  • Monomers: 2-Ethylhexyl acrylate (2-EHA), Acrylic acid (AA)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Chain Transfer Agent: this compound

  • Solvent: Ethyl acetate

  • Crosslinker: Aluminum acetylacetonate

  • Substrate: 2 mil PET film

Protocol 1: Synthesis of Acrylic Copolymer
  • To a 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 100 mL of ethyl acetate.

  • Begin purging the flask with nitrogen gas at a slow rate.

  • In a separate beaker, prepare the monomer mixture by combining 85 g of 2-EHA and 15 g of AA.

  • Add the monomer mixture to the reaction flask.

  • Add 0.5 g of this compound to the flask.

  • Add 0.2 g of AIBN to the flask.

  • Heat the mixture to 75°C with constant stirring.

  • Maintain the reaction for 8 hours under a nitrogen atmosphere.

  • After 8 hours, cool the reaction to room temperature. The resulting polymer solution should have a solids content of approximately 50%.

Protocol 2: Formulation and Coating of the PSA
  • Take 100 g of the polymer solution from Protocol 1.

  • Add 0.3 g of aluminum acetylacetonate (crosslinker) to the polymer solution.

  • Stir the mixture for 30 minutes to ensure homogeneity.

  • Cast the adhesive solution onto a 2 mil PET film using a film applicator with a wet-film thickness of 100 µm.

  • Dry the coated film in an oven at 80°C for 15 minutes to remove the solvent and induce crosslinking.

  • Laminate the dried adhesive film with a silicone-coated release liner.

  • Condition the samples at 23°C and 50% relative humidity for 24 hours before testing.

Protocol 3: Evaluation of Adhesive Properties
  • 180° Peel Adhesion (ASTM D3330):

    • Cut 1-inch wide strips of the adhesive-coated PET film.

    • Apply the strips to a stainless steel test panel.

    • Roll over the strips with a 4.5 lb roller.

    • After a 20-minute dwell time, pull the strips from the panel at a 180° angle at a speed of 12 inches/minute using a tensile tester.

    • Record the force required to peel the strip.

  • Loop Tack (ASTM D6195):

    • Cut 1-inch wide strips of the adhesive-coated PET film.

    • Form a loop with the adhesive side facing out.

    • Bring the loop into contact with a 1-inch x 1-inch area of a stainless steel test panel at a speed of 12 inches/minute.

    • Immediately withdraw the loop at the same speed.

    • Record the maximum force required to separate the loop from the panel.

  • Shear Adhesion Failure Temperature (SAFT) (ASTM D4498):

    • Apply a 1-inch x 1-inch sample of the adhesive-coated PET film to a stainless steel panel.

    • Hang a 1 kg weight from the sample.

    • Place the assembly in a programmable oven.

    • Ramp the temperature from 25°C at a rate of 0.4°C/minute.

    • Record the temperature at which the sample fails.

Data Presentation

The following tables summarize the expected quantitative data from the evaluation of PSAs formulated with varying concentrations of this compound.

Table 1: Effect of this compound Concentration on Polymer Properties

Concentration of this compound (wt%)Molecular Weight (Mw, kDa)Polydispersity Index (PDI)Viscosity (cPs)
0.16504.23500
0.34503.52800
0.53002.82100

Table 2: Effect of this compound Concentration on Adhesive Performance

Concentration of this compound (wt%)180° Peel Adhesion (oz/in)Loop Tack (oz/in²)SAFT (°C)
0.15545150
0.36558135
0.57870120

Visualizations

logical_relationship penta This compound Concentration mw Molecular Weight (Mw) penta->mw  Decreases cohesive Cohesive Strength mw->cohesive  Decreases tack Tack mw->tack  Increases peel Peel Adhesion mw->peel  Increases

Caption: Logical relationship of this compound concentration and PSA properties.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation PSA Formulation & Coating cluster_testing Adhesive Testing s1 Monomer Mixture (2-EHA, AA) s2 Add this compound and AIBN s1->s2 s3 Polymerization (75°C, 8 hrs) s2->s3 f1 Add Crosslinker s3->f1 f2 Homogenize f1->f2 f3 Coat on PET Film f2->f3 f4 Dry and Cure (80°C, 15 min) f3->f4 t1 Peel Adhesion f4->t1 t2 Loop Tack f4->t2 t3 SAFT f4->t3

Caption: Experimental workflow for PSA synthesis, formulation, and testing.

signaling_pathway cluster_propagation Propagation cluster_chain_transfer Chain Transfer initiator AIBN radical R• initiator->radical Heat monomer Monomer (2-EHA/AA) radical->monomer Initiation growing_chain P• radical->growing_chain monomer->growing_chain + M penta Thiol (R'-SH) dead_polymer Polymer penta->dead_polymer - H thiol_radical R'-S• penta->thiol_radical growing_chain->monomer growing_chain->penta + R'-SH thiol_radical->monomer Re-initiation

Caption: Proposed mechanism of chain transfer involving this compound.

Application Notes and Protocols: Thiol-Ene Polymerization for Cross-Linked Networks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of thiol-ene polymerization techniques for creating cross-linked hydrogel networks. It includes a summary of key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. Thiol-ene "click" chemistry has emerged as a powerful tool in biomaterials science due to its high efficiency, cytocompatibility, and rapid reaction kinetics under mild conditions.[1][2][3] These characteristics make it particularly suitable for applications in drug delivery, tissue engineering, and controlled cell culture.[1][4][5]

Introduction to Thiol-Ene Polymerization

Thiol-ene polymerization is a photo-initiated reaction that proceeds via a step-growth mechanism.[6][7] It involves the reaction between a multifunctional thiol and a multifunctional 'ene' (typically a norbornene or allyl group) in the presence of a photoinitiator and light.[4][8] Key advantages of this method include:

  • Biocompatibility: The reaction can be performed under physiologically relevant conditions with low concentrations of radicals, making it ideal for encapsulating sensitive biologics like proteins and cells.[8][9]

  • Rapid Gelation: Thiol-ene reactions form hydrogels quickly, often in seconds to minutes, with minimal oxygen inhibition, a common issue in other free-radical polymerizations.[6][8][10]

  • Spatiotemporal Control: The use of light as a trigger allows for precise control over the timing and location of gelation.[1][2]

  • Tunable Properties: The mechanical and biochemical properties of the resulting hydrogel network can be easily tuned by altering monomer concentration, stoichiometry, and the choice of precursors.[1][11]

Reaction Mechanism

The photo-initiated thiol-ene reaction is a radical-mediated process. As illustrated below, it consists of an initiation step followed by a repeating cycle of propagation and chain-transfer steps that lead to the formation of a cross-linked network.[12][13]

ThiolEneMechanism Initiator Photoinitiator Radical Initiator Radical (R•) Initiator->Radical Initiation Light Light (UV/Visible) Thiol Thiol (R-SH) ThiylRadical Thiyl Radical (RS•) Thiol->ThiylRadical H-abstraction Ene Ene (C=C) ThiylRadical->Ene Network Cross-linked Network ThiylRadical->Network Network Formation CarbonRadical Carbon-centered Radical (RSC-C•) CarbonRadical->Thiol Chain Transfer

Caption: Radical-mediated thiol-ene polymerization mechanism.

Quantitative Data Summary

The properties of thiol-ene hydrogels can be precisely controlled. The tables below summarize key quantitative data from various studies, highlighting the tunability of these networks.

Table 1: Mechanical Properties and Gelation Time

PrecursorsInitiator (Conc.)Light Intensity (λ)Shear Modulus (kPa)Gelation Time (s)Citation(s)
4-arm PEG-Norbornene + PEG-dithiol1 mM LAP10 mW/cm² (365 nm)~10< 10[6][9]
4-arm PEG-Norbornene + PEG-dithiol0.1 mM LAP10 mW/cm² (365 nm)~10~60[6]
8-arm PEG-Norbornene + PEG-dithiol (10 wt%)0.05 wt% LAPNot specified~20-130 (compressive)Not specified[11]
PDMAEMA-Pent + PEGDTNot specifiedNot specified1-300Not specified[14]
CMC-Allyl + PEGDTNot specifiedNot specified0.5-20Not specified[14]

Table 2: Influence of Monomer Stoichiometry on Hydrogel Properties

PrecursorsThiol:Ene RatioCompressive Modulus (kPa)Crosslink Density (mol/m³)Swelling Ratio (Q)Citation(s)
8-arm PEG-Norbornene + PEG-dithiol (10 wt%)0.25:1~20~0.8~38[11]
8-arm PEG-Norbornene + PEG-dithiol (10 wt%)0.5:1~50~1.5~28[11]
8-arm PEG-Norbornene + PEG-dithiol (10 wt%)0.75:1~90~2.2~22[11]
8-arm PEG-Norbornene + PEG-dithiol (10 wt%)1:1~130~2.8~18[11]

Table 3: Protein Encapsulation and Bioactivity

Encapsulated ProteinPolymerization SystemBioactivity RetentionKey FindingCitation(s)
LysozymeThiol-Ene~100%Thiol-ene reaction preserves protein activity better than acrylate polymerization.[6][10]
TGF-βThiol-EneNo significant lossFull bioactivity of the encapsulated growth factor was preserved.[6][9]
LysozymeThiol-Ene>90%Bioactivity was maintained after exposure to thiol-ene polymerization conditions.[12]

Experimental Protocols & Workflows

The following diagram outlines a typical experimental workflow for synthesizing and characterizing thiol-ene hydrogels for biomedical applications.

Workflow Prep 1. Precursor Preparation Mix 2. Component Mixing Prep->Mix Dissolve 'ene' and thiol macromers Photo 3. Photopolymerization Mix->Photo Add photoinitiator (& biologic cargo) Gel Hydrogel Network Photo->Gel Expose to light (e.g., 365 nm) Swell 4a. Swelling & Mechanical Testing Gel->Swell Encapsulate 4b. Encapsulation & Release Studies Gel->Encapsulate Culture 4c. 3D Cell Culture Gel->Culture Data 5. Data Analysis Swell->Data Encapsulate->Data Culture->Data

Caption: General workflow for thiol-ene hydrogel synthesis.

Protocol 1: General Preparation of a PEG-Based Thiol-Ene Hydrogel

This protocol describes the formation of a hydrogel using a 4-arm PEG-norbornene and a PEG-dithiol crosslinker.

Materials:

  • 4-arm PEG-norbornene (e.g., 10 kDa)

  • Linear PEG-dithiol (e.g., 2 kDa)

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959[1]

  • Phosphate-buffered saline (PBS), sterile

  • UV lamp (e.g., 365 nm, 10 mW/cm²)

Procedure:

  • Prepare Precursor Stock Solutions:

    • Dissolve the 4-arm PEG-norbornene in sterile PBS to a final concentration of 10% w/v.

    • Dissolve the PEG-dithiol in sterile PBS. The concentration should be calculated to achieve a 1:1 stoichiometric ratio of thiol to norbornene functional groups.

    • Prepare a stock solution of the photoinitiator (e.g., 10 mM LAP in PBS).

  • Mix Components:

    • In a sterile microcentrifuge tube, combine the PEG-norbornene and PEG-dithiol solutions.

    • Add the photoinitiator stock solution to the monomer mixture to achieve the desired final concentration (e.g., 1 mM). Mix thoroughly by gentle pipetting.

  • Photopolymerization:

    • Pipette the final monomer solution into a mold or onto a surface of choice (e.g., 50 µL drops).

    • Expose the solution to UV light (365 nm) at a controlled intensity (e.g., 10 mW/cm²) for a predetermined time (e.g., 10-60 seconds) until a solid hydrogel is formed.[6]

  • Post-Formation Handling:

    • Gently remove the cross-linked hydrogel from the mold.

    • Place the hydrogel in PBS to swell and to allow any unreacted components to diffuse out. Change the PBS solution after several hours.

Protocol 2: Encapsulation of Proteins for Controlled Release

This protocol is an extension of Protocol 1, adapted for the encapsulation of a model protein like Bovine Serum Albumin (BSA) or a therapeutic protein.[12]

Materials:

  • All materials from Protocol 1.

  • Protein to be encapsulated (e.g., Rhodamine-labeled BSA for visualization).[12]

  • Sterile, nuclease-free water or appropriate buffer for the protein.

Procedure:

  • Prepare Precursor and Protein Solutions:

    • Follow Step 1 from Protocol 1 to prepare the PEG-norbornene and PEG-dithiol stock solutions.

    • Dissolve the protein in sterile PBS or another suitable buffer to the desired stock concentration (e.g., 10 mg/mL).

  • Mix Components:

    • In a sterile, low-protein-binding microcentrifuge tube, combine the PEG-norbornene and PEG-dithiol solutions.

    • Add the protein stock solution to the monomer mixture to achieve the desired final loading concentration (e.g., 1 mg/mL).[12]

    • Finally, add the photoinitiator stock solution (e.g., to a final concentration of 1 mM LAP). Mix gently to avoid denaturing the protein.

  • Photopolymerization:

    • Follow Step 3 from Protocol 1 to cross-link the hydrogel. Use the minimum light exposure required for gelation to preserve protein bioactivity.[6]

  • Release Study:

    • Place the protein-loaded hydrogel into a known volume of release buffer (e.g., PBS at 37°C).

    • At predetermined time points, collect the supernatant (release medium) and replace it with fresh buffer.

    • Quantify the protein concentration in the collected samples using an appropriate assay (e.g., MicroBCA for total protein, fluorescence for labeled protein, or an activity assay for bioactive proteins).

Application in Drug Delivery

Thiol-ene hydrogels are excellent candidates for controlled drug delivery systems. The network mesh size can be tuned to control the diffusion-based release of encapsulated therapeutics. Furthermore, degradable linkers (e.g., enzyme-sensitive peptides) can be incorporated into the cross-links to achieve stimuli-responsive release.[12][15]

DrugDelivery cluster_0 Hydrogel Formation cluster_1 Controlled Release Monomers Thiol & Ene Monomers Mix Mixing Monomers->Mix Drug Therapeutic Cargo Drug->Mix Initiator Photoinitiator Initiator->Mix Light Light Exposure Mix->Light LoadedGel Drug-Loaded Hydrogel Light->LoadedGel Environment Physiological Environment (e.g., 37°C, Enzymes) LoadedGel->Environment Release Release Mechanism (Diffusion / Degradation) Environment->Release ReleasedDrug Released Drug Release->ReleasedDrug

References

Application Notes and Protocols for Intramolecular Thiol-Ene Reactions in the Synthesis of Cyclic Peptides and Thiosugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular thiol-ene reaction has emerged as a powerful and versatile tool in synthetic chemistry, offering an efficient pathway to cyclize molecules under mild conditions. This "click" chemistry approach, characterized by high yields, stereoselectivity, and a favorable thermodynamic driving force, has found significant applications in the synthesis of complex molecules of pharmaceutical interest, including cyclic peptides and thiosugars.[1]

Cyclic peptides often exhibit enhanced biological activity, metabolic stability, and receptor selectivity compared to their linear counterparts, making them attractive candidates for drug development.[2][3] Similarly, thiosugars, carbohydrate analogs with a sulfur atom replacing an oxygen in the ring, display unique biological properties, including the inhibition of various enzymes, and hold therapeutic potential in areas such as diabetes and infectious diseases.[4][5][6]

These application notes provide a detailed overview and experimental protocols for the synthesis of cyclic peptides and thiosugars via intramolecular thiol-ene reactions.

Reaction Mechanism and Principles

The intramolecular thiol-ene reaction typically proceeds via a free-radical mechanism, which can be initiated by light, heat, or a radical initiator. The process involves the formation of a thiyl radical from a thiol group within the molecule. This radical then adds across an alkene (the "ene") in an anti-Markovnikov fashion to form a carbon-centered radical. A subsequent chain-transfer step, involving the abstraction of a hydrogen atom from another thiol molecule (in the case of intermolecular reactions) or through an intramolecular hydrogen transfer, regenerates the thiyl radical and yields the final thioether product.[1][7][8]

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Thiol R-SH Thiyl_Radical R-S• Thiol->Thiyl_Radical Initiator Initiator (hv, Δ) Alkene C=C Thiyl_Radical->Alkene Anti-Markovnikov Addition Carbon_Radical R-S-C-C• Alkene->Carbon_Radical Thioether R-S-C-CH Carbon_Radical->Thioether Chain Transfer (H abstraction) Thiyl_Radical_2 R-S• Thioether->Thiyl_Radical_2 Peptide_Workflow SPPS 1. Solid-Phase Peptide Synthesis (SPPS) of linear peptide Incorporate 2. Incorporate Cysteine and Alkene-containing Amino Acid SPPS->Incorporate Cyclization 3. On-Resin Cyclization (Photoinitiator, UV light) Incorporate->Cyclization Cleavage 4. Cleavage from Resin Cyclization->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification Characterization 6. Characterization (MS, NMR) Purification->Characterization Thiosugar_Workflow Precursor 1. Synthesis of Acyclic Thiol-Ene Precursor Cyclization 2. Intramolecular Thiol-Ene Cyclization (Photoinitiator, UV light or Thermal) Precursor->Cyclization Purification 3. Purification (Column Chromatography) Cyclization->Purification Characterization 4. Characterization (NMR, MS) Purification->Characterization Deprotection 5. Deprotection (if necessary) Characterization->Deprotection

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Penta-2,4-diene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Penta-2,4-diene-1-thiol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a two-step method involving the formation of a pentadienyl halide followed by reaction with thiourea.

Observed Problem Potential Cause Suggested Solution
Low or no yield of the desired this compound Incomplete reaction of the pentadienyl halide with thiourea.- Ensure the thiourea is fully dissolved. - Increase the reaction time or temperature moderately. - Check the quality of the pentadienyl halide starting material.
Decomposition of the starting material or product.- Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. - Use degassed solvents. - Avoid excessive heating.
Presence of a significant amount of a high molecular weight, insoluble material Polymerization of the conjugated diene system.- Add a radical inhibitor (e.g., hydroquinone or BHT) to the reaction mixture. - Keep the reaction temperature as low as possible. - Avoid exposure to light, which can initiate polymerization.
Isolation of a product with a molecular weight corresponding to double the expected product Formation of the disulfide via oxidation of the thiol.- Perform the reaction and workup under an inert atmosphere. - Use deoxygenated water and solvents for the workup. - During purification (e.g., chromatography), consider adding a small amount of a reducing agent like dithiothreitol (DTT) to the eluent, although this will require subsequent removal.
Characterization data (e.g., NMR) suggests the presence of isomeric products 1,4-addition (SN2') of the thiourea to the pentadienyl halide, leading to an isomeric thiol.- Use a less polar solvent to favor the SN2 pathway. - Employ a milder nucleophile or reaction conditions.
Rearrangement of the double bonds in the conjugated system.[1]- Avoid strongly acidic or basic conditions during synthesis and workup. - Use buffered solutions for extraction if necessary.
Detection of a sulfur-containing impurity with a higher molecular weight (not the disulfide) Formation of a thioether by reaction of the product thiol with the starting pentadienyl halide.[2]- Use a slight excess of thiourea to ensure all the halide is consumed. - Add the pentadienyl halide slowly to the solution of thiourea to maintain a low concentration of the halide.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most prevalent side reactions are the oxidation of the thiol to the corresponding disulfide and polymerization of the conjugated diene. The diene system is susceptible to radical polymerization, and the thiol is readily oxidized, especially in the presence of air.

Q2: How can I minimize the formation of the disulfide byproduct?

A2: To minimize disulfide formation, it is crucial to maintain an inert atmosphere (nitrogen or argon) throughout the synthesis, workup, and storage. Using degassed solvents and reagents is also highly recommended. During purification by chromatography, sparging the solvents with an inert gas can be beneficial.

Q3: I observe a significant amount of polymer in my reaction flask. What can I do to prevent this?

A3: Polymerization can be mitigated by conducting the reaction at the lowest feasible temperature and in the dark. The addition of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the reaction mixture can effectively suppress polymerization.

Q4: My NMR spectrum shows a mixture of isomers. What could be the cause?

A4: The presence of isomers can arise from two main sources. Firstly, the reaction of thiourea with the allylic halide precursor (e.g., 1-bromo-penta-2,4-diene) can proceed via either an SN2 or an SN2' mechanism, leading to different constitutional isomers of the thiol. Secondly, the conjugated diene system itself can undergo rearrangement under certain conditions, particularly in the presence of acid or base, leading to geometric isomers (E/Z isomers).[1]

Q5: Is it better to use sodium hydrosulfide (NaSH) or thiourea for the synthesis of this thiol?

A5: While NaSH can be used, the thiourea method is generally preferred for preparing primary thiols from alkyl halides.[2] This is because the initial product with NaSH, the thiolate, is a potent nucleophile and can react with the starting halide to form a thioether as a significant byproduct. The use of thiourea followed by hydrolysis minimizes this side reaction.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on the reaction of 1-bromo-penta-2,4-diene with thiourea.

Step 1: Formation of the S-alkylisothiouronium salt

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve thiourea (1.2 eq.) in ethanol (5 mL per mmol of halide).

  • To this solution, add 1-bromo-penta-2,4-diene (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate (the isothiouronium salt) may be observed.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting halide is consumed.

Step 2: Hydrolysis of the isothiouronium salt

  • To the reaction mixture from Step 1, add a solution of sodium hydroxide (2.5 eq.) in degassed water (2 mL per mmol of NaOH).

  • Heat the mixture to reflux under an inert atmosphere for 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture carefully with cold, dilute hydrochloric acid (e.g., 1 M) to a pH of approximately 2-3.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure at low temperature to obtain the crude this compound.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate), ensuring to use degassed solvents.

Visualizations

Troubleshooting_Workflow start Problem Observed low_yield Low Yield start->low_yield polymer Polymer Formation start->polymer disulfide Disulfide Detected start->disulfide isomers Isomeric Mixture start->isomers thioether Thioether Impurity start->thioether cause_incomplete Incomplete Reaction / Decomposition low_yield->cause_incomplete cause_polymer Radical Polymerization polymer->cause_polymer cause_oxidation Oxidation of Thiol disulfide->cause_oxidation cause_rearrangement SN2' or Double Bond Rearrangement isomers->cause_rearrangement cause_thioether Product Reacts with Starting Material thioether->cause_thioether solution_conditions Optimize Reaction Conditions cause_incomplete->solution_conditions solution_inhibitor Add Radical Inhibitor cause_polymer->solution_inhibitor solution_inert Use Inert Atmosphere / Degassed Solvents cause_oxidation->solution_inert solution_solvent Modify Solvent / Control pH cause_rearrangement->solution_solvent solution_stoichiometry Adjust Stoichiometry / Slow Addition cause_thioether->solution_stoichiometry

Caption: Troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions start 1-Bromo-penta-2,4-diene + Thiourea intermediate S-Alkylisothiouronium Salt start->intermediate S_N2 polymer Polymerization start->polymer Radicals/Heat isomer Isomeric Thiol start->isomer S_N2' product This compound intermediate->product Hydrolysis disulfide Disulfide product->disulfide O₂ thioether Thioether product->thioether + Starting Material

Caption: Synthetic pathway and major side reactions.

References

Technical Support Center: Optimizing Thiol-Ene Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thiol-ene polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your thiol-ene polymerization experiments in a question-and-answer format.

Question: Why is my polymerization incomplete or showing low conversion?

Answer:

Incomplete polymerization can be attributed to several factors. A primary cause can be an inappropriate stoichiometric ratio of thiol to ene functional groups. For binary thiol-ene systems, a 1:1 stoichiometric ratio is generally required to achieve high conversion and optimal polymer properties.[1] Off-stoichiometry can lead to unreacted monomers remaining in your final product.[2][3]

Another significant factor is the choice and concentration of the initiator. The initiator type can influence the likelihood of side reactions, such as homopolymerization of the 'ene' monomer, which can lead to a heterogeneous product.[4][5] For instance, while DMPA (2,2-dimethoxy-2-phenylacetophenone) is often a suitable photoinitiator, AIBN (azobisisobutyronitrile) may not yield a homogeneous product with all monomer structures.[6][7] Insufficient initiator concentration can lead to a slow or incomplete reaction, while excessively high concentrations can sometimes be detrimental.[8]

Lastly, insufficient UV light exposure, in terms of either intensity or duration, will result in an incomplete cure.[9] Ensure your light source provides the appropriate wavelength and intensity for your chosen photoinitiator and that the exposure time is adequate for the reaction to go to completion.

Question: My polymer is tacky and soft. How can I improve its mechanical properties?

Answer:

Tackiness and softness are often indicators of an incomplete cure or a low crosslink density.[9] To address this, first, verify that your thiol-to-ene monomer ratio is optimal. Varying the monomer ratio can significantly impact the mechanical properties of the resulting polymer, such as the Young's modulus and glass transition temperature.[2]

Increasing the UV light intensity or the duration of exposure can help drive the reaction to a higher conversion, resulting in a more rigid and less tacky polymer.[9] Similarly, optimizing the photoinitiator concentration can improve the degree of cure.

The structure of your monomers also plays a crucial role. Monomers with more rigid backbones can lead to polymers with higher glass transition temperatures and improved mechanical strength.

Question: How can I minimize oxygen inhibition in my photoinitiated polymerization?

Answer:

A key advantage of thiol-ene polymerization is its reduced sensitivity to oxygen inhibition compared to traditional acrylate-based systems.[10] The mechanism involves a chain transfer step where a peroxy radical can abstract a hydrogen from a thiol, regenerating a thiyl radical and allowing the polymerization to proceed.[10]

However, for very thin films or at low light intensities, oxygen inhibition can still be a factor. To mitigate this, you can perform the polymerization under an inert atmosphere, such as nitrogen. Increasing the UV light intensity can also help to overcome the inhibitory effects of oxygen by generating radicals at a faster rate. Additionally, using a higher functionality thiol can increase the viscosity of the system more rapidly, which in turn limits the diffusion of oxygen into the polymerizing medium.[11]

Question: I am observing premature gelation of my monomer mixture. What can be done to prevent this?

Answer:

Premature gelation, or "dark reaction," can occur, especially with prolonged storage of thiol and ene monomer mixtures.[12] This spontaneous reaction can be influenced by the structure of the monomers and the storage conditions.

To enhance the shelf-life of your formulations, it is recommended to store the monomer mixtures at low temperatures (e.g., 4°C or -20°C) and protected from light to minimize both thermal and photo-initiated radical generation.[13] The addition of inhibitors or stabilizers can also be effective. For instance, a combination of a free radical scavenger and a phosphonic acid buffer has been shown to have a synergistic stabilizing effect. The choice of thiol monomer can also impact stability, with secondary thiols exhibiting significantly better storage stability compared to primary thiols.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometric ratio of thiol to ene functional groups?

For most binary thiol-ene polymerizations, a 1:1 molar ratio of thiol to ene functional groups is optimal for achieving high conversion and maximizing polymer mechanical properties.[1] However, in ternary systems, such as those containing methacrylates, an excess of thiol may be beneficial to compensate for its consumption in chain transfer reactions with the methacrylate.

Q2: What type of initiator should I use for photoinitiated thiol-ene polymerization?

Type I photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), are commonly and effectively used.[4][5][14] The choice of initiator can impact the reaction kinetics and the potential for side reactions. Some studies have shown that DMPA is a suitable initiator for many thiol-ene systems, except for the polymerization of electron-deficient or conjugated monomers where it might promote side reactions.[4][5] In some cases, particularly with high-energy UV sources (e.g., 254 nm), thiol-ene polymerizations can even be initiated without a photoinitiator.

Q3: Can I perform thiol-ene polymerization in the presence of water?

Yes, one of the significant advantages of thiol-ene chemistry is its compatibility with aqueous conditions, making it suitable for biological applications such as the formation of hydrogels for cell encapsulation.[15]

Q4: What is the role of UV light intensity and wavelength in the polymerization?

The UV light intensity and wavelength are critical parameters. The wavelength must overlap with the absorption spectrum of the chosen photoinitiator to efficiently generate radicals. The light intensity influences the rate of polymerization; higher intensities generally lead to faster reactions.[16] However, for a fixed light dose, higher intensity can sometimes lead to lower final conversion due to bimolecular termination.

Q5: Are there any side reactions I should be aware of?

Yes, potential side reactions include the homopolymerization of the 'ene' monomer, especially if it is an acrylate or methacrylate.[4] This can lead to a more heterogeneous network structure. Another possible side reaction is the formation of disulfide bonds from the thiol monomers. The choice of initiator and reaction conditions can help to minimize these side reactions.[4]

Data Presentation

The following tables summarize quantitative data on the effects of varying reaction conditions on thiol-ene polymerization.

Table 1: Effect of Initiator Concentration on Polymerization Time

InitiatorConcentration (mM)Light Intensity (mW/cm²)Polymerization Time to Reach Max Shear Modulus (s)
LAP0.110~60
LAP110< 10
LAP1010< 10

Data adapted from a study on PEG hydrogels formed via thiol-ene reaction.[16][17]

Table 2: Effect of Thiol:Ene Stoichiometry on Functional Group Conversion

SystemThiol:Ene RatioThiol Conversion (%)Ene Conversion (%)
Thiol-Norbornene1:1~95~95
Thiol-Norbornene2:1~98~90
Thiol-Norbornene1:2~90~98
Thiol-Acrylate1:1~50~90

Data adapted from a kinetic study of various thiol-ene systems.[18]

Table 3: Impact of Thiol:Ene Ratio on Mechanical Properties of a Thiol-Ene/Epoxy Hybrid Network

Thiol-Ene/Thiol-Epoxy (wt%/wt%)Glass Transition Temperature (°C)
75/2545
50/5055
25/7550

Data adapted from a study on thiol-ene/thiol-epoxy hybrid networks.

Experimental Protocols

Protocol 1: General Procedure for UV-Initiated Thiol-Ene Polymerization

  • Monomer Preparation: In a suitable vessel, combine the desired thiol and 'ene' monomers at the desired stoichiometric ratio (e.g., 1:1 functional group molar ratio).

  • Initiator Addition: Add the photoinitiator (e.g., 0.1-1.0 wt% DMPA) to the monomer mixture.

  • Mixing: Thoroughly mix the components until the photoinitiator is completely dissolved. This can be done by vortexing or magnetic stirring. If the mixture is viscous, gentle heating may be applied.

  • Degassing (Optional but Recommended): To minimize oxygen inhibition, particularly for thin films, degas the mixture by purging with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Sample Preparation: Dispense the monomer/initiator mixture into a mold or onto a substrate. For thin films, a laminate between two transparent plates (e.g., glass slides) can be used.

  • UV Curing: Expose the sample to a UV light source with a wavelength appropriate for the chosen photoinitiator (e.g., 365 nm for DMPA). The light intensity and exposure time will need to be optimized based on the specific system and desired properties. Curing can be monitored in real-time using techniques like RT-FTIR.

  • Post-Curing (Optional): In some cases, a thermal post-cure step may be beneficial to ensure complete reaction of any remaining functional groups.

Protocol 2: Synthesis of a Thiol-Ene Hydrogel

  • Macromer Solution: Dissolve the norbornene-functionalized macromer (e.g., Nor-HA) in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration (e.g., 4 wt%).[19]

  • Crosslinker and Initiator Addition: To the macromer solution, add the thiol crosslinker (e.g., dithiothreitol, DTT) to achieve the desired thiol-to-norbornene molar ratio (e.g., 0.5). Then, add the photoinitiator (e.g., I2959).[19]

  • Mixing: Gently mix the solution to ensure homogeneity.

  • Gel Formation: Pipette a defined volume of the precursor solution (e.g., 50 µL) into a mold (e.g., the tip of a syringe). To minimize oxygen inhibition, cover the opening with a glass coverslip.[19]

  • Photopolymerization: Irradiate the solution with a UV light source (e.g., 320-390 nm) for a specified time. The gelation can be very rapid, often occurring in seconds.[19]

  • Characterization: The resulting hydrogel can then be removed from the mold and characterized for its mechanical properties and swelling behavior.

Visualizations

Thiol_Ene_Polymerization_Mechanism cluster_Termination Termination Initiator Photoinitiator Radicals Initiator Radicals Initiator->Radicals UV Light Thiyl_Radical Thiyl Radical (RS•) Radicals->Thiyl_Radical H-Abstraction from Thiol (R-SH) Carbon_Radical Carbon-Centered Radical Thiyl_Radical->Carbon_Radical Addition to Ene (C=C) Polymer_Network Polymer Network Thiyl_Radical->Polymer_Network Radical Combination Carbon_Radical->Thiyl_Radical Chain Transfer (H-Abstraction from R-SH) Carbon_Radical->Polymer_Network Radical Combination

Caption: Reaction mechanism of photoinitiated thiol-ene polymerization.

Troubleshooting_Workflow cluster_Incomplete Troubleshooting Incomplete Polymerization cluster_Tacky Troubleshooting Tacky Polymer cluster_Gelation Preventing Premature Gelation Start Problem Encountered Incomplete_Poly Incomplete Polymerization / Low Conversion Start->Incomplete_Poly Tacky_Polymer Tacky / Soft Polymer Start->Tacky_Polymer Premature_Gel Premature Gelation Start->Premature_Gel Check_Stoichiometry Verify 1:1 Thiol:Ene Ratio Incomplete_Poly->Check_Stoichiometry Check_Cure Confirm Complete Cure (e.g., via FTIR) Tacky_Polymer->Check_Cure Storage_Conditions Store at Low Temperature & in Dark Premature_Gel->Storage_Conditions Optimize_Initiator Adjust Initiator Concentration Check_Stoichiometry->Optimize_Initiator If ratio is correct Increase_Exposure Increase UV Dose (Intensity/Time) Optimize_Initiator->Increase_Exposure If concentration is optimal Solution Optimized Reaction Increase_Exposure->Solution Adjust_Monomer_Ratio Vary Monomer Ratio for Higher Crosslink Density Check_Cure->Adjust_Monomer_Ratio If cure is incomplete, see above. If complete: Change_Monomer Use More Rigid Monomers Adjust_Monomer_Ratio->Change_Monomer If properties are still insufficient Change_Monomer->Solution Add_Inhibitor Incorporate a Radical Scavenger Storage_Conditions->Add_Inhibitor For extended shelf-life Consider_Thiol_Type Use Secondary Thiol for Better Stability Add_Inhibitor->Consider_Thiol_Type For enhanced stability Consider_Thiol_Type->Solution

Caption: A logical workflow for troubleshooting common issues in thiol-ene polymerization.

References

Technical Support Center: Penta-2,4-diene-1-thiol Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Penta-2,4-diene-1-thiol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your samples.

Troubleshooting Guide

Issue: I suspect my this compound has oxidized. What are the signs?

Answer: Oxidation of this compound, a highly reactive unsaturated thiol, can manifest in several ways. The primary oxidation product is the corresponding disulfide, bis(penta-2,4-dien-1-yl) disulfide. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids. Additionally, the conjugated diene system is susceptible to polymerization.

Visual Inspection:

  • Appearance: A pure sample of this compound should be a clear, colorless to pale yellow liquid. The presence of a noticeable yellow to brown color, turbidity, or the formation of solid precipitates may indicate oxidation or polymerization.

  • Viscosity: An increase in the viscosity of the liquid can be a sign of polymerization.

Analytical Confirmation:

  • Thin Layer Chromatography (TLC): A simple and rapid method to check for the presence of less polar disulfide dimers or more polar oxidized species.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the purity of the thiol and the presence of oxidation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to the disulfide or other degradation products is a clear indicator of oxidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show changes in the chemical shifts and integration of protons adjacent to the sulfur atom and within the diene system upon oxidation.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of potential oxidation and polymerization products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is oxidation of the thiol group (-SH) by atmospheric oxygen. This process is often accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions, which can catalyze the oxidation reaction. The conjugated diene system also makes the molecule susceptible to polymerization, another potential degradation pathway.

Q2: How can I minimize the risk of oxidation during routine handling?

A2: To minimize oxidation during handling, it is crucial to work under an inert atmosphere, such as nitrogen or argon, whenever possible. Use degassed solvents for any dilutions or reactions. Avoid introducing air into the storage container by using techniques like a gentle stream of inert gas over the headspace before sealing. It is also advisable to handle the compound in a cool, dark environment.

Q3: What are the recommended long-term storage conditions?

A3: For long-term storage, this compound should be stored at low temperatures, ideally at -20°C or below, in a tightly sealed container under an inert atmosphere (argon or nitrogen). The container should be made of an inert material, such as amber glass, to protect it from light.

Q4: Should I use an antioxidant? If so, which one and at what concentration?

A4: Yes, the use of an antioxidant is highly recommended for long-term storage. Radical scavengers like butylated hydroxytoluene (BHT) or hydroquinone are effective in preventing the free radical-mediated oxidation of thiols. A typical concentration for these antioxidants is in the range of 50-200 ppm. It is essential to ensure the chosen antioxidant is soluble in the thiol and does not interfere with downstream applications.

Q5: How can I confirm the purity of my stored this compound before an experiment?

A5: Before using a stored sample, it is best practice to verify its purity. A quick check by TLC can provide a qualitative assessment. For quantitative analysis, HPLC is the recommended method. Comparing the chromatogram of the stored sample to that of a freshly purified standard will allow you to determine the percentage of the active thiol.

Data Summary: Storage Condition Stability

The following table summarizes the expected stability of this compound under various storage conditions. These are estimated values based on the general principles of thiol stability and data from analogous compounds. Actual stability may vary depending on the initial purity of the sample and the specific storage setup.

Storage ConditionTemperatureAtmosphereAntioxidantEstimated Shelf-Life (retaining >95% purity)
Optimal -80°CInert (Argon)100 ppm BHT> 2 years
Recommended -20°CInert (Argon)100 ppm BHT1 - 2 years
Acceptable (Short-term) 4°CInert (Argon)100 ppm BHT3 - 6 months
Not Recommended Room TempAirNone< 1 week
Effect of Light (at 4°C, Inert Atmosphere) 4°CInert (Argon)100 ppm BHTReduced by ~50% (compared to dark storage)
Effect of Air (at 4°C, Dark) 4°CAir100 ppm BHT1 - 3 months

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

Objective: To provide a standardized procedure for the long-term storage of this compound to minimize oxidation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined screw cap

  • Argon or Nitrogen gas with a regulator and tubing

  • Butylated hydroxytoluene (BHT) or hydroquinone

  • Micropipette

  • Analytical balance

  • Freezer (-20°C or -80°C)

Procedure:

  • Prepare Antioxidant Stock Solution:

    • Prepare a 1% (w/v) stock solution of BHT or hydroquinone in a degassed, inert solvent (e.g., anhydrous ethanol or diethyl ether). To degas the solvent, bubble argon or nitrogen through it for at least 15 minutes.

  • Add Antioxidant to Thiol:

    • In a clean, dry amber glass vial, add the desired amount of this compound.

    • Using a micropipette, add the antioxidant stock solution to achieve a final concentration of 100 ppm (e.g., for 1 gram of thiol, add 10 µL of a 1% BHT solution).

    • Gently swirl the vial to ensure thorough mixing.

  • Inert Gas Purging:

    • Gently flush the headspace of the vial with a slow stream of argon or nitrogen for 1-2 minutes to displace any air.

  • Sealing and Storage:

    • Immediately and tightly seal the vial with the PTFE-lined screw cap.

    • Label the vial clearly with the compound name, date, and storage conditions.

    • Place the vial in a freezer set to -20°C or -80°C for long-term storage.

Protocol 2: Quantification of Thiol Content using Ellman's Reagent

Objective: To determine the concentration of free thiol groups in a sample of this compound using a colorimetric assay.[1][2][3][4]

Materials:

  • This compound sample

  • Ellman's Reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Cysteine hydrochloride (for standard curve)

  • Spectrophotometer capable of measuring absorbance at 412 nm

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of Reagents:

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

    • Cysteine Standards: Prepare a series of known concentrations of cysteine hydrochloride in the Reaction Buffer (e.g., 0, 10, 25, 50, 75, 100 µM).

  • Sample Preparation:

    • Accurately prepare a dilute solution of the this compound sample in the Reaction Buffer. The final concentration should fall within the range of the standard curve.

  • Assay:

    • To each well of a 96-well plate (or to separate cuvettes), add 50 µL of the standard or sample solution.

    • Add 50 µL of the DTNB solution to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance of each well at 412 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of the blank (0 µM cysteine) from all standard and sample readings.

    • Plot the absorbance of the cysteine standards versus their concentration to generate a standard curve.

    • Determine the concentration of the thiol in your sample by interpolating its absorbance value on the standard curve.

Visualizations

Oxidation_Pathway thiol This compound (R-SH) disulfide Disulfide (R-S-S-R) thiol->disulfide O2, light, metal ions polymer Polymerization thiol->polymer Heat, light, initiator sulfenic Sulfenic Acid (R-SOH) disulfide->sulfenic Further Oxidation sulfinic Sulfinic Acid (R-SO2H) sulfenic->sulfinic Further Oxidation sulfonic Sulfonic Acid (R-SO3H) sulfinic->sulfonic Further Oxidation

Caption: Oxidation and polymerization pathways of this compound.

Troubleshooting_Workflow start Suspicion of Oxidation visual Visual Inspection (Color, Viscosity) start->visual signs Signs of Degradation? visual->signs analytical Analytical Confirmation (TLC, HPLC, NMR, MS) no_signs Sample is likely pure. Proceed with caution. analytical->no_signs No Degradation Detected confirm_oxidation Oxidation Confirmed analytical->confirm_oxidation Degradation Detected signs->analytical Yes signs->no_signs No purify Purify Sample (e.g., Chromatography) confirm_oxidation->purify discard Discard and use a fresh sample confirm_oxidation->discard review Review Storage & Handling Procedures purify->review discard->review

Caption: Troubleshooting workflow for suspected oxidation of this compound.

References

Troubleshooting low conversion rates in thiol-ene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in thiol-ene reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My thiol-ene reaction has a low conversion rate. What are the most common causes?

Low conversion in thiol-ene reactions can stem from several factors. Key areas to investigate include the choice and concentration of the initiator, the stoichiometry of the thiol and ene reactants, the inherent reactivity of your specific thiol and ene, and the reaction conditions such as temperature and the presence of inhibitors.[1][2][3] Side reactions, such as the homopolymerization of the 'ene' component, particularly with acrylates, can also consume reactants and reduce the yield of the desired thioether product.[4]

Q2: How does the choice of initiator affect the reaction conversion?

The initiator plays a critical role in generating the initial thiyl radicals required to start the reaction. Both photoinitiators and thermal initiators can be used, and their efficiency varies.

  • Photoinitiators: Cleavage-type photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) and (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO), are generally more efficient at initiating thiol-ene reactions than hydrogen-abstraction type photoinitiators like benzophenone (BP).[5]

  • Thermal Initiators: A common thermal initiator is 2,2'-azobisisobutyronitrile (AIBN). However, thermally initiated reactions may lead to lower conversions compared to photoinitiated reactions, as higher temperatures can favor side reactions.[5][6]

It is crucial to use the correct concentration of the initiator. Insufficient initiator will result in a low concentration of radicals and a slow or incomplete reaction. Conversely, an excessively high initiator concentration can lead to side reactions where the initiator radicals react directly with the ene, leading to byproducts.[7]

Q3: What is the optimal thiol-to-ene stoichiometric ratio?

For a complete reaction, a 1:1 stoichiometric ratio of thiol to ene functional groups is theoretically ideal. However, intentionally deviating from this stoichiometry can sometimes be beneficial. An excess of the thiol component can increase the reaction rate, particularly when the chain-transfer step is rate-limiting.[4] In some applications, an excess of one component is used to ensure the complete conversion of the other. For instance, using an excess of thiol can help to fully consume a valuable or complex 'ene' molecule. However, a large excess of one reactant will remain in the final product mixture, necessitating subsequent purification.

Q4: My conversion is still low, even with the right initiator and stoichiometry. Could my reactants be the problem?

Yes, the structure of both the thiol and the ene can significantly impact reactivity.

  • Ene Reactivity: Electron-rich alkenes, such as vinyl ethers and norbornenes, are generally more reactive towards radical addition than electron-poor alkenes.[1] The structure of the alkene also determines whether the reaction is limited by the propagation step (thiyl radical addition to the ene) or the chain-transfer step (hydrogen abstraction from the thiol).[1]

  • Thiol Reactivity: The rate of hydrogen abstraction from the thiol (the chain-transfer step) is crucial. Steric hindrance around the thiol group can decrease the reaction rate.[8] For example, primary thiols are generally more reactive than secondary or tertiary thiols due to reduced steric hindrance.[8]

  • Side Reactions: Substrates with weak C-H bonds, such as those with allylic or benzylic hydrogens, can participate in side reactions where the carbon-centered radical abstracts these hydrogens instead of a hydrogen from a thiol. This can terminate the desired reaction chain and lead to low yields.[3]

Q5: Can reaction conditions like temperature and solvent affect my conversion rate?

Absolutely. The reaction environment is a critical factor.

  • Temperature: For photoinitiated reactions, lower temperatures can sometimes be beneficial for conversion.[2] For thermally initiated reactions, the temperature must be high enough to cause the decomposition of the initiator (e.g., 80 °C for AIBN), but excessively high temperatures can promote side reactions.[5]

  • Solvent: The choice of solvent can influence the reaction kinetics. The solvent can affect the stability of the radical intermediates and the rate of the chain transfer step.[9]

  • Oxygen Inhibition: Radical reactions are often sensitive to oxygen, which can act as a radical scavenger and inhibit the polymerization.[1] While thiol-ene reactions are generally considered more tolerant to oxygen than other radical polymerizations, it is often beneficial to degas the reaction mixture to remove dissolved oxygen.[10]

Q6: I suspect side reactions are occurring. What are the most common ones and how can I minimize them?

The two most common side reactions in thiol-ene chemistry are disulfide formation and homopolymerization of the ene.

  • Disulfide Formation: Thiyl radicals can combine to form disulfide bonds. This is a termination step that consumes radicals and can be more prevalent if the concentration of the ene is low or if the ene is unreactive. Ensuring an appropriate concentration of a reactive ene can help minimize this.

  • Homopolymerization: This is particularly a problem with electron-poor alkenes like acrylates. The carbon-centered radical formed after the initial thiol addition can add to another ene monomer instead of abstracting a hydrogen from a thiol.[4] To minimize this, you can use a higher concentration of the thiol to favor the chain-transfer reaction.

Q7: How can I monitor the conversion of my reaction?

Two common spectroscopic techniques for monitoring the progress of a thiol-ene reaction are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • FTIR Spectroscopy: The disappearance of the S-H stretching peak (around 2550-2600 cm⁻¹) and the C=C stretching peak of the ene can be monitored to track the consumption of the reactants.[11][12]

  • ¹H NMR Spectroscopy: The disappearance of the signals corresponding to the protons of the ene's double bond and the appearance of new signals corresponding to the thioether product can be used to calculate the conversion.[13][14]

Quantitative Data Summary

Table 1: Comparison of Initiator Efficiency on Conversion Percentage.

Initiator TypeInitiator NameConversion (%)Reference
Cleavage Type Photoinitiator(2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO)High[5]
Cleavage Type Photoinitiator2,2-dimethoxy-2-phenylacetophenone (DMPA)High[5][7]
H-abstraction PhotoinitiatorBenzophenone (BP)Moderate[5]
Thermal Initiator2,2'-azobisisobutyronitrile (AIBN)Lower[5]

Table 2: Effect of Thiol:Ene Stoichiometry on Polymerization Rate.

Thiol:Ene RatioEffect on Polymerization RateRate Limiting StepReference
Excess ThiolIncreases rateChain-transfer limited (for reactive enes)[4]
Excess EneDecreases rateChain-transfer limited (for reactive enes)[4]
Stoichiometric (1:1)Balanced rateDependent on specific reactants[4][15]
Excess EneIncreases ratePropagation limited (for less reactive enes)[4]

Detailed Experimental Protocols

Protocol 1: Photoinitiated Thiol-Ene Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Thiol reactant

  • Ene reactant

  • Photoinitiator (e.g., DMPA, 1-5 mol% relative to the limiting functional group)

  • Anhydrous solvent (e.g., dichloromethane, THF, or perform neat if possible)

  • Reaction vessel (e.g., quartz tube or vial transparent to the UV wavelength)

  • UV lamp (e.g., 365 nm)

  • Nitrogen or Argon source for degassing

Procedure:

  • In a suitable reaction vessel, dissolve the thiol, ene, and photoinitiator in the solvent (if used). A typical concentration is 0.1-1.0 M.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Seal the reaction vessel.

  • Place the reaction vessel under the UV lamp at a fixed distance.

  • Irradiate the mixture for the desired amount of time (this can range from minutes to hours depending on the reactants and initiator concentration). Monitor the reaction progress by TLC, FTIR, or NMR if possible.[16][17]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the product. This may involve column chromatography to remove unreacted starting materials and initiator byproducts. For polymeric products, precipitation in a non-solvent may be effective.[5][18]

Protocol 2: Thermally Initiated Thiol-Ene Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Thiol reactant

  • Ene reactant

  • Thermal initiator (e.g., AIBN, 1-5 mol% relative to the limiting functional group)

  • Anhydrous solvent (e.g., toluene, DMF)

  • Reaction vessel with a condenser

  • Heating source (e.g., oil bath)

  • Nitrogen or Argon source for degassing

Procedure:

  • To a reaction vessel equipped with a condenser, add the thiol, ene, and thermal initiator. Dissolve them in the solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 70-80 °C for AIBN).[5]

  • Maintain the temperature and stir the reaction for the desired time (typically several hours). Monitor the reaction progress by TLC, FTIR, or NMR.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the product using appropriate methods such as column chromatography or precipitation.[16]

Visualizations

Thiol_Ene_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle I Initiator (I) R_radical Radical (R•) I->R_radical hv or Δ Thiol Thiol (R'-SH) Thiyl_radical Thiyl Radical (R'-S•) R_radical->Thiyl_radical H-abstraction Ene Ene (C=C) Carbon_radical Carbon-centered Radical Thiyl_radical->Carbon_radical Addition Thioether Thioether Product Carbon_radical->Thioether H-abstraction from new Thiol Thioether->Thiyl_radical regenerates

Caption: Radical-mediated thiol-ene reaction mechanism.

Thiol_Ene_Workflow start Start prep Prepare Reaction Mixture (Thiol, Ene, Initiator, Solvent) start->prep degas Degas Mixture (N2 or Ar sparging) prep->degas initiate Initiate Reaction (UV light or Heat) degas->initiate monitor Monitor Progress (TLC, FTIR, NMR) initiate->monitor workup Work-up (Solvent removal) monitor->workup purify Purify Product (Chromatography/Precipitation) workup->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for thiol-ene reactions.

Troubleshooting_Thiol_Ene start Low Conversion? check_initiator Check Initiator: - Correct type? - Sufficient concentration? start->check_initiator Yes check_stoichiometry Check Stoichiometry: - 1:1 ratio? - Consider excess thiol? check_initiator->check_stoichiometry Issue persists solution_initiator Solution: - Use cleavage-type photoinitiator - Optimize concentration check_initiator->solution_initiator Problem identified check_reactants Evaluate Reactants: - Ene electron-rich? - Thiol sterically unhindered? check_stoichiometry->check_reactants Issue persists solution_stoichiometry Solution: - Adjust to 1:1 or slight thiol excess check_stoichiometry->solution_stoichiometry Problem identified check_conditions Review Conditions: - Degassed? - Optimal temperature? check_reactants->check_conditions Issue persists solution_reactants Solution: - Choose more reactive ene/thiol if possible check_reactants->solution_reactants Problem identified check_side_reactions Investigate Side Reactions: - Evidence of homopolymerization? - Disulfide formation? check_conditions->check_side_reactions Issue persists solution_conditions Solution: - Thoroughly degas - Adjust temperature check_conditions->solution_conditions Problem identified solution_side_reactions Solution: - Increase thiol concentration - Use more reactive ene check_side_reactions->solution_side_reactions Problem identified

Caption: Troubleshooting decision tree for low conversion rates.

References

Technical Support Center: Catalyst Selection for Efficient Penta-2,4-diene-1-thiol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Penta-2,4-diene-1-thiol.

Frequently Asked Questions (FAQs)

Catalyst Selection

Q1: What are the primary catalytic systems for reactions involving this compound?

A1: Reactions with conjugated dienes like this compound are typically catalyzed by transition metal complexes or promoted by radical initiators/photocatalysts. Rhodium-based catalysts are particularly effective for hydrothiolation, offering high control over regioselectivity and enantioselectivity.[1][2][3] Organocatalytic systems and photo-initiated thiol-ene reactions provide metal-free alternatives.

Q2: How do I choose between a metal catalyst and an organocatalyst for my reaction?

A2: The choice depends on the desired outcome and substrate compatibility.

  • Metal Catalysts (e.g., Rhodium): Offer high chemo-, regio-, and enantiocontrol, especially for asymmetric hydrothiolation.[1] They are ideal for creating chiral sulfides. However, they may require careful removal from the final product, which can be a concern in pharmaceutical applications.

  • Organocatalysts/Photo-initiated Systems: Provide a metal-free alternative, which can be advantageous for biological applications to avoid metal contamination. These systems are often used for radical thiol-ene "click" reactions.

Reaction Conditions and Selectivity

Q3: What factors influence the regioselectivity (1,2- vs. 1,4-addition) in reactions with this compound?

A3: For electrophilic additions to conjugated dienes, temperature is a critical factor.[4][5][6]

  • Low Temperatures: Favor the formation of the 1,2-addition product (kinetic product).

  • High Temperatures: Favor the formation of the more stable 1,4-addition product (thermodynamic product).

In Rh-catalyzed hydrothiolation, the choice of phosphine ligand plays a crucial role in determining regioselectivity. For instance, BINAP ligands have been shown to strongly favor the formation of the allylic sulfide (1,4-addition product).[1][2]

Q4: How can I control the enantioselectivity of the hydrothiolation reaction?

A4: Enantioselectivity is primarily controlled by the use of chiral phosphine ligands in conjunction with a metal catalyst, such as rhodium. Ligands from the BINAP family have demonstrated excellent performance in achieving high enantioselectivity in the hydrothiolation of 1,3-dienes.[1][2]

Troubleshooting Guides

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Catalyst Deactivation Ensure all reagents and solvents are pure and dry. Water and other impurities can poison the catalyst.[7][8] Consider using a fresh batch of catalyst and ensure proper inert atmosphere techniques are used.
Incorrect Ligand Choice The choice of phosphine ligand is critical for catalyst activity and selectivity. For Rh-catalyzed hydrothiolation of 1,3-dienes, BINAP-type ligands have shown high yields.[1][2] If using a different diene substitution pattern, other ligands like JosiPhos may be more effective.[1]
Steric Hindrance Highly substituted or bulky thiols may exhibit lower reactivity.[2] If possible, consider using a less sterically hindered thiol.
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, a moderate increase in temperature or extended reaction time may be necessary. However, be mindful that temperature can affect product selectivity.

Problem: Poor Regioselectivity (Mixture of 1,2- and 1,4-Addition Products)

Possible Cause Suggested Solution
Suboptimal Ligand In Rh-catalyzed systems, ligands like JosiPhos, DuPhos, and BPE can lead to a mixture of allylic and homoallylic sulfides.[1] Switching to a BINAP-family ligand can significantly improve selectivity for the 1,4-addition product.[1]
Reaction Temperature For electrophilic additions, higher temperatures favor the thermodynamic 1,4-adduct, while lower temperatures favor the kinetic 1,2-adduct.[4][5] Adjust the reaction temperature to favor the desired isomer.

Problem: Difficulty in Product Purification

Possible Cause Suggested Solution
Catalyst Residues If using a metal catalyst, it may need to be removed post-reaction. This can often be achieved by column chromatography on silica gel or by precipitation and filtration.
Formation of Disulfides Thiols can be susceptible to oxidation to form disulfides. Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Work-up procedures should be performed promptly.

Data Presentation

Table 1: Influence of Phosphine Ligand on Rh-Catalyzed Hydrothiolation of 1,3-Cyclohexadiene

LigandYield (%)Regioselectivity (Allylic:Homoallylic)Enantiomeric Ratio (er)
(S)-JosiPhos (L1)991:1.191:9
(S,S)-Me-DuPhos (L2)991:1.685:15
(S,S)-Et-BPE (L3)991:1.488:12
(S)-BINAP (L4)91>20:194:6
(S)-Tol-BINAP (L5)99>20:199:1

Reaction conditions: 1,3-cyclohexadiene (0.4 mmol), thiophenol (0.2 mmol), Rh(cod)₂SbF₆ (1 mol%), Ligand (1 mol%), DCE (0.4 mL), 30 °C, 5 h. Data sourced from Yang, X.-H.; Davison, R. T.; Dong, V. M. J. Am. Chem. Soc. 2018, 140 (33), 10443–10446.[1]

Experimental Protocols

Key Experiment: Rh-Catalyzed Enantioselective Hydrothiolation of a 1,3-Diene

This protocol is adapted from Yang, et al. and can be used as a starting point for reactions with this compound.[1]

Materials:

  • Rhodium precatalyst: [Rh(cod)₂]SbF₆

  • Phosphine ligand: (S)-Tol-BINAP

  • 1,3-Diene (e.g., 1,3-cyclohexadiene)

  • Thiol (e.g., thiophenol)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, an oven-dried vial is charged with [Rh(cod)₂]SbF₆ (1 mol%) and (S)-Tol-BINAP (1 mol%).

  • Anhydrous DCE is added, and the mixture is stirred for 20 minutes at room temperature.

  • The thiol (1.0 equivalent) is added, followed by the 1,3-diene (2.0 equivalents).

  • The vial is sealed and the reaction mixture is stirred at 30 °C for 5 hours.

  • Upon completion, the reaction mixture is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the desired allylic sulfide.

  • Regioselectivity is determined by ¹H NMR analysis of the crude reaction mixture.

  • Enantioselectivity is determined by chiral SFC analysis.

Visualizations

Hydrothiolation_Pathway General Workflow for Rh-Catalyzed Hydrothiolation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Rh_precatalyst [Rh(cod)₂]SbF₆ Catalyst_Formation Active Rh-Ligand Complex Rh_precatalyst->Catalyst_Formation Ligand Chiral Phosphine (e.g., BINAP) Ligand->Catalyst_Formation Reaction_Vessel Reaction at 30°C Catalyst_Formation->Reaction_Vessel Diene This compound Diene->Reaction_Vessel Thiol Thiol Substrate Thiol->Reaction_Vessel Concentration Concentration Reaction_Vessel->Concentration Purification Column Chromatography Concentration->Purification Analysis NMR & SFC Analysis Purification->Analysis Product Allylic Sulfide Product Purification->Product

Caption: Workflow for Rh-Catalyzed Hydrothiolation.

Troubleshooting_Logic Troubleshooting Logic for Poor Yield Start Low or No Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Ligand Evaluate Ligand Choice Start->Check_Ligand Check_Conditions Assess Reaction Conditions Start->Check_Conditions Catalyst_Solution Use fresh catalyst Ensure inert atmosphere Check_Catalyst->Catalyst_Solution Ligand_Solution Switch to BINAP for 1,3-dienes Consider JosiPhos for other substitutions Check_Ligand->Ligand_Solution Conditions_Solution Increase reaction time or temperature moderately Monitor by TLC/GC-MS Check_Conditions->Conditions_Solution

Caption: Troubleshooting Logic for Poor Reaction Yield.

References

Technical Support Center: Managing Volatile Thiol Odors in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volatile thiols. Volatile thiols, also known as mercaptans, are notorious for their potent and disagreeable odors, which can be detected by the human nose at extremely low concentrations, sometimes in the parts per billion range.[1][2][3] Proper management of these compounds is essential for maintaining a safe and pleasant laboratory environment.

Frequently Asked Questions (FAQs)

Q1: Why do volatile thiols have such a strong and unpleasant odor?

A1: The potent odor of volatile thiols is due to the presence of the sulfhydryl (-SH) group.[4] The human nose is exceptionally sensitive to these sulfur-containing compounds.[1] This characteristic is utilized in applications such as the odorization of natural gas to warn of leaks.[1][4]

Q2: What are the primary health and safety concerns when working with volatile thiols?

A2: While the odor is the most immediate concern, exposure to high concentrations of volatile thiols can cause adverse health effects. These can include headaches, nausea, vomiting, and irritation of the eyes, nose, throat, and lungs.[5] Although the irritant effects often subside after moving to fresh air, prolonged or high-level exposure may lead to more severe issues.[5] It is crucial to always handle these chemicals in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8]

Q3: What are the most effective methods for neutralizing thiol odors?

A3: Oxidation is the most common and effective method for neutralizing thiol odors.[6][8] Oxidizing agents convert the volatile and malodorous thiols into less volatile and less odorous compounds like disulfides, sulfoxides, or sulfonic acids.[6][7][8] Common oxidizing agents used in the lab include sodium hypochlorite (bleach) and hydrogen peroxide.[6][9]

Q4: Can I dispose of thiol-containing waste down the drain?

A4: No, untreated thiol-containing waste should never be disposed of down the drain.[10] It must be treated as hazardous waste.[4][7] Before disposal, liquid waste containing thiols should be quenched with an oxidizing agent like bleach in a designated, properly labeled hazardous waste container.[4][7][8]

Troubleshooting Guide

This guide addresses common issues encountered when working with volatile thiols and provides step-by-step solutions.

Issue 1: A persistent thiol odor is present in the laboratory despite working in a fume hood.

Possible Causes:

  • Inadequate fume hood performance.

  • Improper handling techniques.

  • Contaminated equipment or work surfaces.

  • Improper waste segregation and storage.

Troubleshooting Steps:

  • Verify Fume Hood Functionality: Ensure the fume hood is certified and operating correctly. Check the sash height and airflow monitor. Keep the sash as low as possible during experiments.[6][8]

  • Review Handling Procedures:

    • Always handle volatile thiols deep within the fume hood.

    • Use the smallest possible quantities of the thiol.[6][8]

    • Perform liquid transfers using syringes or cannulas to minimize volatilization. Avoid pouring or pipetting open to the air.[6][8]

  • Decontaminate Surfaces and Equipment: Thoroughly wipe down all surfaces inside the fume hood with a bleach solution.[6] All glassware and equipment that came into contact with thiols should be immediately quenched and cleaned.[7][8][11]

  • Check Waste Containers: Ensure all thiol-contaminated waste is stored in clearly labeled, sealed containers.[4][7] Solid waste like gloves and paper towels should be double-bagged and placed in a designated hazardous waste container.[4][9]

Issue 2: The odor becomes more intense during the reaction work-up.

Possible Cause:

  • Volatilization of thiols during extraction, concentration, or filtration steps.

Troubleshooting Steps:

  • Utilize a Scrubber or Trap: When performing operations under reduced pressure, such as with a rotary evaporator or vacuum filtration, it is crucial to use a trap to capture the volatile thiols before they enter the vacuum pump and exhaust into the lab.[6][7][8][10] A bleach trap is a common and effective solution.

  • Maintain a Closed System: Keep flasks and containers covered as much as possible during the work-up process.[10]

Issue 3: Glassware and equipment retain a strong thiol odor even after cleaning.

Possible Cause:

  • Incomplete oxidation of residual thiols.

Troubleshooting Steps:

  • Proper Decontamination Protocol: Immediately after use, rinse all contaminated glassware and equipment with a compatible solvent and then immerse them in a bleach bath within the fume hood.[7][8][11]

  • Sufficient Soaking Time: Allow the glassware to soak in the bleach solution for an extended period, potentially overnight, to ensure complete oxidation of the thiols.[4][6][8] The formation of a white solid can indicate thiol oxidation.[10]

  • Thorough Final Cleaning: After the bleach soak, rinse the glassware thoroughly with water before proceeding with standard laboratory washing procedures.[10]

Data Presentation

Table 1: Odor Thresholds of Common Volatile Thiols

Thiol CompoundOdor Threshold in Air (parts per billion)Odor Description
Methanethiol< 0.002Rotten Cabbage
Ethanethiol0.00026Natural Gas Odorant
1-Propanethiol0.00076Oniony
2-Propanethiol0.00011Skunky
Benzenethiol1.5Garlic-like

Data compiled from various sources.[1][5] Note that these values can vary depending on the individual's olfactory sensitivity.

Experimental Protocols

Protocol 1: Setting Up a Bleach Trap for Odor Control

Objective: To effectively capture and neutralize volatile thiols from a reaction or evaporation setup.

Materials:

  • Two gas washing bottles or bubblers

  • Tubing (chemically resistant)

  • Commercial bleach (sodium hypochlorite solution, ~5-6%)

  • Potassium hydroxide (KOH) solution (optional, for neutralizing acidic byproducts)

  • Ice bath (optional, for highly exothermic reactions)

Procedure:

  • Assembly: Connect the outlet of your reaction apparatus (e.g., condenser, vacuum flask) to the inlet of the first gas washing bottle using tubing. This first bottle should remain empty to act as a safety trap to prevent backflow.

  • Bleach Scrubber: Connect the outlet of the empty trap to the inlet of the second gas washing bottle. Fill this second bottle with a sufficient amount of bleach solution to ensure the gas stream will bubble through it.

  • Optional Base Trap: For reactions that may generate acidic gases (e.g., HCl from the oxidation of certain thiols with bleach), a third trap containing a potassium hydroxide solution can be connected after the bleach trap to neutralize these acidic byproducts.[8]

  • Venting: The final outlet should be directed towards the back of the fume hood.

  • Cooling (if necessary): For large-scale reactions or highly concentrated thiol streams, the oxidation reaction in the bleach trap can be exothermic. In such cases, place the bleach trap in an ice bath to maintain its efficiency.[6]

Protocol 2: Decontamination of Thiol-Contaminated Glassware

Objective: To safely and effectively remove residual thiol odors from laboratory glassware.

Materials:

  • Designated plastic tub or bucket

  • Commercial bleach

  • Water

  • Personal Protective Equipment (gloves, safety glasses, lab coat)

Procedure:

  • Prepare Bleach Bath: In a designated plastic tub located inside a fume hood, prepare a 1:1 mixture of commercial bleach and water.[10][11]

  • Initial Rinse: Immediately after use, rinse the thiol-contaminated glassware with a small amount of a compatible organic solvent (e.g., acetone) to remove the bulk of the material. Dispose of this rinse solvent as hazardous waste.

  • Immersion: Carefully place the rinsed glassware into the bleach bath, ensuring it is fully submerged.

  • Soaking: Allow the glassware to soak for at least one hour, or preferably overnight, to ensure complete oxidation of the thiols.[10][11]

  • Final Cleaning: Remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with your standard laboratory glassware cleaning procedure.

  • Bleach Bath Maintenance: The bleach bath can be reused, but should be replaced if a strong odor persists or a significant amount of solid precipitate forms.[10] Dispose of the used bleach solution according to your institution's hazardous waste guidelines.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_trap Set Up Bleach Trap (if applicable) prep_hood->prep_trap run_reaction Run Reaction with Volatile Thiol prep_trap->run_reaction workup Perform Work-up (e.g., extraction, evaporation) run_reaction->workup quench_waste Quench Liquid Waste with Bleach workup->quench_waste decon_glassware Decontaminate Glassware in Bleach Bath workup->decon_glassware dispose_waste Dispose of all Waste as Hazardous Waste quench_waste->dispose_waste decon_glassware->dispose_waste

Caption: Experimental workflow for handling volatile thiols.

troubleshooting_workflow action_node action_node start_node start_node end_node end_node start Persistent Thiol Odor Detected in Lab check_hood Is the fume hood operating correctly? start->check_hood check_handling Are proper handling techniques being used? check_hood->check_handling Yes fix_hood Certify/Repair Hood Adjust Sash Height check_hood->fix_hood No check_surfaces Are work surfaces and equipment contaminated? check_handling->check_surfaces Yes review_sops Review and Reinforce Safe Handling SOPs check_handling->review_sops No check_waste Is waste properly contained? check_surfaces->check_waste No decontaminate Decontaminate all Surfaces with Bleach check_surfaces->decontaminate Yes manage_waste Seal and Properly Dispose of Waste check_waste->manage_waste No resolved Odor Resolved check_waste->resolved Yes fix_hood->check_handling review_sops->check_surfaces decontaminate->check_waste manage_waste->resolved

Caption: Troubleshooting logic for a persistent thiol odor.

References

Technical Support Center: Enhancing Aqueous Solubility of Penta-2,4-diene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Penta-2,4-diene-1-thiol in aqueous solutions. The following information is designed to offer practical guidance and experimental protocols to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low solubility in aqueous solutions?

This compound possesses a five-carbon hydrocarbon backbone with two double bonds, making it a predominantly non-polar molecule.[1][2] While the thiol (-SH) group introduces a small degree of polarity, the hydrophobic nature of the hydrocarbon chain dominates, leading to poor solubility in polar solvents like water. This is a common characteristic of hydrophobic compounds.[3][4]

Q2: What are the primary strategies for increasing the aqueous solubility of this compound?

Several established methods can be employed to enhance the solubility of hydrophobic compounds.[5][6][7][8][9][10][11] These include:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous solution.[4][8][12][13][14]

  • pH Adjustment: Modifying the pH of the solution to ionize the thiol group.[7][8][9][11]

  • Use of Surfactants (Micellar Solubilization): Incorporating surfactants to form micelles that encapsulate the hydrophobic compound.[3][15][16][17][18]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes with the molecule.[6][7][19][20][21][22][23]

  • Lipid-Based Formulations: Dissolving the compound in lipids or self-emulsifying systems.[5][7]

Q3: How does a co-solvent system work to improve solubility?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][12][13][14] This reduction in polarity decreases the interfacial tension between the hydrophobic solute (this compound) and the aqueous environment, thereby increasing its solubility.[4] Commonly used co-solvents in research settings include ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).[13][24]

Q4: Can pH adjustment effectively increase the solubility of this compound?

Yes, pH adjustment can be an effective strategy. Thiols are weakly acidic and can be deprotonated to form thiolate anions (-S⁻) at basic pH. This ionization increases the polarity of the molecule, enhancing its solubility in water.[25][26] However, the stability of the thiol group at different pH values should be considered, as some thiols can be susceptible to oxidation, especially at higher pH.[26]

Q5: What is micellar solubilization and how can it be applied?

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles in aqueous solutions.[18] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like this compound can be encapsulated within the hydrophobic core, effectively "dissolving" them in the aqueous medium.[3][15][16] Non-ionic surfactants are often preferred in pharmaceutical applications due to their lower toxicity.[18]

Q6: How do cyclodextrins enhance the solubility of hydrophobic compounds?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate hydrophobic molecules, or parts of molecules, within their cavity, forming a water-soluble inclusion complex.[6][7][19][22][23] This complex effectively shields the hydrophobic compound from the aqueous environment, leading to a significant increase in its apparent water solubility.[20]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution upon addition to an aqueous buffer.

Possible Cause: The aqueous buffer does not have sufficient solubilizing capacity for the concentration of this compound being used.

Troubleshooting Steps:

  • Decrease the Concentration: The simplest first step is to try a lower concentration of this compound.

  • Introduce a Co-solvent:

    • Start by preparing a concentrated stock solution of your compound in a water-miscible organic solvent such as DMSO or ethanol.

    • Add the stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Be mindful of the final concentration of the co-solvent, as it may affect your experimental system. It is advisable to keep the final co-solvent concentration below 1% (v/v) if possible.

  • Particle Size Reduction: For solid forms of the compound, reducing the particle size can increase the dissolution rate.[4][7][9][10][11][23][27][28] This can be achieved through techniques like micronization.[8][9][23][28]

Issue 2: The use of a co-solvent is interfering with the biological assay.

Possible Cause: The organic co-solvent is affecting the activity of enzymes, cells, or other biological components in the assay.

Troubleshooting Steps:

  • Test Alternative Co-solvents: Different co-solvents can have varying effects on biological systems. Consider testing less disruptive solvents like polyethylene glycol (PEG) or glycerin.[13]

  • Switch to a Surfactant-Based System:

    • Select a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween 80) or a Pluronic®.

    • Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.

    • Add this compound to the surfactant solution and mix thoroughly to allow for micellar encapsulation.

  • Employ Cyclodextrin Complexation:

    • This is often a highly biocompatible method.[20]

    • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility.[20]

    • Prepare a solution of the cyclodextrin in your buffer and then add the compound, allowing time for the inclusion complex to form.

Issue 3: Adjusting the pH to increase solubility leads to compound degradation.

Possible Cause: this compound may be unstable at the pH required for its ionization and solubilization. Thiols can be prone to oxidation, which is often accelerated at higher pH.

Troubleshooting Steps:

  • Optimize pH: Determine the lowest pH at which you achieve the desired solubility while minimizing degradation. This may require a systematic study across a pH range.

  • Use of Antioxidants: Include an antioxidant in your formulation to protect the thiol group from oxidation.

  • Inert Atmosphere: Prepare and handle the solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Consider Alternative Methods: If pH-induced degradation cannot be avoided, revert to non-pH-dependent methods like co-solvents, surfactants, or cyclodextrins.

Quantitative Data Summary

Solubilization MethodMechanism of ActionExpected Solubility ImprovementKey Considerations
Co-solvency Reduces solvent polarity.[8][12][14]Moderate to High (can be several orders of magnitude).[8]Potential for co-solvent to interfere with biological assays. Toxicity of the co-solvent.[12]
pH Adjustment Ionizes the thiol group to increase polarity.[8][9][11]Variable; depends on the pKa of the thiol.Compound stability at the required pH. Potential for precipitation if the buffer capacity is exceeded.[8]
Micellar Solubilization Encapsulation in the hydrophobic core of micelles.[3][15][16]High.Surfactant must be used above its CMC. Potential for surfactant to have biological effects.
Cyclodextrin Complexation Formation of a water-soluble inclusion complex.[6][7][19][22][23]High.Stoichiometry of the complex. Potential for competitive binding with other molecules.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent
  • Objective: To determine the effect of a co-solvent on the solubility of this compound.

  • Materials:

    • This compound

    • Co-solvent (e.g., DMSO, ethanol)

    • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

    • Vortex mixer

    • Spectrophotometer or HPLC for quantification

  • Methodology:

    • Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

    • Add an excess amount of this compound to each solution.

    • Vortex the samples vigorously for 2 minutes.

    • Equilibrate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with the appropriate solvent for analysis.

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

    • Plot the solubility of this compound as a function of the co-solvent concentration.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
  • Objective: To evaluate the effect of cyclodextrin on the aqueous solubility of this compound.

  • Materials:

    • This compound

    • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

    • Aqueous buffer

  • Methodology:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Follow steps 3-7 from Protocol 1.

    • Plot the solubility of this compound as a function of the HP-β-CD concentration. This is known as a phase-solubility diagram.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Solubilization Strategies cluster_evaluation Evaluation & Optimization start This compound Solubility Issue cosolvent Co-solvency (e.g., DMSO, Ethanol) start->cosolvent Try First ph_adjust pH Adjustment (to basic pH) start->ph_adjust surfactant Micellar Solubilization (e.g., Tween 80) start->surfactant cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin check_bioassay Check for Interference with Biological Assay cosolvent->check_bioassay check_stability Assess Compound Stability ph_adjust->check_stability surfactant->check_bioassay cyclodextrin->check_bioassay check_bioassay->cosolvent Interference (Try Alternative) check_bioassay->surfactant Interference (Try Alternative) check_bioassay->cyclodextrin Interference (Try Alternative) optimize Optimize Concentration & Formulation check_bioassay->optimize No Interference check_stability->cosolvent Degradation (Try Alternative) check_stability->surfactant Degradation (Try Alternative) check_stability->cyclodextrin Degradation (Try Alternative) check_stability->optimize Stable

Caption: A workflow for selecting a solubility enhancement method.

logical_relationship cluster_solutions Solubilization Mechanisms compound This compound (Hydrophobic) insoluble Low Solubility compound->insoluble water Aqueous Solution (Polar) water->insoluble cosolvent Co-solvent Reduces Water Polarity insoluble->cosolvent Addresses Polarity Mismatch surfactant Surfactant Micelle Encapsulates Compound insoluble->surfactant Sequesters from Water cyclodextrin Cyclodextrin Forms Inclusion Complex insoluble->cyclodextrin Shields from Water soluble Increased Apparent Solubility cosolvent->soluble surfactant->soluble cyclodextrin->soluble

Caption: Mechanisms for overcoming poor aqueous solubility.

References

Technical Support Center: Minimizing Disulfide Bond Formation in Thiol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reactivity of thiol groups presents both opportunities and challenges. The propensity of thiols to oxidize and form disulfide bonds can lead to unwanted side reactions, protein aggregation, and loss of biological activity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and minimize disulfide bond formation in your experiments.

Troubleshooting Guides

This section addresses common problems encountered during thiol-based reactions and provides step-by-step solutions.

Problem 1: Unwanted Disulfide Bond Formation During Thiol-Maleimide Conjugation

Symptoms:

  • Low conjugation efficiency.

  • Presence of homodimers of the thiol-containing molecule.

  • Heterogeneity in the final product.

Possible Causes and Solutions:

CauseSolution
Oxidation of thiols before conjugation Work in an oxygen-depleted environment by using degassed buffers and purging reaction vessels with an inert gas like argon or nitrogen.
Inappropriate pH of the reaction buffer Maintain the reaction pH between 6.5 and 7.5. While the thiol-maleimide reaction is most efficient at this range, higher pH values (above 8.0) increase the rate of disulfide formation.[1]
Presence of oxidizing contaminants Ensure all glassware is thoroughly cleaned and rinsed with deionized water. Use high-purity reagents and solvents.
Slow reaction kinetics allowing for oxidation Increase the concentration of the maleimide reagent to drive the reaction forward more quickly. A 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule is a good starting point.[1]

Troubleshooting Workflow:

G start Low Conjugation Efficiency or Unwanted Dimerization check_ph Is the reaction pH between 6.5 and 7.5? start->check_ph adjust_ph Adjust pH to 6.5-7.5 with a non-thiol buffer. check_ph->adjust_ph No check_oxygen Are you using degassed buffers and an inert atmosphere? check_ph->check_oxygen Yes adjust_ph->check_oxygen degas_buffers Degas all buffers and purge the reaction vessel with N2 or Ar. check_oxygen->degas_buffers No check_reagent_excess Is the maleimide reagent in sufficient excess? check_oxygen->check_reagent_excess Yes degas_buffers->check_reagent_excess increase_maleimide Increase the molar excess of the maleimide reagent. check_reagent_excess->increase_maleimide No check_reducing_agent Was a reducing agent used prior to conjugation and properly removed? check_reagent_excess->check_reducing_agent Yes increase_maleimide->check_reducing_agent improper_removal Ensure complete removal of reducing agents like DTT before adding the maleimide reagent. check_reducing_agent->improper_removal No success Problem Resolved check_reducing_agent->success Yes improper_removal->success

Troubleshooting workflow for thiol-maleimide conjugation.
Problem 2: Protein Aggregation During Purification or Storage

Symptoms:

  • Visible precipitation of the protein.

  • High molecular weight species observed on SDS-PAGE or size-exclusion chromatography.

  • Loss of protein activity.

Possible Causes and Solutions:

CauseSolution
Intermolecular disulfide bond formation Add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the purification and storage buffers.[2][3] Note that reduced glutathione is often not as effective and may even promote oxidation if it contains oxidized glutathione.[2][3]
Incorrect buffer pH or ionic strength Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI) to increase protein solubility.[4] Adjusting the salt concentration can also help to minimize aggregation.[4]
High protein concentration Work with lower protein concentrations whenever possible. If a high concentration is necessary, consider adding stabilizing excipients to the buffer.[4]
Freeze-thaw cycles Aliquot the protein into smaller, single-use volumes to avoid repeated freezing and thawing. The addition of cryoprotectants like glycerol can also mitigate aggregation during freezing.[4]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main factors that promote disulfide bond formation?

A1: The two primary factors are the pH of the environment and the presence of oxidizing agents. A higher (more alkaline) pH leads to the deprotonation of the thiol group to form a thiolate anion, which is more reactive and susceptible to oxidation. The presence of oxidants, including dissolved oxygen in buffers, metal ions, and other reactive oxygen species, directly facilitates the formation of disulfide bonds.

Q2: How can I prevent the oxidation of my thiol-containing compounds during storage?

A2: For short-term storage, keep the compound in a tightly sealed container at 2-8°C, and consider flushing the container with an inert gas before sealing. For longer-term storage, freezing at -20°C or -80°C is recommended. Using degassed, acidic buffers (pH < 6.5) can also help to slow down oxidation. The addition of a chelating agent like EDTA can help by sequestering metal ions that can catalyze oxidation.

Reducing Agents

Q3: What is the difference between DTT and TCEP, and when should I use each?

A3: Both DTT and TCEP are effective reducing agents, but they have key differences:

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-based reducing agent.Phosphine-based, thiol-free reducing agent.
Optimal pH Most effective at pH > 7.[5]Effective over a broad pH range (1.5-8.5).[5]
Odor Strong, unpleasant odor.Odorless.[5]
Stability Prone to air oxidation, especially in the presence of metal ions.[6][7]More resistant to air oxidation.[5]
Compatibility with Maleimides Reacts with maleimides and must be removed before conjugation.[6]Does not react with maleimides and does not need to be removed prior to conjugation.[5]

When to use DTT: DTT is a cost-effective choice for general reduction purposes, such as in SDS-PAGE sample buffers.[5] When to use TCEP: TCEP is ideal for applications where the presence of a thiol-containing reducing agent would interfere with subsequent steps, such as in maleimide conjugation reactions.[5] Its stability and effectiveness at lower pH also make it a versatile choice.[5]

Experimental Procedures

Q4: How can I quantify the number of free thiols in my protein sample?

A4: The most common method is the Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[8][9]

Q5: What is "disulfide scrambling" and how can I prevent it in my monoclonal antibody preparations?

A5: Disulfide scrambling is the rearrangement of native disulfide bonds in a protein, leading to incorrect pairing of cysteine residues.[10][11] This can result in misfolded, inactive proteins. To prevent this, it is crucial to maintain a slightly acidic pH (around 6.5) and a controlled redox environment during purification and storage.[12] Alkylating free thiols with reagents like N-ethylmaleimide (NEM) immediately after any reduction steps can also prevent scrambling.[11]

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Test

This protocol provides a method for determining the concentration of free sulfhydryl groups in a protein sample.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

  • DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.

  • Cysteine Standard: A series of known concentrations of L-cysteine in Reaction Buffer for generating a standard curve.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a blank by adding 50 µL of DTNB Solution to 950 µL of Reaction Buffer in a cuvette.

  • For the standards, add 50 µL of DTNB Solution to 950 µL of each cysteine standard concentration in separate cuvettes.

  • For the unknown sample, add 50 µL of DTNB Solution to 950 µL of the protein sample in a cuvette.

  • Mix the contents of each cuvette thoroughly and incubate at room temperature for 15 minutes.[9]

  • Measure the absorbance of each standard and the unknown sample at 412 nm, using the blank to zero the spectrophotometer.

  • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

  • Determine the concentration of free thiols in the unknown sample by interpolating its absorbance on the standard curve.

Protocol 2: Selective Reduction of Disulfide Bonds in an Antibody Fab Fragment

This protocol describes a method for the selective reduction of the disulfide bond linking the heavy and light chains of a Fab fragment using immobilized TCEP.[10]

Materials:

  • Fab fragment in a suitable buffer (e.g., PBS).

  • Immobilized TCEP disulfide reducing gel.

  • EDTA solution.

  • Alkylation reagent (e.g., N-ethylmaleimide) to cap the newly formed free thiols.

Procedure:

  • To the Fab fragment solution, add EDTA to a final concentration of 1 mM.

  • Add the immobilized TCEP reducing gel to the protein solution.

  • Incubate the mixture with gentle rotation at room temperature. The incubation time will need to be optimized for the specific antibody, but a time course of several hours is a good starting point.[10]

  • At various time points, take aliquots of the reaction and quench the reduction by removing the TCEP gel (e.g., by centrifugation).

  • Immediately add an alkylating agent to the supernatant to cap the free thiols and prevent re-oxidation.

  • Analyze the samples by non-reducing SDS-PAGE to determine the extent of reduction. The heavy and light chains will separate upon reduction.

Signaling Pathway Visualization

The Thioredoxin-Peroxiredoxin Redox Signaling Pathway

This pathway illustrates how a signal in the form of hydrogen peroxide (H₂O₂) is transduced through a series of thiol-disulfide exchange reactions, ultimately leading to the regulation of a target protein.

Thioredoxin_Peroxiredoxin_Pathway cluster_0 Peroxiredoxin Cycle cluster_1 Thioredoxin Cycle cluster_2 Target Protein Regulation H2O2 H₂O₂ (Signal) Peroxiredoxin_ox Peroxiredoxin (Oxidized) (Prx-S-S) H2O2->Peroxiredoxin_ox Oxidizes Thioredoxin_ox Thioredoxin (Oxidized) (Trx-S-S) Peroxiredoxin_ox->Thioredoxin_ox Reduces Prx Peroxiredoxin_red Peroxiredoxin (Reduced) (Prx-(SH)₂) Peroxiredoxin_red->Peroxiredoxin_ox Thioredoxin_red Thioredoxin (Reduced) (Trx-(SH)₂) Thioredoxin_ox->Thioredoxin_red Reduced by Thioredoxin_red->Peroxiredoxin_red TargetProtein_red Target Protein (Active) (Target-(SH)₂) Thioredoxin_red->TargetProtein_red Reduces Target TargetProtein_ox Target Protein (Inactive) (Target-S-S) TargetProtein_ox->TargetProtein_red NADPH NADPH ThioredoxinReductase Thioredoxin Reductase NADPH->ThioredoxinReductase NADP NADP⁺ ThioredoxinReductase->Thioredoxin_ox ThioredoxinReductase->NADP

The Thioredoxin-Peroxiredoxin signaling cascade.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Spectral Analysis of Penta-2,4-diene-1-thiol and Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the NMR Spectral Features of Penta-2,4-diene-1-thiol and its Structural Analogues.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, alongside experimentally determined data for commercially available structural analogues: trans-1,3-pentadiene and 1-pentanethiol. Due to the limited availability of experimental NMR data for this compound, predicted spectral data is presented for this compound. This guide is intended to serve as a valuable resource for the identification and characterization of this and similar conjugated diene thiols.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for trans-1,3-pentadiene and 1-pentanethiol. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Predicted) H13.25d7.5
H25.80dt15.0, 7.5
H36.20m-
H46.35m-
H55.10d10.0
H5'5.25d17.0
SH1.35t7.8
trans-1,3-Pentadiene (Experimental) *H11.75d6.5
H25.65m-
H36.25m-
H46.05m-
H55.00d10.0
H5'5.15d17.0
1-Pentanethiol (Experimental) H12.52q7.3
H21.58p7.3
H31.38m-
H41.31m-
H50.90t7.3
SH1.29t7.8

Table 2: ¹³C NMR Spectral Data

CompoundCarbonChemical Shift (δ, ppm)
This compound (Predicted) C128.5
C2130.0
C3128.0
C4135.0
C5117.0
trans-1,3-Pentadiene (Experimental) *C118.2
C2129.0
C3132.8
C4137.4
C5115.3
1-Pentanethiol (Experimental) C124.8
C233.7
C331.0
C422.4
C513.9

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of volatile and potentially reactive thiols and dienes.

Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds. For compounds that may be sensitive to acidic impurities in CDCl₃, it is recommended to use CDCl₃ that has been passed through a short plug of basic alumina. Alternatively, other deuterated solvents such as benzene-d₆, acetone-d₆, or dimethyl sulfoxide-d₆ can be used depending on the solubility of the analyte.

  • Concentration: Prepare a solution of the analyte at a concentration of approximately 5-20 mg/mL in the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg/mL) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. A small amount (0.03-0.05% v/v) is added to the NMR tube.

  • Handling of Volatile and Air-Sensitive Compounds: Due to the volatility and potential for oxidation of thiols and dienes, it is recommended to prepare the NMR sample in a glovebox under an inert atmosphere (e.g., nitrogen or argon). The use of a J. Young NMR tube or a standard NMR tube sealed with a tight-fitting cap and wrapped with Parafilm is advised to prevent evaporation and degradation of the sample.

NMR Spectrometer and Parameters:

  • Instrumentation: Spectra should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate.

    • Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-5 seconds should be used.

    • Number of Scans: For a moderately concentrated sample, 16-64 scans are usually sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 200-240 ppm is required to cover the full range of carbon chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Visualizations

The following diagrams illustrate the structure of this compound with atom numbering for NMR assignment and a typical workflow for NMR spectral analysis.

structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 S S C1->S H1 H1 C1->H1 C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 H5 H5 C5->H5 H5_prime H5' C5->H5_prime SH SH S->SH

Caption: Structure of this compound with Atom Numbering.

workflow cluster_workflow NMR Analysis Workflow A Sample Preparation (Solvent, Concentration, Standard) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Multiplicity, Integration, Coupling Constants) C->D E Structure Elucidation / Comparison D->E

Caption: General Workflow for NMR Spectral Analysis.

In-Depth Analysis of Penta-2,4-diene-1-thiol and its Derivatives by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry-based analytical approaches for Penta-2,4-diene-1-thiol and its derivatives. This document outlines detailed experimental protocols, presents comparative data, and discusses alternative analytical methodologies, offering a foundational resource for the characterization of this reactive unsaturated thiol.

This compound is a volatile organosulfur compound of interest due to its conjugated diene system and reactive thiol group. Accurate and sensitive analysis is crucial for understanding its role in various chemical and biological systems. Gas chromatography-mass spectrometry (GC-MS) stands as the primary analytical technique for such volatile compounds. This guide delves into the mass spectral characteristics of this compound, provides a detailed experimental protocol for its analysis, and compares its analytical performance with relevant alternatives.

Predicted Mass Spectrum and Fragmentation Pattern of this compound

Due to the lack of a publicly available mass spectrum for this compound, a predicted spectrum and fragmentation pathway have been constructed based on the known mass spectrometric behavior of thiols and conjugated dienes. The molecular ion peak is expected at m/z 100, corresponding to its molecular weight. Key fragmentation pathways are anticipated to involve the loss of the thiol group, cleavage of the carbon-sulfur bond, and fragmentation of the diene chain.

Table 1: Predicted Mass Spectral Data for this compound

m/z Predicted Fragment Ion Proposed Structure Relative Abundance
100[C5H8S]+•Molecular IonModerate
67[C5H7]+Loss of •SHHigh
65[C5H5]+Loss of •SH and H2Moderate
41[C3H5]+Allyl CationHigh
39[C3H3]+Propargyl CationModerate
33[SH]+Thiol CationLow

Below is a visual representation of the predicted fragmentation pathway.

This compound Fragmentation Predicted Fragmentation Pathway of this compound M [C5H8S]+• m/z = 100 Molecular Ion F1 [C5H7]+ m/z = 67 M->F1 - •SH F3 [C3H5]+ m/z = 41 M->F3 β-cleavage F5 [SH]+ m/z = 33 M->F5 α-cleavage F2 [C5H5]+ m/z = 65 F1->F2 - H2 F4 [C3H3]+ m/z = 39 F3->F4 - H2

Caption: Predicted Fragmentation of this compound.

Comparison with Alternative Compounds

To provide context for the mass spectral behavior of this compound, a comparison with structurally related compounds is essential. Allyl mercaptan (2-propene-1-thiol) and 1,3-butadiene are chosen as comparators, representing the thiol and conjugated diene moieties, respectively.

Table 2: Comparison of Key Mass Spectral Fragments

Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragment Ions (m/z)
This compound (Predicted)1006765, 41, 39
Allyl Mercaptan[1]747441, 39
1,3-Butadiene543953, 52, 51, 50, 27

The predicted spectrum of this compound shows a prominent peak at m/z 67, corresponding to the loss of the thiol radical, which is a common fragmentation pathway for thiols. The presence of fragments at m/z 41 and 39 is consistent with the fragmentation of the conjugated diene system, as seen in the mass spectrum of 1,3-butadiene. Allyl mercaptan, a simpler unsaturated thiol, exhibits a strong molecular ion peak and a base peak at m/z 41 (allyl cation), which is also expected to be a significant fragment for this compound.[1]

Experimental Protocol: GC-MS Analysis of Volatile Thiols

This section provides a detailed methodology for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Objective: To extract and concentrate volatile thiols from a sample matrix.

  • Materials:

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

    • SPME fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

    • Heater/stirrer or water bath.

  • Procedure:

    • Place a known amount of the sample (e.g., 5 mL of a liquid sample or 1 g of a solid sample) into a headspace vial.

    • For liquid samples, addition of salt (e.g., NaCl to 20% w/v) can improve the extraction efficiency of polar volatiles.

    • Seal the vial tightly.

    • Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes) at the same temperature.

    • Retract the fiber into the needle and immediately introduce it into the GC injection port for desorption.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Injection Port: Splitless mode, temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 150 °C at 5 °C/min.

      • Ramp to 250 °C at 15 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-350.

Below is a workflow diagram for the GC-MS analysis.

GC-MS Workflow Experimental Workflow for GC-MS Analysis of Volatile Thiols cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Equilibrate Equilibration (Heating & Agitation) Sample->Equilibrate Extract HS-SPME Extraction Equilibrate->Extract Desorption Thermal Desorption in GC Injector Extract->Desorption Separation Chromatographic Separation Desorption->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Analysis Data Analysis (Spectrum Interpretation) Detection->Analysis

Caption: GC-MS Analysis Workflow.

Alternative Analytical Methodologies

While GC-MS is the most common technique for volatile thiols, other methods can be employed, particularly when dealing with complex matrices or when derivatization is preferred.

1. Derivatization followed by GC-MS

To improve chromatographic properties and detection limits, thiols can be derivatized prior to GC-MS analysis. Common derivatizing agents include:

  • Pentafluorobenzyl bromide (PFBBr): Reacts with the thiol group to form a stable, electron-capturing derivative suitable for analysis by GC with an electron capture detector (ECD) or MS.

  • N-ethylmaleimide (NEM): Reacts specifically with thiols, increasing their molecular weight and improving chromatographic peak shape.

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For less volatile thiol derivatives or when analyzing complex liquid samples, HPLC-MS/MS offers a powerful alternative. This technique provides high selectivity and sensitivity. Thiols are typically derivatized to introduce a chromophore for UV detection or a readily ionizable group for mass spectrometry.

Table 3: Comparison of Analytical Methods

Method Advantages Disadvantages Typical Applications
Direct GC-MS Simple, direct analysis of volatiles.Potential for poor peak shape for some thiols; lower sensitivity for trace levels.Analysis of relatively high concentration volatile thiols in simple matrices.
Derivatization-GC-MS Improved chromatography; enhanced sensitivity and selectivity.Additional sample preparation step; potential for side reactions.Trace analysis of thiols in complex matrices like food and environmental samples.
HPLC-MS/MS High selectivity and sensitivity; suitable for less volatile derivatives.Requires derivatization for most volatile thiols; more complex instrumentation.Analysis of thiols in biological fluids and other complex liquid samples.

References

A Comparative Analysis of Penta-2,4-diene-1-thiol and Other Diene Thiols for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Penta-2,4-diene-1-thiol and other diene thiols, focusing on their chemical properties, reactivity, and potential biological activities relevant to drug discovery and development. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes information on structurally related compounds to provide valuable insights for researchers in the field.

Chemical Properties and Reactivity

This compound is a conjugated diene thiol with the chemical formula C5H8S. Its structure, featuring a thiol group attached to a conjugated diene system, suggests a unique reactivity profile, combining the characteristics of both functional groups. The conjugated diene system makes it susceptible to reactions like Diels-Alder and Michael additions, while the thiol group can participate in nucleophilic attacks and thiol-ene reactions.[1][2]

The reactivity of diene thiols is influenced by factors such as the substitution pattern on the diene and the electronic properties of the thiol group. Electron-donating groups on the diene can increase its reactivity in electrophilic additions, while electron-withdrawing groups on the thiol can enhance its acidity and nucleophilicity in certain reactions.[3]

Table 1: General Comparison of Diene Thiol Reactivity

Diene Thiol TypeGeneral Reactivity CharacteristicsPotential Applications in Synthesis
This compound (Conjugated) Susceptible to both 1,2- and 1,4-addition reactions. Can act as a diene in Diels-Alder reactions. The thiol group can undergo radical or nucleophilic addition to alkenes (thiol-ene reaction).[4]Building block for cyclic and heterocyclic structures. Precursor for thioether synthesis.
Non-conjugated Diene Thiols The two double bonds react independently. The thiol group reactivity is similar to other aliphatic thiols.Used in polymerization and surface modification.
Substituted Diene Thiols Reactivity is influenced by the nature and position of substituents. Electron-withdrawing groups on the diene can decrease its reactivity in electrophilic additions.Fine-tuning of reactivity for specific synthetic targets.

Potential Biological Activities

Antioxidant Activity

Thiols are known for their antioxidant properties, acting as radical scavengers.[5] A comparative study on the antioxidant activity of cysteamine, captopril, and mercaptoethanol demonstrated that their efficacy can vary depending on the specific assay conditions.[5] It is plausible that diene thiols, including this compound, would also exhibit antioxidant activity due to the presence of the thiol group.

Table 2: Comparative Antioxidant Activity of Selected Thiols (Illustrative)

CompoundAssayAntioxidant Capacity (Relative)Reference
CysteamineHydroxyl radical scavenging (without DTPA)High[5]
CaptoprilHydroxyl radical scavenging (with DTPA)High[5]
MercaptoethanolSuperoxide anion scavengingLow[5]
This compoundNot ReportedHypothesized to have antioxidant potential

Note: This table is for illustrative purposes to show the type of comparative data available for other thiols.

Anti-inflammatory Activity

Several sulfur-containing compounds, such as those found in garlic (e.g., ajoene), have demonstrated potent anti-inflammatory effects.[6] These compounds often exert their action by modulating key inflammatory pathways, such as the NF-κB signaling cascade.[6][7] The inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[6][7] Given the structural similarities, it is conceivable that this compound and other diene thiols could exhibit similar anti-inflammatory properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not extensively documented in the available literature. However, general procedures for the synthesis of substituted 1,3-butadienes and for conducting antioxidant and anti-inflammatory assays can be adapted.

General Synthesis of Substituted 1,3-Butadiene-1-thiols

A general method for synthesizing thio-substituted 1,3-butadienes involves the reaction of a polychlorinated 1,3-butadiene with a thiol in the presence of a base.[1][8]

Reaction:

2H-1,1,3,4,4-pentachloro-1,3-butadiene + R-SH --(Base, Solvent)--> Thio-substituted-1,3-butadiene

Procedure:

  • Dissolve the polychlorinated 1,3-butadiene in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of the desired thiol (R-SH).

  • Add a base (e.g., NaOH) to facilitate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product using column chromatography.[1]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay is commonly used to screen for the anti-inflammatory activity of compounds.

Procedure:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After a 24-hour incubation period, measure the amount of nitric oxide produced in the cell culture supernatant using the Griess reagent.

  • A decrease in NO production compared to the LPS-stimulated control indicates potential anti-inflammatory activity.[9][10]

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the radical scavenging ability of a compound.

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., methanol).

  • Mix the test compound solution with a methanolic solution of DPPH.

  • Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (around 517 nm).

  • A decrease in absorbance compared to the DPPH control solution indicates radical scavenging activity.[11][12]

Visualizations

Signaling Pathway: NF-κB Inhibition by Sulfur-Containing Compounds

NF_kappa_B_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) Nucleus Nucleus NFkappaB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription NFkappaB->Gene Induces DieneThiol Diene Thiols DieneThiol->IKK Inhibits

Caption: Proposed mechanism of NF-κB inhibition by diene thiols.

Experimental Workflow: Screening for Bioactivity

Experimental_Workflow Compound Diene Thiol (e.g., this compound) Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Compound->AntiInflammatory DataAnalysis Data Analysis (IC50, EC50) Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: General workflow for screening the bioactivity of diene thiols.

Conclusion

This compound and other diene thiols represent a class of compounds with interesting chemical reactivity and potential for biological applications. While specific experimental data on this compound is scarce, the known properties of related sulfur-containing and conjugated systems suggest that these molecules could be valuable leads in the development of new antioxidant and anti-inflammatory agents. Further research is warranted to synthesize and evaluate a broader range of diene thiols to establish clear structure-activity relationships and unlock their full therapeutic potential.

References

Comparative Reactivity Analysis of Penta-2,4-diene-1-thiol and Other Alkene Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of Penta-2,4-diene-1-thiol with other structurally relevant alkene thiols. The information presented herein is intended to assist researchers in understanding the chemical behavior of these compounds, particularly in the context of biological systems and drug development.

Introduction

Alkene thiols are a class of organic compounds characterized by the presence of both a thiol (-SH) group and a carbon-carbon double bond. Their dual functionality allows them to participate in a variety of chemical reactions, most notably thiol-ene "click" reactions and Michael additions. The reactivity of these compounds is of significant interest in fields such as materials science, bioconjugation, and pharmacology. This compound, with its conjugated diene system, presents a unique electronic structure that influences its reactivity profile compared to simpler alkene thiols. This guide will delve into a comparative analysis of their reactivity, supported by available experimental data and detailed methodologies.

Reactivity Overview

The reactivity of alkene thiols is primarily governed by two competing reaction mechanisms:

  • Radical-mediated Thiol-Ene Reaction: This reaction proceeds via a free radical mechanism, often initiated by light or a radical initiator. A thiyl radical adds across the double bond, followed by a chain transfer step. This reaction is generally not limited to electron-deficient alkenes.

  • Nucleophilic Michael Addition: This reaction involves the nucleophilic attack of a thiolate anion on an electron-deficient alkene (a Michael acceptor). The presence of an electron-withdrawing group conjugated with the double bond is crucial for this reaction to proceed efficiently.

The conjugated diene system in this compound allows for the delocalization of π-electrons, which can influence the rates and regioselectivity of both radical and nucleophilic additions.

Quantitative Reactivity Data

Direct quantitative kinetic data for the reaction of this compound is scarce in the current literature. To provide a comparative framework, this guide presents data for the reaction of glutathione (a biologically relevant tripeptide containing a thiol group) with various α,β-unsaturated carbonyl compounds, which are analogous in their electrophilic nature to the alkene moiety in alkene thiols undergoing Michael addition.

Electrophilic AlkeneThiolSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reaction Type
Nitroalkene derivatives of oleic acidGlutathione183Michael Addition
Nitroalkene derivatives of linoleic acidGlutathione355Michael Addition
Various α,β-unsaturated aldehydesGlutathioneVaries over 3 orders of magnitudeMichael Addition
Various α,β-unsaturated ketones and estersGlutathioneVaries over a wide rangeMichael Addition
MaleimidesThiols100 - 1000Michael Addition

Note: The reactivity of α,β-unsaturated carbonyl compounds with thiols is highly dependent on the specific structure of the electrophile.[1][2] Generally, aldehydes are more reactive than ketones and esters.[2] The rate of the thiol-Michael addition is also influenced by the pKa of the thiol, with more acidic thiols often exhibiting faster reaction rates.[3]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for studying the reactivity of alkene thiols.

Protocol 1: Monitoring Thiol-Ene Reactions by in-situ Photoreactor-NMR Spectroscopy

This method allows for the real-time monitoring of radical-mediated thiol-ene reactions.

Objective: To determine the kinetic parameters of the photoinitiated reaction between an alkene thiol and an ene.

Materials:

  • Alkene thiol (e.g., this compound)

  • Alkene (e.g., N-vinylpyrrolidone)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • In-situ photoreactor for NMR spectrometer

Procedure:

  • Prepare a stock solution of the alkene thiol, alkene, and photoinitiator in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum to determine the initial concentrations of the reactants.

  • Place the NMR tube in the in-situ photoreactor within the NMR spectrometer.

  • Initiate the reaction by turning on the UV lamp of the photoreactor.

  • Acquire ¹H NMR spectra at regular time intervals to monitor the decrease in the signals of the reactants and the appearance of the product signals.

  • Integrate the relevant peaks to determine the concentration of reactants and products at each time point.

  • Plot the concentration data versus time to determine the reaction order and calculate the rate constant.

Protocol 2: Kinetic Analysis of Thiol-Michael Addition by UV-Vis Spectroscopy

This method is suitable for following the reaction of a thiol with a Michael acceptor that has a distinct UV-Vis chromophore.

Objective: To determine the second-order rate constant for the Michael addition of a thiol to an α,β-unsaturated carbonyl compound.

Materials:

  • Alkene thiol

  • α,β-Unsaturated carbonyl compound (e.g., a chromophoric dienone)

  • Buffer solution of desired pH

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Prepare stock solutions of the alkene thiol and the α,β-unsaturated carbonyl compound in the buffer.

  • Equilibrate the solutions to the desired reaction temperature.

  • In a quartz cuvette, mix the solutions of the thiol and the carbonyl compound, ensuring pseudo-first-order conditions (i.e., one reactant in large excess).

  • Immediately start monitoring the change in absorbance at the wavelength corresponding to the maximum absorbance of the chromophoric reactant.

  • Record the absorbance data at regular time intervals until the reaction is complete.

  • Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').

  • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the reactant in excess.

Signaling Pathway and Reactivity

The reactivity of alkene thiols, particularly their susceptibility to Michael addition, is highly relevant in biological contexts. Endogenous α,β-unsaturated carbonyl compounds, such as 4-hydroxynonenal (HNE), are produced during lipid peroxidation and can act as signaling molecules. These electrophilic species can covalently modify nucleophilic residues, such as cysteine, in proteins, thereby altering their function. This process, known as "covalent modification" or "Michael addition," can impact various signaling pathways.[4][5]

One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a central role in cellular processes like proliferation, differentiation, and apoptosis.[6][7][8] Electrophilic stress, including that induced by compounds like HNE, can activate the MAPK pathway.[9] The covalent modification of key proteins within this pathway by electrophiles can lead to a sustained activation or inhibition of signaling, contributing to various physiological and pathological outcomes.

MAPK_Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cascade MAPK Cascade cluster_response Cellular Response cluster_modification Covalent Modification by Conjugated Alkene Thiols Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response_Node Proliferation, Differentiation, Apoptosis Transcription_Factors->Cellular_Response_Node Alkene_Thiol This compound (or other reactive thiols) Protein_Target Signaling Protein (e.g., Kinase, Phosphatase) Alkene_Thiol->Protein_Target Michael Addition Modified_Protein Covalently Modified Protein (Altered Function) Protein_Target->Modified_Protein Modified_Protein->MEK Modulation

The diagram above illustrates how a reactive alkene thiol, such as this compound, can covalently modify a protein within the MAPK signaling cascade through a Michael addition reaction. This modification can alter the protein's function, leading to a modulation of the downstream signaling and ultimately affecting cellular responses.

Conclusion

This compound, by virtue of its conjugated diene system, is expected to exhibit distinct reactivity compared to non-conjugated alkene thiols. While direct kinetic data is limited, comparisons with structurally related compounds suggest that it will readily participate in both radical-mediated thiol-ene reactions and nucleophilic Michael additions. The latter is particularly relevant in biological systems where it can covalently modify proteins and influence cellular signaling pathways such as the MAPK cascade. Further experimental investigation is warranted to fully elucidate the quantitative reactivity of this compound and its potential as a tool in chemical biology and drug development.

References

A Researcher's Guide to Purity Analysis: GC-MS vs. The Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a compound is a critical step in the journey from discovery to market. The choice of analytical technique for this crucial assessment can significantly impact the accuracy, sensitivity, and efficiency of the results. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other common methods for purity analysis, supported by experimental data and detailed protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] Its high sensitivity and specificity make it an invaluable tool for detecting and quantifying impurities, even at trace levels.[2] However, it is not a one-size-fits-all solution. This guide will objectively compare the performance of GC-MS with High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Titrimetry, providing the necessary information to make an informed decision for your specific analytical needs.

Performance Comparison of Analytical Techniques for Purity Analysis

The selection of an appropriate analytical technique hinges on various factors, including the nature of the analyte, the required sensitivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of GC-MS and its alternatives.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyTitrimetry
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, size, or charge in a liquid mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the volume of a reagent of known concentration that reacts with the analyte.[3]
Applicability Volatile and semi-volatile, thermally stable compounds.Wide range of non-volatile and thermally labile compounds.Soluble compounds with NMR-active nuclei (e.g., ¹H, ¹³C).Compounds that undergo a specific and complete chemical reaction.
Limit of Detection (LOD) pg - ngng - µgµg - mgmg
Limit of Quantitation (LOQ) ng - µgµg - mgmgmg
Precision HighHighHigh (with qNMR)Moderate to High
Accuracy HighHighHigh (with qNMR)High
Analysis Time Minutes to an hourMinutes to an hourMinutesMinutes
Strengths High sensitivity and selectivity, excellent for complex mixtures, provides structural information.[2]Broad applicability, well-established for pharmaceutical analysis.Provides detailed structural information, non-destructive, absolute quantification (qNMR).Low cost, simple instrumentation, fast for specific applications.[4]
Limitations Not suitable for non-volatile or thermally labile compounds, may require derivatization.Lower resolution than GC for some applications, detector response can be variable.Lower sensitivity than MS-based methods, can be complex to interpret for mixtures.Limited to specific reactions, less selective, can be affected by interfering substances.[4]

Visualizing the Workflow and Decision-Making Process

To better understand the practical application of GC-MS and the selection process for a purity analysis method, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making tree.

GCMS_Workflow GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (if necessary) Dissolution->Derivatization Filtration Filtration Derivatization->Filtration Injection Injection into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole, ToF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Purity_Calculation Purity Calculation Quantification->Purity_Calculation

Caption: A typical workflow for purity analysis using GC-MS.

Purity_Analysis_Decision_Tree Decision Tree for Purity Analysis Method Selection Start Start: Purity Analysis Required Volatile Is the compound volatile and thermally stable? Start->Volatile Complex_Mixture Is it a complex mixture with trace impurities? Volatile->Complex_Mixture Yes Non_Volatile Is the compound non-volatile or thermally labile? Volatile->Non_Volatile No GC_MS Use GC-MS Complex_Mixture->GC_MS Yes Structural_Info Is detailed structural information of the main component required? Complex_Mixture->Structural_Info No HPLC Use HPLC Non_Volatile->HPLC Yes Non_Volatile->Structural_Info No NMR Use NMR (qNMR for quantification) Structural_Info->NMR Yes Specific_Reaction Is there a specific, fast, and complete reaction for the analyte? Structural_Info->Specific_Reaction No Titration Use Titration Specific_Reaction->Titration Yes Other Consider other techniques Specific_Reaction->Other No

Caption: A decision tree to guide the selection of an analytical method for purity analysis.

Experimental Protocols

To provide a practical context, this section details two experimental protocols for purity analysis using GC-MS.

Purity Analysis of Ibuprofen

This protocol describes the determination of ibuprofen purity in a raw material sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the ibuprofen sample into a 10 mL volumetric flask.

    • Dissolve the sample in and dilute to volume with methanol.

    • Prepare a derivatizing agent by mixing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a 99:1 ratio.

    • Transfer 100 µL of the sample solution to a vial and add 100 µL of the derivatizing agent.

    • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the peak corresponding to the trimethylsilyl ester of ibuprofen based on its retention time and mass spectrum.

    • Integrate the peak area of the ibuprofen derivative and all impurity peaks.

    • Calculate the purity of ibuprofen using the area percent method, assuming equal response factors for all components.

Purity and Authenticity Analysis of Essential Oils

This protocol is designed to determine the chemical composition and identify any adulterants in essential oil samples.[5][6]

Methodology:

  • Sample Preparation:

    • Dilute the essential oil sample in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 1% (v/v).

    • For volatile components, headspace analysis can be employed.

  • GC-MS Conditions:

    • Gas Chromatograph: Thermo Fisher TRACE 1310 GC or equivalent.

    • Mass Spectrometer: ISQ QD Single Quadrupole MS or equivalent.

    • Column: TG-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 1:50.

    • Oven Temperature Program: Start at 60°C, hold for 5 minutes, then ramp to 240°C at a rate of 4°C/min, and hold for 10 minutes.

    • MSD Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 200°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the individual components of the essential oil by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • Confirm the identification using retention indices calculated from a homologous series of n-alkanes.

    • Quantify the percentage of each component using the area percent method.

    • Compare the obtained chemical profile with known standards for the specific essential oil to assess its purity and authenticity.

Conclusion

The choice of an analytical technique for purity analysis is a critical decision that should be based on a thorough understanding of the analyte's properties and the specific requirements of the analysis. GC-MS offers unparalleled sensitivity and selectivity for volatile and semi-volatile compounds, making it an exceptional tool for identifying and quantifying trace impurities in complex matrices. While HPLC provides broader applicability for non-volatile and thermally labile compounds, and NMR offers detailed structural information, GC-MS remains a cornerstone of purity analysis in many industries. For applications where a specific chemical reaction can be utilized, titration offers a rapid and cost-effective solution. By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the quality and integrity of their compounds.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Thiol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed High-Performance Liquid Chromatography (HPLC) methods for the analysis of thiols. Thiols, characterized by the presence of a sulfhydryl (-SH) group, are crucial molecules involved in various biological processes, including redox signaling, detoxification, and protein structure maintenance. Accurate and sensitive quantification of thiols is therefore essential in numerous research and drug development applications. This document outlines various derivatization and detection strategies, presents comparative performance data, and provides detailed experimental protocols to assist in method selection and implementation.

Comparison of HPLC Methods for Thiol Analysis

The selection of an appropriate HPLC method for thiol analysis depends on several factors, including the specific thiols of interest, the sample matrix, and the required sensitivity and selectivity. The following tables summarize the performance of different methods based on derivatization reagent and detection technique.

Pre-column Derivatization with UV-Vis Detection
Derivatization ReagentAnalyte(s)MatrixColumnMobile PhaseDetection Wavelength (nm)LODLOQLinearity RangeRecovery (%)Reference(s)
Ellman's Reagent (DTNB)Total Thiols, GSHHuman mononuclear cellsC18Methanol/Ammonium formate28030 pmol-3 - 60 µM96[1]
4,4'-dithiodipyridine (DTDP)GSH, Cys, Cys-Gly, HcyPlant extracts-------[2][3]
2-chloro-1-methylquinolinium tetrafluoroborateCys, Cys-Gly, GSH, HcyPlasmaReversed-phase-355--Physiological and pathological ranges-

Table 1: Performance characteristics of pre-column derivatization HPLC methods with UV-Vis detection for thiol analysis.

Pre-column Derivatization with Fluorescence Detection
Derivatization ReagentAnalyte(s)MatrixColumnMobile PhaseExcitation/Emission Wavelength (nm)LODLOQLinearity RangeRecovery (%)Reference(s)
ThioGlo3GSH, GSSG, CysBiological samples--365/44550 fmol (for GSH)---[4]
Monobromobimane (mBBr)Cys, γ-GC, GSHPlant tissuesC18Sodium acetate/Methanol392/480--R² > 0.99>96[5][6]
SBD-FHcy, Cys, Cys-Gly, γ-GC, GSH, N-acetylcysteineHuman chronic myelogenous leukemia K562 cellsInertSustain AQ-C18Citric buffer/Methanol---R² > 0.999-

Table 2: Performance characteristics of pre-column derivatization HPLC methods with fluorescence detection for thiol analysis.

HPLC with Mass Spectrometry (MS) Detection
Ionization MethodAnalyte(s)MatrixColumnMobile PhaseLODLOQLinearity RangeRecovery (%)Reference(s)
ESI-MS/MSPanel of 12 thiol-related metabolitesHuman tear fluids-Formic acid in water/acetonitrileAs low as 0.01 ng/mL--80-125[7]
ESI-MS/MSCys, Hcy, Nac, GSHUrineHILIC-1.56 - 8.02 nmol/L--80-105
LC-ESI-MS/MSVarious sulfur speciesBiological samples------[8]

Table 3: Performance characteristics of HPLC-MS methods for thiol analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments in thiol analysis using HPLC.

Protocol 1: Pre-column Derivatization with Ellman's Reagent (DTNB) and UV-Vis Detection

This protocol is adapted from a method for the determination of glutathione (GSH) in human mononuclear cells.[1]

1. Sample Preparation:

  • Isolate mononuclear cells from whole blood using a suitable density gradient centrifugation method.

  • Lyse the cells to release intracellular thiols.

  • Precipitate proteins using an appropriate method (e.g., trichloroacetic acid) and centrifuge to obtain a clear supernatant containing low molecular weight thiols.

2. Derivatization:

  • To the supernatant, add a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubate the mixture at room temperature for a sufficient time to allow for the complete reaction between thiols and DTNB, forming the mixed disulfide and the chromophoric 5-thio-2-nitrobenzoic acid (TNB).

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and ammonium formate (e.g., 10:90 v/v).

  • Flow Rate: 1 mL/min.

  • Detection: UV-Vis detector set at 280 nm.

  • Quantification: The amount of GSH is determined by quantifying the peak corresponding to the GSH-TNB adduct, which elutes at a specific retention time. A calibration curve is generated using standard solutions of GSH derivatized in the same manner.

Protocol 2: Pre-column Derivatization with Monobromobimane (mBBr) and Fluorescence Detection

This protocol is based on an automated method for the analysis of thiols in plant tissues.[5][6]

1. Sample Extraction:

  • Homogenize plant tissue in an acidic solution (e.g., 0.1 M HCl) to extract thiols and prevent oxidation.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

2. Automated Derivatization (can be adapted for manual procedure):

  • In a reaction vial, mix the sample extract or standard solution with a buffer (e.g., 200 mM EPPS, 5 mM DTPA, pH adjusted to ~9.0).

  • Add a solution of monobromobimane (mBBr) in acetonitrile.

  • Incubate for a defined period (e.g., 7.5 minutes) to allow for the formation of fluorescent thiol-bimane adducts.

3. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of Buffer A (e.g., 40 mM sodium acetate and 17% methanol, pH 3.9) and Buffer B (100% methanol).

  • Flow Rate: 1 mL/min.

  • Detection: Fluorescence detector with excitation at 392 nm and emission at 480 nm.

  • Quantification: Identify and quantify the peaks corresponding to the bimane derivatives of cysteine, γ-glutamylcysteine, and glutathione based on their retention times compared to standards.

Protocol 3: HPLC-MS/MS Analysis of Thiols

This protocol outlines a general workflow for the sensitive and selective analysis of a panel of thiol-containing metabolites.[7]

1. Sample Preparation:

  • For biological fluids like tear fluid, collect the sample using an appropriate method (e.g., Schirmer test strips).

  • Extract the thiols from the collection medium.

  • Perform ultrafiltration to remove proteins and other large molecules that could interfere with the analysis.

2. HPLC-MS/MS Analysis:

  • Column: A suitable reversed-phase or HILIC column depending on the polarity of the target thiols.

  • Mobile Phase: A gradient of aqueous formic acid and an organic solvent like acetonitrile.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: A triple quadrupole or high-resolution mass spectrometer operating in Multiple Reaction Monitoring (MRM) or full scan mode.

    • MRM Transitions: For targeted analysis, specific precursor-to-product ion transitions for each thiol metabolite are monitored.

3. Data Analysis:

  • Identify and quantify each thiol based on its retention time and specific mass transition.

  • Use internal standards for accurate quantification to correct for matrix effects and variations in instrument response.

Visualizations

Experimental Workflow for HPLC-Based Thiol Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_detection Detection SampleCollection Sample Collection (e.g., blood, tissue, cells) Homogenization Homogenization/ Lysis SampleCollection->Homogenization ProteinPrecipitation Protein Precipitation/ Filtration Homogenization->ProteinPrecipitation Extraction Thiol Extraction ProteinPrecipitation->Extraction AddReagent Addition of Derivatizing Reagent Extraction->AddReagent Incubation Incubation AddReagent->Incubation Injection Injection onto HPLC Column Incubation->Injection Separation Chromatographic Separation Injection->Separation Detector Detection (UV-Vis, Fluorescence, MS) Separation->Detector DataAnalysis Data Acquisition & Analysis Detector->DataAnalysis

Caption: General workflow for HPLC-based thiol analysis.

Signaling Pathways Involving Thiols

Glutathione Metabolism and Redox Cycling

Glutathione (GSH) is a key antioxidant that plays a central role in cellular redox homeostasis. It exists in a reduced (GSH) and an oxidized (GSSG) state. The ratio of GSH to GSSG is a critical indicator of cellular oxidative stress.

glutathione_pathway cluster_synthesis GSH Synthesis cluster_redox Redox Cycling Glu Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glu->GCL Cys Cysteine Cys->GCL Gly Glycine GS GSH Synthetase (GS) Gly->GS gammaGC γ-Glutamylcysteine GCL->gammaGC GSH_syn Glutathione (GSH) GS->GSH_syn gammaGC->GS GSH 2 GSH GPx Glutathione Peroxidase (GPx) GSH->GPx GSSG GSSG GR Glutathione Reductase (GR) GSSG->GR GPx->GSSG H2O 2 H₂O GPx->H2O GR->GSH NADP NADP⁺ GR->NADP H2O2 H₂O₂ H2O2->GPx NADPH NADPH + H⁺ NADPH->GR

Caption: Glutathione synthesis and redox cycling pathway.

Thioredoxin and Glutaredoxin Systems in Redox Signaling

The thioredoxin (Trx) and glutaredoxin (Grx) systems are major thiol-dependent antioxidant pathways that regulate a wide range of cellular processes through the reduction of disulfide bonds in proteins.[9][10]

redox_signaling cluster_trx Thioredoxin System cluster_grx Glutaredoxin System Trx_ox Thioredoxin (Trx) (Oxidized) TrxR Thioredoxin Reductase (TrxR) Trx_ox->TrxR Trx_red Thioredoxin (Trx) (Reduced) Protein_SS Target Protein (Oxidized, S-S) Trx_red->Protein_SS TrxR->Trx_red NADP_trx NADP⁺ TrxR->NADP_trx NADPH_trx NADPH + H⁺ NADPH_trx->TrxR Protein_SS->Trx_ox Protein_SH Target Protein (Reduced, SH HS) Protein_SS->Protein_SH Grx_ox Glutaredoxin (Grx) (Oxidized) Grx_red Glutaredoxin (Grx) (Reduced) Grx_ox->Grx_red GSSG_grx GSSG Grx_ox->GSSG_grx Protein_SSG Glutathionylated Protein (P-SSG) Grx_red->Protein_SSG GSH_grx 2 GSH GSH_grx->Grx_ox Protein_SSG->Grx_ox Protein_SH_grx Reduced Protein (P-SH) Protein_SSG->Protein_SH_grx

Caption: Thioredoxin and Glutaredoxin redox signaling pathways.

References

A Comparative Guide to Thermal vs. Photoinitiation for Penta-2,4-diene-1-thiol Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of thermal and photoinitiation methods for the polymerization of Penta-2,4-diene-1-thiol, a promising monomer for the synthesis of advanced poly(thioether)s. The choice of initiation technique significantly impacts polymerization kinetics, polymer properties, and potential applications, particularly in the development of novel biomaterials and drug delivery systems. This document outlines the key differences, presents representative experimental data, and provides detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Executive Summary

The polymerization of this compound proceeds via a radical-mediated thiol-ene reaction, a type of "click" chemistry known for its efficiency and orthogonality.[1] Both thermal and photoinitiation can be employed to generate the necessary thiyl radicals to start the polymerization cascade.[1]

Photoinitiation is generally characterized by faster reaction rates, milder reaction conditions (room temperature), and spatiotemporal control over the polymerization process. This method is often preferred for applications requiring intricate patterning or the encapsulation of sensitive biological molecules.[2]

Thermal initiation , conversely, offers a simpler setup that does not require a specialized light source. However, it typically necessitates elevated temperatures, which can lead to longer reaction times and potential side reactions.[3]

This guide will delve into a detailed comparison of these two initiation methods, providing the necessary information to make an informed decision based on experimental requirements and desired polymer characteristics.

Comparison of Polymerization Parameters

Due to the limited availability of direct comparative data for this compound, the following tables summarize representative quantitative data from studies on analogous thiol-diene polymerization systems to illustrate the typical differences observed between thermal and photoinitiation.

Table 1: Comparison of Reaction Kinetics

ParameterThermal InitiationPhotoinitiation
Initiator Azobisisobutyronitrile (AIBN)2,2-Dimethoxy-2-phenylacetophenone (DMPA)
Temperature 60-80 °CRoom Temperature
Reaction Time Hours to >24 hoursSeconds to Minutes
Conversion Rate Moderate to HighHigh to Quantitative
Oxygen Inhibition Less sensitive than acrylate polymerizationGenerally low sensitivity

Table 2: Comparison of Polymer Properties

ParameterThermal InitiationPhotoinitiation
Molecular Weight (Mn) Generally lower to moderateGenerally higher
Polydispersity Index (PDI) Typically broader (>1.5)Typically narrower (<1.5)
Side Reactions Potential for thermally induced side reactionsFewer side reactions due to lower temperature
Control over Architecture LimitedHigh spatiotemporal control

Reaction Mechanisms and Experimental Workflows

The underlying mechanism for both initiation methods is the radical-mediated thiol-ene reaction. The key difference lies in the method of generating the initial thiyl radicals.

Signaling Pathways

The following diagrams illustrate the initiation, propagation, and termination steps for both thermal and photoinitiated radical thiol-ene polymerization.

Thermal_Initiation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Heat Heat (Δ) AIBN->Heat Initiator_Radical 2 x Initiator Radical (R•) Heat->Initiator_Radical Decomposition Thiol This compound (R'-SH) Initiator_Radical->Thiol H-abstraction Thiyl_Radical Thiyl Radical (R'-S•) Thiol->Thiyl_Radical Thiol->Thiyl_Radical Diene This compound ('ene') Thiyl_Radical->Diene Addition Carbon_Radical Carbon-centered Radical Diene->Carbon_Radical Carbon_Radical->Thiol Chain Transfer Thioether Poly(thioether) Carbon_Radical->Thioether Termination_Products Termination Products Thiyl_Radical_Term R'-S• Thiyl_Radical_Term->Termination_Products Thiyl_Radical_Term->Thiyl_Radical_Term Combination Carbon_Radical_Term R''• Thiyl_Radical_Term->Carbon_Radical_Term Combination Carbon_Radical_Term->Termination_Products Carbon_Radical_Term->Thiyl_Radical_Term Combination Carbon_Radical_Term->Carbon_Radical_Term Combination Photo_Initiation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Photoinitiator Photoinitiator (DMPA) UV_Light UV Light (hν) Photoinitiator->UV_Light Initiator_Radicals Initiator Radicals (R• + R'•) UV_Light->Initiator_Radicals Cleavage Thiol This compound (R''-SH) Initiator_Radicals->Thiol H-abstraction Thiyl_Radical Thiyl Radical (R''-S•) Thiol->Thiyl_Radical Thiol->Thiyl_Radical Diene This compound ('ene') Thiyl_Radical->Diene Addition Carbon_Radical Carbon-centered Radical Diene->Carbon_Radical Carbon_Radical->Thiol Chain Transfer Thioether Poly(thioether) Carbon_Radical->Thioether Termination_Products Termination Products Thiyl_Radical_Term R''-S• Thiyl_Radical_Term->Termination_Products Thiyl_Radical_Term->Thiyl_Radical_Term Combination Carbon_Radical_Term R'''• Thiyl_Radical_Term->Carbon_Radical_Term Combination Carbon_Radical_Term->Termination_Products Carbon_Radical_Term->Thiyl_Radical_Term Combination Carbon_Radical_Term->Carbon_Radical_Term Combination Thermal_Workflow Monomer_Prep Prepare Monomer Mixture: This compound + AIBN (initiator) Degas Degas Mixture (e.g., N2 bubbling or freeze-pump-thaw) Monomer_Prep->Degas Heating Heat to Reaction Temperature (e.g., 70°C in an oil bath) Degas->Heating Polymerization Polymerization Reaction (monitor viscosity) Heating->Polymerization Quench Cool to Room Temperature (quench reaction) Polymerization->Quench Purification Purify Polymer (e.g., precipitation in non-solvent) Quench->Purification Characterization Characterize Polymer (GPC, NMR, etc.) Purification->Characterization Photo_Workflow Monomer_Prep Prepare Monomer Mixture: This compound + Photoinitiator (e.g., DMPA) Sample_Prep Place Mixture in Reaction Vessel (e.g., between glass slides or in a cuvette) Monomer_Prep->Sample_Prep UV_Irradiation Irradiate with UV Light (specific wavelength and intensity) Sample_Prep->UV_Irradiation Polymerization Polymerization Reaction (monitor conversion, e.g., via IR) UV_Irradiation->Polymerization Post_Cure Post-Curing (optional) (ensure complete reaction) Polymerization->Post_Cure Purification Purify Polymer (if necessary) Post_Cure->Purification Characterization Characterize Polymer (GPC, NMR, etc.) Purification->Characterization

References

A Comparative Guide to the Antioxidant Properties of Thiol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of key thiol-containing compounds, including Glutathione (GSH), N-Acetylcysteine (NAC), α-Lipoic Acid (ALA), and Cysteine. The information is supported by experimental data from various in vitro antioxidant capacity assays to aid in the evaluation and selection of appropriate compounds for research and drug development.

Introduction to Thiol Antioxidants

Thiol compounds, characterized by the presence of a sulfhydryl (-SH) group, are pivotal in cellular defense against oxidative stress.[1] They function through various mechanisms, including direct scavenging of reactive oxygen species (ROS), chelation of metal ions, and as substrates in enzymatic antioxidant systems.[2][3] Glutathione, a tripeptide, is a major endogenous antioxidant, while compounds like N-acetylcysteine serve as precursors for its synthesis.[4] This guide focuses on comparing the direct antioxidant capacities of these compounds using common in vitro assays.

Comparative Antioxidant Performance

Quantitative Data Summary

A study utilizing the Photochemiluminescence (PCL) assay provided a direct comparison of several thiol compounds, offering a relative ranking of their antioxidant activity. The results indicated that substances with free sulfhydryl groups were effective antioxidants, with Glutathione showing the highest activity.[5]

Table 1: Comparison of Antioxidant Activity of Thiol Compounds

CompoundPCL Assay Result (Relative Activity)[5]Total Antioxidant Status (TAS) Assay[6]ABTS Assay (Estimated TEAC Value)[7]
Glutathione (GSH) Highest Antioxidant Activity-~1.1
N-Acetylcysteine (NAC) Effective Antioxidant4x higher than ALA~0.6
α-Lipoic Acid (ALA) Effective AntioxidantBaseline for comparisonNegligible Activity
Cysteine Effective Antioxidant--
  • PCL Assay: This assay measures the capacity to inhibit a photochemically induced luminescence reaction. Glutathione was found to be the most potent among the tested thiols, which also included N-acetylcysteine, α-lipoic acid, and cysteine.[5]

  • Total Antioxidant Status (TAS) Assay: In a comparative study, N-acetylcysteine supplementation resulted in a fourfold greater increase in plasma total antioxidant status compared to α-lipoic acid.[6]

  • ABTS Assay (TEAC): Data from graphical representations suggest that Glutathione has a Trolox Equivalent Antioxidant Capacity (TEAC) of approximately 1.1, while N-acetylcysteine has a TEAC of about 0.6. In the same assay, α-lipoic acid showed negligible free radical scavenging activity.[7]

It is noteworthy that the Ferric Reducing Antioxidant Power (FRAP) assay is generally considered unsuitable for evaluating thiol-containing antioxidants as it is largely unresponsive to these compounds.[8]

Key Signaling Pathways

Thiol antioxidants are integral components of major cellular redox signaling pathways that protect against oxidative stress and regulate various cellular processes.

Glutathione and Thioredoxin Systems

The Glutathione (GSH) and Thioredoxin (Trx) systems are two major antioxidant systems in cells that work in concert to reduce peroxides and repair oxidized proteins. Both systems ultimately rely on NADPH as a reducing equivalent.

Glutathione_Thioredoxin_Systems cluster_GSH Glutathione System cluster_Trx Thioredoxin System ROS Reactive Oxygen Species (ROS) H2O2 H₂O₂ ROS->H2O2 dismutation H2O H₂O GPx Glutathione Peroxidase (GPx) H2O2->GPx reduction Prx Peroxiredoxin (Prx) H2O2->Prx reduction Lipid_peroxides Lipid Peroxides Alcohols Alcohols Lipid_peroxides->GPx reduction Oxidized_Proteins Oxidized Protein (Protein-S-S) Trx_red Trx-(SH)₂ (Reduced Thioredoxin) Oxidized_Proteins->Trx_red Reduced_Proteins Reduced Protein (Protein-SH) GPx->H2O produces GPx->Alcohols produces GSSG GSSG (Oxidized Glutathione) GPx->GSSG GSH 2 GSH (Reduced Glutathione) GSH->GPx GR Glutathione Reductase (GR) GSSG->GR GR->GSH NADP NADP⁺ GR->NADP Prx->H2O produces Trx_ox Trx-S₂ (Oxidized Thioredoxin) Prx->Trx_ox Trx_red->Reduced_Proteins reduces Trx_red->Prx TrxR Thioredoxin Reductase (TrxR) Trx_ox->TrxR TrxR->Trx_red TrxR->NADP NADPH NADPH NADPH->GR NADPH->TrxR

Caption: Glutathione and Thioredoxin antioxidant cycles.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a master regulator of the antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, in the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of numerous antioxidant genes.[2][9]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Keap1_Nrf2->Nrf2_nuc Nrf2 Release & Translocation Nrf2_new Newly synthesized Nrf2 Nrf2_new->Keap1_Nrf2 Binding Oxidative_Stress Oxidative/Electrophilic Stress Oxidative_Stress->Keap1_Nrf2 Inactivation of Keap1 sMaf sMaf Nrf2_nuc->sMaf Heterodimerization ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., GPx, TrxR) ARE->Antioxidant_Genes Activation

Caption: The Keap1-Nrf2 antioxidant response pathway.

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of antioxidant capacities. The following sections detail the methodologies for three widely used assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Workflow start Start prepare_dpph Prepare 0.1 mM DPPH solution in methanol start->prepare_dpph prepare_samples Prepare thiol compound solutions (various concentrations) start->prepare_samples mix Mix sample (e.g., 100 µL) with DPPH solution (e.g., 2.9 mL) prepare_dpph->mix prepare_samples->mix incubate Incubate in the dark (e.g., 30 min at room temp) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Sample Preparation: Dissolve the thiol compounds in a suitable solvent (e.g., water or buffer) to create a stock solution, from which serial dilutions are made.

  • Reaction: In a test tube or microplate well, add a small volume of the sample solution (e.g., 100 µL) to a larger volume of the DPPH solution (e.g., 2.9 mL). A control is prepared with the solvent instead of the sample.

  • Incubation: Mix the solutions thoroughly and incubate at room temperature in the dark for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce the radical, causing a loss of color that is measured spectrophotometrically. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Detailed Protocol:

  • Reagent Preparation: Prepare the ABTS•+ stock solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the thiol compounds and a standard antioxidant (Trolox).

  • Reaction: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a microplate well.

  • Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The antioxidant capacity of the sample is then expressed as TEAC (µmol of Trolox equivalents per gram or mole of the sample).[12]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[13] As mentioned, this assay is generally not recommended for thiol compounds due to their low reactivity under the acidic conditions of the assay.[8]

Detailed Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare sample solutions and a ferrous sulfate (FeSO₄) standard curve.

  • Reaction: Add a small volume of the sample or standard (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 3 mL).

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-8 minutes).[13]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Conclusion

Thiol compounds are a diverse group of antioxidants with significant potential in research and therapeutic applications. While in vitro assays provide a valuable framework for comparing their direct antioxidant capacities, the results indicate that their efficacy varies depending on the specific compound and the assay method used. Glutathione consistently demonstrates high antioxidant activity. N-acetylcysteine also proves to be a potent antioxidant, notably more effective than α-lipoic acid in enhancing total antioxidant status. The choice of a thiol compound for a specific application should be guided by a comprehensive understanding of its chemical properties, its role in biological systems, and its performance in relevant antioxidant assays. Further research involving standardized, direct comparative studies would be beneficial for a more definitive ranking of these important compounds.

References

Unveiling Solid-State Architectures: A Comparative Guide to Characterizing Penta-2,4-diene-1-thiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of the three-dimensional atomic arrangement of molecules in the solid state is paramount for understanding their physical and chemical properties. This is particularly crucial for drug development and materials science, where the solid-state structure dictates factors such as solubility, stability, and bioavailability. For derivatives of Penta-2,4-diene-1-thiol, a class of compounds with potential applications in medicinal chemistry and materials science, X-ray crystallography stands as the gold standard for structural elucidation. However, alternative and complementary techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and Microcrystal Electron Diffraction (MicroED) offer unique advantages, especially when suitable single crystals for X-ray diffraction are challenging to obtain.

This guide provides a comparative overview of these techniques for determining the solid-state structure of this compound derivatives. We will delve into the experimental protocols, present key data in a comparative format, and discuss the relative strengths and weaknesses of each method to aid researchers in selecting the most appropriate approach for their specific needs.

At the Forefront: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[1] The fundamental principle involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The interaction of the incident X-rays with the electron clouds of the atoms in the crystal lattice produces constructive interference at specific angles, governed by Bragg's Law. By measuring the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure can be determined with high precision.

A Case Study: The Crystal Structure of a Penta-2,4-diene Analog
Parameter Value for (2E,4E)-1-(2-Hydroxyphenyl)-5-phenylpenta-2,4-dien-1-one[2]
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.345(2) Å, b = 10.987(2) Å, c = 12.011(2) Å
α = 90°, β = 107.89(1)°, γ = 90°
Volume 1298.5(4) ų
Z (Molecules per unit cell) 4
Resolution Data collected at 296 K
R-factor 0.050
wR-factor 0.134
Experimental Protocol for Single-Crystal X-ray Diffraction

The successful determination of a crystal structure by X-ray diffraction is contingent on obtaining a high-quality single crystal. The general workflow is as follows:

  • Crystallization: The first and often most challenging step is to grow single crystals of the this compound derivative of sufficient size and quality. This typically involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other techniques include vapor diffusion, liquid-liquid diffusion, and cooling crystallization. The choice of solvent and crystallization technique is critical and often requires empirical screening.

  • Crystal Mounting and Screening: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then screened using an X-ray diffractometer to assess its quality based on the sharpness and intensity of the diffraction spots.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction data are collected as a series of images while the crystal is rotated. Modern diffractometers use sensitive detectors like CCD or CMOS cameras to record the diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule, which is then refined against the experimental data to obtain the final, high-resolution structure.

X_ray_Crystallography_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Determination Synthesis Synthesis & Purification of This compound derivative Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting & Screening Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Experimental workflow for X-ray crystallography.

The Rise of a Powerful Alternative: Microcrystal Electron Diffraction (MicroED)

A significant limitation of single-crystal X-ray diffraction is the requirement for relatively large and well-ordered crystals, which can be difficult to grow for many organic molecules. Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique that can determine high-resolution structures from nanocrystals, often thousands of times smaller than those required for X-ray diffraction.[3]

MicroED utilizes a transmission electron microscope (TEM) to collect electron diffraction data from continuously rotating nanocrystals. The much stronger interaction of electrons with matter compared to X-rays allows for data collection from extremely small crystals in a very short amount of time.

Parameter Microcrystal Electron Diffraction (MicroED) Single-Crystal X-ray Diffraction
Crystal Size Nanometer to sub-micrometerMicrometer to millimeter
Data Collection Time Minutes per crystalHours to days
Radiation Source Electron beamX-ray beam
Sample Preparation Simple deposition of powder on a gridRequires growth of well-defined single crystals
Radiation Damage Can be a concern, often mitigated by cryo-coolingCan occur, especially with high-intensity sources
Data Processing Can be processed with standard crystallographic softwareStandard and well-established software packages
Experimental Protocol for MicroED
  • Sample Preparation: A small amount of the powdered this compound derivative is applied to a TEM grid.

  • Crystal Identification: The grid is inserted into a TEM, and nanocrystals are identified.

  • Data Collection: Electron diffraction data is collected as a movie while the crystal is continuously rotated.

  • Data Processing and Structure Solution: The diffraction data is processed using standard crystallographic software to determine the unit cell and solve the structure, similar to X-ray crystallography.

MicroED_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Determination Sample Powdered Sample of This compound derivative Grid_Prep Deposition on TEM Grid Sample->Grid_Prep TEM_Analysis TEM Analysis & Crystal Identification Grid_Prep->TEM_Analysis ED_Data_Collection Electron Diffraction Data Collection TEM_Analysis->ED_Data_Collection Data_Processing Data Processing ED_Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Experimental workflow for MicroED.

A Complementary Approach: Solid-State NMR Spectroscopy

For samples that are amorphous, poorly crystalline, or exist as a mixture of polymorphs, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy provides invaluable structural information where diffraction methods may fail. Unlike diffraction techniques that rely on long-range order, ssNMR probes the local chemical environment of specific nuclei (e.g., ¹³C, ¹H, ¹⁵N, ³³S).

By measuring parameters such as chemical shifts, dipolar couplings, and quadrupolar interactions, ssNMR can provide information on molecular conformation, packing, and dynamics in the solid state. For this compound derivatives, ¹³C and ¹H ssNMR would be particularly informative.

Parameter Solid-State NMR (ssNMR) X-ray Crystallography / MicroED
Sample Form Crystalline, amorphous, or mixed phasesCrystalline
Information Obtained Local structure, conformation, dynamics, polymorphismPrecise 3D atomic coordinates, bond lengths/angles
Resolution Lower than diffraction methodsAtomic resolution
Sample Amount MilligramsMicrograms to nanograms (MicroED)
Quantitative Analysis Can be quantitative for phase compositionPrimarily provides structural information
Experimental Protocol for Solid-State NMR
  • Sample Packing: The powdered sample of the this compound derivative is packed into a zirconia rotor.

  • Data Acquisition: The rotor is spun at a high speed (magic-angle spinning) in a strong magnetic field to average out anisotropic interactions and improve spectral resolution. Various pulse sequences are used to acquire different types of spectra (e.g., Cross-Polarization Magic-Angle Spinning - CP/MAS for ¹³C).

  • Spectral Analysis: The resulting spectra are analyzed to assign chemical shifts to different atoms in the molecule and to extract structural information based on correlations and coupling patterns.

ssNMR_Signaling_Pathway cluster_sample_and_instrument Sample & Instrument cluster_nmr_experiment NMR Experiment cluster_data_analysis Data Analysis Sample Powdered Sample in Rotor Magnetic_Field Strong Magnetic Field Sample->Magnetic_Field MAS Magic-Angle Spinning Sample->MAS RF_Pulses Radiofrequency Pulses Magnetic_Field->RF_Pulses MAS->RF_Pulses Signal_Detection Detection of NMR Signal (FID) RF_Pulses->Signal_Detection FT Fourier Transform Signal_Detection->FT Spectrum NMR Spectrum FT->Spectrum Interpretation Spectral Interpretation Spectrum->Interpretation Structural_Info Structural & Dynamic Information Interpretation->Structural_Info

Logical flow for obtaining structural information via ssNMR.

Conclusion: Choosing the Right Tool for the Job

The determination of the solid-state structure of this compound derivatives is crucial for advancing their potential applications. Single-crystal X-ray crystallography remains the definitive method for obtaining a complete and unambiguous three-dimensional structure, provided that suitable single crystals can be grown.

In cases where crystallization is a bottleneck, MicroED offers a powerful and increasingly accessible alternative, capable of solving structures from nanocrystalline powders. For amorphous materials or for studying polymorphism and molecular dynamics, solid-state NMR spectroscopy is an indispensable and complementary technique.

The choice of method will ultimately depend on the specific research question, the nature of the sample, and the available instrumentation. A multi-technique approach, where the strengths of each method are leveraged, will often provide the most comprehensive understanding of the solid-state properties of these promising compounds.

References

Safety Operating Guide

Proper Disposal of Penta-2,4-diene-1-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Penta-2,4-diene-1-thiol must adhere to stringent safety and disposal protocols due to its hazardous nature and overwhelmingly unpleasant odor. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

This compound, like other thiols, is a malodorous compound that requires careful handling in a controlled environment.[1][2] All work with this chemical must be conducted within a certified chemical fume hood to prevent the release of noxious vapors into the laboratory.[1][2]

Personal Protective Equipment (PPE): Standard laboratory attire, including long pants and closed-toe shoes, is mandatory. In addition, the following PPE must be worn:

  • Laboratory coat

  • Safety glasses or goggles[2]

  • Nitrile gloves[2][3]

It is crucial to inspect gloves before use and employ proper removal techniques to avoid skin contact.[3] Contaminated clothing should be changed immediately.[3]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of small quantities of thiols involves oxidation to a less odorous sulfonic acid using sodium hypochlorite (bleach).[2][4]

Materials Required:

  • Commercial bleach (5.25% sodium hypochlorite)[2][4]

  • Appropriate container for the bleach solution (e.g., a plastic bucket or a three-necked flask)[4][5]

  • Stirrer

  • Hazardous waste containers (for liquid and solid waste)[1][2][5]

  • Zip-lock bags and a wide-mouth plastic jar for contaminated disposables[1]

Experimental Protocol for Decontamination and Disposal:

  • Preparation of Bleach Solution: In a designated chemical fume hood, prepare a bleach solution. For general decontamination of glassware, a 1:1 mixture of bleach and water can be used.[5] For the treatment of liquid waste, use undiluted commercial bleach (5.25% sodium hypochlorite).[4]

  • Liquid Waste Disposal:

    • For small quantities of this compound waste, slowly add the thiol to a stirred bleach solution.[4] The reaction can be exothermic, so slow addition is crucial.

    • A significant excess of bleach should be used. For instance, 500 mL of 5.25% sodium hypochlorite can treat approximately 0.1 moles of a thiol.[4]

    • Allow the mixture to stir for an extended period (e.g., 24 hours) to ensure complete oxidation.[1]

    • The resulting solution should be collected in a designated hazardous waste container, properly labeled, and disposed of according to institutional and local regulations.[1]

  • Decontamination of Glassware and Equipment:

    • All glassware, syringes, and other equipment that have come into contact with this compound should be immediately submerged in a bleach bath within the fume hood.[1][5]

    • Allow the items to soak for at least 14 hours, or overnight, to ensure complete deodorization.[5]

    • After soaking, rinse the glassware thoroughly with water before standard cleaning procedures.[5]

  • Disposal of Contaminated Solid Waste:

    • Disposable items such as gloves, paper towels, and septa that are malodorous should be placed in a zip-lock bag.[1]

    • This bag should then be placed inside a wide-mouth plastic jar, which is then labeled as hazardous waste and disposed of accordingly.[1]

III. Quantitative Data for Disposal

The following table summarizes key quantitative data for the disposal of thiols using a bleach solution.

ParameterValueReference
Bleach Concentration 5.25% Sodium Hypochlorite[2][4]
Bleach to Thiol Ratio (Molar) Approx. 4:1 (0.4 mol hypochlorite for 0.1 mol thiol)[4]
Volume of Bleach per 7 mL of Thiol 5.25% solution will quench approx. 7mL[2]
Soaking Time for Glassware At least 14 hours (overnight)[5]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

cluster_handling Handling this compound cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure cluster_final_disposal Final Disposal start Start: Handling This compound fume_hood Work exclusively in a certified chemical fume hood start->fume_hood ppe Wear appropriate PPE: - Lab coat - Safety glasses/goggles - Nitrile gloves fume_hood->ppe waste_generated Waste Generated ppe->waste_generated liquid_waste Liquid Waste (e.g., surplus thiol, reaction mixtures) waste_generated->liquid_waste Liquid solid_waste Contaminated Solid Waste (e.g., gloves, paper towels) waste_generated->solid_waste Solid glassware Contaminated Glassware and Equipment waste_generated->glassware Equipment oxidize_liquid Oxidize with excess bleach solution in fume hood liquid_waste->oxidize_liquid bag_solid_waste Seal in a zip-lock bag solid_waste->bag_solid_waste soak_glassware Submerge in a bleach bath for at least 14 hours in fume hood glassware->soak_glassware collect_liquid_waste Collect in a labeled hazardous waste container oxidize_liquid->collect_liquid_waste final_disposal Arrange for pickup by EH&S or licensed waste disposal service collect_liquid_waste->final_disposal jar_solid_waste Place bag in a labeled wide-mouth plastic jar bag_solid_waste->jar_solid_waste collect_solid_waste Dispose of as hazardous solid waste jar_solid_waste->collect_solid_waste collect_solid_waste->final_disposal rinse_glassware Rinse thoroughly with water soak_glassware->rinse_glassware

Disposal Workflow for this compound

References

Essential Safety and Logistics for Handling Penta-2,4-diene-1-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and malodorous compounds like Penta-2,4-diene-1-thiol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Personal Protective Equipment (PPE)

Due to its nature as a thiol, this compound is expected to be a volatile, flammable, and malodorous compound that can cause skin, eye, and respiratory irritation.[1] The following table summarizes the recommended personal protective equipment for handling this chemical.

SituationRequired PPE
Routine Handling (in a certified chemical fume hood) - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Flame-resistant lab coat- Long pants and closed-toe shoes
Spill Cleanup - Heavy-duty chemical resistant gloves (e.g., Silver Shield, Neoprene)[2]- Full-face respirator with a combination organic vapor/acid gas cartridge[2][3]- Chemical-resistant coveralls or apron[2]- Chemical-resistant boots
Weighing and Transferring - All routine handling PPE- Anti-static footwear or grounding straps, as the compound may be flammable[4]

Experimental Protocols

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and prevent the release of foul odors.

  • Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to protect the laboratory environment.[5] To prevent odors from exhausting outside the building, consider using a cold trap.[5]

  • Storage : Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4] The storage area should be separate from oxidizing agents, reducing agents, and alkali metals.[4] It is best practice to store stench chemicals in a dedicated, vented cabinet within a fume hood.[5]

  • Transport : When moving the chemical, ensure the container is properly labeled and the cap is secure.[5] For containers with a noticeable odor, use a tightly sealed secondary container for transport.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills : For minor spills within a fume hood, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[6] The contaminated absorbent material should then be collected into a suitable, sealable container for disposal as hazardous waste.[7] The spill area should be decontaminated with a bleach solution.

  • Large Spills : In the case of a larger spill, evacuate the immediate area and notify the appropriate safety personnel.[7]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and offensive odors.

  • Liquid Waste : Unused or waste this compound should be collected in a designated, labeled hazardous waste container.

  • Solid Waste : Disposable items contaminated with the thiol, such as gloves, paper towels, and absorbent pads, should be sealed in a plastic bag and placed in a labeled hazardous waste container.[5][7]

  • Glassware Decontamination : Glassware that has come into contact with the thiol should be immediately rinsed and submerged in a bleach solution within a fume hood to oxidize the malodorous compound.[7] A 24-hour soaking period may be necessary to ensure complete deodorization.[7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Certification prep_ppe->prep_hood prep_materials Gather Spill & Waste Materials prep_hood->prep_materials handle_transport Transport Chemical in Secondary Container prep_materials->handle_transport handle_work Conduct Experiment in Fume Hood handle_transport->handle_work cleanup_glassware Decontaminate Glassware with Bleach handle_work->cleanup_glassware cleanup_solid Segregate Solid Waste handle_work->cleanup_solid cleanup_liquid Segregate Liquid Waste handle_work->cleanup_liquid cleanup_dispose Dispose of Waste via EH&S cleanup_glassware->cleanup_dispose cleanup_solid->cleanup_dispose cleanup_liquid->cleanup_dispose

Safe Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.